Globalagliatin
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(1R,2S)-2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N3O3S3/c32-26(30-27-29-19-25(36-27)35-17-16-31-14-4-5-15-31)28(18-24(28)20-6-2-1-3-7-20)21-8-10-22(11-9-21)37(33,34)23-12-13-23/h8-11,19-20,23-24H,1-7,12-18H2,(H,29,30,32)/t24-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIVJLHCZUTGSD-CUBQBAPOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC2(C3=CC=C(C=C3)S(=O)(=O)C4CC4)C(=O)NC5=NC=C(S5)SCCN6CCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H]2C[C@@]2(C3=CC=C(C=C3)S(=O)(=O)C4CC4)C(=O)NC5=NC=C(S5)SCCN6CCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N3O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234703-40-2 | |
| Record name | LY-2608204 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234703402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-2608204 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12284 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GLOBALAGLIATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A0L003HEY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Globalagliatin's Mechanism of Action in Pancreatic β-Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Globalagliatin (also known as LY2608204 or SY-004) is an orally active, small-molecule glucokinase (GK) activator developed for the treatment of Type 2 Diabetes Mellitus (T2DM).[1] As a dual-acting activator, it targets glucokinase in both pancreatic β-cells and hepatocytes to improve glycemic control.[2] In the pancreatic β-cell, glucokinase is the principal glucose sensor and the rate-limiting enzyme in glucose metabolism, which is tightly coupled to insulin secretion. This compound functions by allosterically binding to the GK enzyme, increasing its affinity for glucose and enhancing its catalytic activity.[3] This potentiation of GK activity at any given glucose concentration effectively lowers the threshold for glucose-stimulated insulin secretion (GSIS), leading to improved β-cell responsiveness and better management of blood glucose levels. This guide details the core mechanism of action, summarizes key quantitative preclinical data from representative GK activators, outlines relevant experimental protocols, and provides visualizations of the critical signaling pathways.
Core Mechanism of Action in the Pancreatic β-Cell
The primary mechanism of action of this compound within the pancreatic β-cell is the allosteric activation of glucokinase. This action integrates directly into the canonical GSIS pathway, amplifying the cell's response to glucose.
-
Allosteric GK Activation : this compound binds to a distinct allosteric site on the glucokinase enzyme, separate from the glucose-binding site.[3] This binding induces a conformational change that stabilizes the enzyme in its active state.
-
Enhanced Glucose Phosphorylation : The activation of GK by this compound increases the enzyme's affinity for glucose (lowers the S₀.₅) and/or increases its maximal reaction velocity (Vmax).[3] This results in a more efficient phosphorylation of intracellular glucose to glucose-6-phosphate (G6P), even at glucose concentrations that would normally be sub-stimulatory.
-
Increased ATP:ADP Ratio : The accelerated flux of G6P through glycolysis and mitochondrial oxidative phosphorylation leads to a rapid increase in the intracellular ATP-to-ADP ratio.
-
K-ATP Channel Closure & Depolarization : The elevated ATP:ADP ratio triggers the closure of ATP-sensitive potassium (K-ATP) channels in the β-cell membrane. This reduces the efflux of potassium ions, leading to the depolarization of the cell membrane.
-
Calcium Influx : Membrane depolarization activates voltage-gated calcium channels (VDCCs), causing an influx of extracellular calcium (Ca²⁺) into the cell.
-
Insulin Exocytosis : The resulting rise in intracellular free Ca²⁺ concentration is the primary trigger for the fusion of insulin-containing granules with the plasma membrane and the subsequent exocytosis of insulin into the bloodstream.[4]
By amplifying the initial, rate-limiting step of this cascade, this compound makes the β-cell more sensitive to ambient glucose, effectively "resetting" its glucose-sensing capabilities.
Signaling Pathways
The action of this compound primarily feeds into two key pathways within the β-cell: the acute insulin secretion pathway and a secondary pathway promoting β-cell health and survival.
Data Presentation
While detailed preclinical data for this compound in pancreatic β-cells is not extensively published, data from other potent, pancreas-acting GK activators, such as GKA50, provide a representative profile of the expected quantitative effects.
Table 1: In Vitro Efficacy of a Representative GK Activator (GKA50)
| Parameter | System | EC₅₀ | Glucose Condition | Reference(s) |
|---|---|---|---|---|
| GK Enzymatic Activity | Recombinant Human GK | ~33 nM | 5 mM | [3] |
| Insulin Secretion | INS-1 Cells | 65 nM | Not Specified | [3] |
| Insulin Secretion | MIN6 Cells | ~300 nM | 5 mM | [5] |
| Cell Proliferation | INS-1 Cells | 1-2 µM | 3 mM |[3] |
Table 2: Functional Effects of a Representative GK Activator (GKA50) on Insulin Secretion
| Effect | System | Description | Magnitude | Reference(s) |
|---|---|---|---|---|
| Glucose Sensitivity Shift | Rat Islets | Leftward shift in glucose EC₅₀ for insulin secretion | ~3 mmol/L | [2][5] |
| Glucose Sensitivity Shift | MIN6 Cells | Leftward shift in glucose EC₅₀ for insulin secretion | ~10 mmol/L | [2][5] |
| Calcium Mobilization | Rodent Islets & MIN6 Cells | Stimulates an increase in intracellular Ca²⁺ | Glucose-dependent | [5] |
| Apoptosis Inhibition | INS-1 Cells | Prevents apoptosis induced by chronic high glucose | Significant |[6] |
Experimental Protocols
The following sections describe detailed methodologies for key experiments used to characterize the activity of a GK activator like this compound in pancreatic β-cells.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay quantifies insulin secreted from β-cell lines (e.g., INS-1, MIN6) or isolated pancreatic islets in response to glucose, with and without the GK activator.
-
Cell/Islet Preparation:
-
Seed β-cells (e.g., INS-1) in 24-well plates and culture to 80-90% confluency. For islets, use batches of size-matched islets (e.g., 10-15 islets per replicate).
-
Prior to the assay, gently wash the cells/islets twice with a Krebs-Ringer Bicarbonate Buffer (KRBH) containing low glucose (e.g., 2.8 mM).
-
Pre-incubate cells/islets in the low-glucose KRBH for 1-2 hours at 37°C to establish a basal state of insulin secretion.
-
-
Stimulation Protocol:
-
Remove the pre-incubation buffer.
-
Add fresh KRBH containing either low (basal, e.g., 2.8 mM) or high (stimulatory, e.g., 16.7 mM) glucose concentrations.
-
For test conditions, add the same glucose-containing buffers supplemented with varying concentrations of this compound (or a vehicle control, typically DMSO).
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Sample Collection and Analysis:
-
After incubation, collect the supernatant (which contains the secreted insulin) from each well.
-
Centrifuge the supernatant to remove any detached cells.
-
Measure the insulin concentration in the supernatant using a standard method like an Insulin ELISA kit.
-
Lyse the remaining cells in the wells to measure total protein or DNA content, which is used to normalize the insulin secretion data.
-
Results are often expressed as ng of insulin per mg of protein per hour, or as a fold-change over the basal secretion level.
-
Intracellular Calcium ([Ca²⁺]i) Measurement
This assay visualizes and quantifies changes in intracellular calcium concentration in real-time using fluorescent indicators.
-
Cell/Islet Loading:
-
Plate cells or islets on glass-bottom dishes suitable for microscopy.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer for 30-60 minutes at 37°C. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.
-
After loading, wash the cells gently to remove excess extracellular dye and allow intracellular esterases to cleave the AM group, trapping the active dye inside the cells.
-
-
Imaging Protocol:
-
Mount the dish on the stage of an inverted fluorescence microscope equipped with a perfusion system and an environmental chamber to maintain temperature at 37°C.
-
Begin perfusion with a low-glucose buffer to establish a baseline fluorescence signal.
-
Switch the perfusion to a buffer containing a stimulatory glucose concentration, with or without this compound.
-
Capture fluorescence images at regular intervals (e.g., every 2-5 seconds) throughout the experiment.
-
-
Data Analysis:
-
Define regions of interest (ROIs) around individual cells or islets in the recorded image series.
-
Measure the average fluorescence intensity within each ROI for each time point.
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emitted when excited at two different wavelengths (e.g., 340 nm and 380 nm). This ratio is proportional to the intracellular Ca²⁺ concentration and corrects for variations in dye loading and cell thickness.
-
Plot the fluorescence intensity or ratio over time to visualize the calcium dynamics, including the amplitude, frequency, and duration of calcium oscillations.
-
Conclusion
This compound's mechanism of action in the pancreatic β-cell is centered on its ability to allosterically activate glucokinase, the cell's primary glucose sensor. This intervention enhances the efficiency of the glucose-stimulated insulin secretion pathway, making β-cells more responsive to glucose. Preclinical data from representative GK activators demonstrate that this mechanism translates into a glucose-dependent increase in insulin secretion and intracellular calcium, as well as beneficial long-term effects on β-cell proliferation and survival. The experimental protocols outlined provide a robust framework for characterizing the potent and specific effects of GK activators like this compound at the cellular level, underscoring their therapeutic potential for the treatment of Type 2 Diabetes.
References
- 1. The glucokinase activator GKA50 causes an increase in cell volume and activation of volume-regulated anion channels in rat pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Glucose-dependent modulation of insulin secretion and intracellular calcium ions by GKA50, a glucokinase activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of glucokinase activators GKA50 and LY2121260 on proliferation and apoptosis in pancreatic INS-1 beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Glucokinase Activators in Type 2 Diabetes Mellitus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Type 2 Diabetes Mellitus (T2DM) remains a global health challenge characterized by chronic hyperglycemia resulting from insulin resistance and inadequate insulin secretion. Glucokinase (GK), a key enzyme in glucose metabolism, has emerged as a promising therapeutic target. This technical guide provides an in-depth exploration of Glucokinase Activators (GKAs), a novel class of antidiabetic agents. It details their mechanism of action, summarizes clinical trial data, outlines key experimental protocols, and visualizes complex pathways to offer a comprehensive resource for professionals in the field.
Introduction: The Glucokinase Target
Achieving and maintaining glycemic control is a primary objective in T2DM management, yet many patients fail to reach their therapeutic goals with existing treatments.[1] This highlights an unmet medical need for novel therapeutic agents with sustained efficacy.[2] Glucokinase (GK), or hexokinase IV, functions as a "glucose sensor" in the body's most critical glucose-regulating tissues: the pancreatic β-cells and the liver hepatocytes.[3][4][5][6][7] In pancreatic β-cells, GK is the rate-limiting step for glucose-stimulated insulin secretion (GSIS).[8][9] In the liver, it controls the uptake and conversion of glucose into glycogen for storage.[1] Given that GK function is often impaired in patients with T2DM, its pharmacological activation presents a rational and targeted therapeutic strategy.[1]
Glucokinase activators (GKAs) are small-molecule allosteric activators that bind to a site on the GK enzyme distinct from the glucose-binding site.[3][8] This binding induces a conformational change that increases the enzyme's affinity for glucose and enhances its maximal velocity (Vmax), effectively lowering the threshold for glucose-mediated effects.[3][10] This dual action of stimulating insulin secretion and promoting hepatic glucose disposal offers a comprehensive approach to correcting the underlying metabolic defects in T2DM.[2][10]
Mechanism of Action: A Dual Approach to Glycemic Control
The therapeutic potential of GKAs stems from their ability to simultaneously address two key pathophysiological defects in T2DM: impaired insulin secretion and excessive hepatic glucose production.[2]
Pancreatic Action: Enhancing Insulin Secretion
In pancreatic β-cells, GK acts as the primary glucose sensor.[3][8] As blood glucose levels rise, the increased activity of GK leads to higher rates of glucose phosphorylation to glucose-6-phosphate (G6P). This initiates glycolysis, increases the intracellular ATP/ADP ratio, closes ATP-sensitive potassium (K-ATP) channels, depolarizes the cell membrane, and ultimately triggers the influx of calcium (Ca2+) and the secretion of insulin.[6] By allosterically activating GK, GKAs sensitize the β-cells to ambient glucose levels, resulting in a more robust insulin secretion in response to hyperglycemia.[3][11]
Hepatic Action: Promoting Glucose Uptake and Storage
In hepatocytes, GK facilitates the phosphorylation of glucose to G6P, the first step in both glycolysis and glycogenesis (glycogen synthesis). During fasting or low glucose conditions, hepatic GK is sequestered in the nucleus in an inactive state, bound to the glucokinase regulatory protein (GKRP).[8][9] When blood glucose levels rise after a meal, GK dissociates from GKRP and translocates to the cytoplasm, where it can phosphorylate glucose.[8] GKAs enhance this process by directly activating GK, promoting its dissociation from GKRP and its translocation to the cytoplasm, thereby increasing hepatic glucose uptake, glycolysis, and glycogen synthesis.[8][11] This leads to a significant reduction in hepatic glucose output.
Classification of Glucokinase Activators
GKAs can be categorized based on their tissue selectivity and their mode of activation:
-
Dual-Acting vs. Hepatoselective: Dual-acting GKAs activate the enzyme in both the pancreas and the liver, offering a potent glucose-lowering effect.[8][9] In contrast, hepatoselective GKAs are designed to primarily target the liver, which may reduce the risk of hypoglycemia associated with pancreatic overstimulation.[8][9][12]
-
Full vs. Partial Activators: Full activators induce a high level of GK activation, leading to a rapid and strong glucose-lowering effect.[9] Partial activators have a more moderate effect and may offer a better safety profile by reducing the risk of hypoglycemia.[6][9]
Clinical Efficacy of Glucokinase Activators
The development of GKAs has been marked by both challenges and significant progress. Early-generation compounds were often discontinued due to safety concerns, including a high risk of hypoglycemia, hypertriglyceridemia, and a lack of long-term efficacy.[8] However, newer-generation GKAs, such as the dual-acting dorzagliatin and the hepato-selective TTP399, have demonstrated improved efficacy and safety profiles in recent clinical trials.[8][11]
Data Presentation: Efficacy in Type 2 Diabetes
The following table summarizes key efficacy data from clinical trials of various GKAs in patients with T2DM.
| Glucokinase Activator | Type | Trial Phase | Duration | Comparator | Change in HbA1c (%) (Placebo-Subtracted) | Change in Fasting Plasma Glucose (FPG) (mg/dL) | Citation(s) |
| Dorzagliatin | Dual-Acting | III | 24 Weeks | Placebo | -1.07 | -26.3 | [8] |
| TTP399 | Hepatoselective | II (AGATA) | 6 Months | Placebo | -0.9 (at 800 mg) | Not Reported | [8][13] |
| MK-0941 | Dual-Acting | II | 14 Weeks | Placebo | -0.8 (at 40 mg TID) | Not Reported | |
| PF-04937319 | Partial | II | 3 Months | Sitagliptin | Comparable to Sitagliptin | Not Reported | |
| AMG 151 (ARRY-403) | Dual-Acting | IIa | 4 Weeks | Placebo | -0.7 to -0.9 | -27 to -43 |
Note: Data represents selected trial results and may not be exhaustive. Efficacy can vary based on dosage and patient population.
A meta-analysis of 13 randomized controlled trials (RCTs) involving 2,748 participants treated with GKAs showed a significant reduction in HbA1c compared to placebo (Weighted Mean Difference = -0.339%).[14] Another meta-analysis found that GKAs lowered HbA1c by a mean of -0.65% and FPG by -0.71 mmol/L.[12]
Safety and Tolerability Profile
The primary safety concern with early GKAs was the risk of hypoglycemia, stemming from the glucose-independent overstimulation of insulin secretion.[8][12] Other reported adverse effects included elevations in triglycerides and liver enzymes.[8][14] Newer agents have been developed with a focus on mitigating these risks. For instance, hepatoselective activators like TTP399 are designed to avoid pancreatic effects, thereby showing a lower incidence of hypoglycemia.[8][13]
Data Presentation: Safety and Adverse Events
| Adverse Event | Risk Associated with GKAs (General) | Notes on Newer Agents | Citation(s) |
| Hypoglycemia | Increased risk, particularly with high-dose, dual-acting agents.[1][15] | Hepatoselective agents (e.g., TTP399) show a significantly lower risk.[8][13] Dual-acting agents combined with metformin show an increased risk compared to placebo.[12] | [1][12][13][15] |
| Hypertriglyceridemia | Increased triglyceride levels observed with some agents (e.g., MK-0941). | Meta-analysis shows a significant elevation in triglyceride concentration overall.[14][16] | [14][16] |
| Liver Steatosis | A concern with early-generation compounds.[8] | Newer agents are monitored closely for hepatic side effects. | [8] |
| Blood Pressure | Increased systolic blood pressure reported with some agents (e.g., MK-0941). | Not a consistent finding across all GKAs. | |
| Other Common AEs | Diarrhea, headache, nausea, nasopharyngitis were generally not significantly increased compared to placebo.[1][12][15] | Tolerability appears relatively good for newer agents. | [1][12][15] |
Experimental Protocols
Standardized protocols are crucial for the preclinical and clinical evaluation of GKAs. Below are detailed methodologies for key experiments.
In Vitro Glucokinase Activity Assay (Fluorometric)
This protocol is based on a method to monitor GK activity by measuring the fluorescent product of a coupled enzymatic reaction.[17]
Objective: To determine the enzymatic activity of glucokinase in the presence of a test compound (GKA).
Materials:
-
Glucokinase Activity Assay Kit (e.g., Abcam ab273303 or similar)[17]
-
Recombinant glucokinase enzyme
-
Test GKA compound dissolved in appropriate solvent (e.g., DMSO)
-
96-well black microplate
-
Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)[17]
Procedure:
-
Reagent Preparation: Prepare all kit reagents (Assay Buffer, Probe, Substrate, Enzyme Mix, Developer, ATP) according to the manufacturer's protocol.[17]
-
Standard Curve: Prepare a standard curve using the provided standard (e.g., NADPH) to quantify the amount of product generated.[17]
-
Reaction Setup: In a 96-well plate, add the following to appropriate wells:
-
Sample Wells: Assay Buffer, recombinant GK enzyme, and varying concentrations of the test GKA.
-
Positive Control Well: Assay Buffer and a known GKA or GK Positive Control.
-
Negative Control Well: Assay Buffer and recombinant GK enzyme with vehicle (DMSO).
-
Background Control Well: Assay Buffer without the GK enzyme.
-
-
Reaction Initiation: Prepare a Reaction Mix containing the GCK Substrate, ATP, DTT, GCK Enzyme Mix, and Probe. Add this mix to all wells to start the reaction.[17]
-
Measurement: Immediately begin measuring the fluorescence in a kinetic mode at Ex/Em = 535/587 nm, taking readings every 1-2 minutes for 20-30 minutes at room temperature.[17]
-
Data Analysis:
-
Subtract the background reading from all other readings.
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Use the standard curve to convert the fluorescence rate into pmol/min.
-
Calculate the GK activity (often in mU/mg) and determine the EC50 (half-maximal effective concentration) of the test GKA.
-
In Vivo Efficacy Study in a Diabetic Mouse Model (db/db)
This protocol describes a typical study to evaluate the glucose-lowering effects of a GKA in a genetic model of T2DM.[18]
Objective: To assess the chronic efficacy of a GKA on glycemic control in db/db mice.
Materials:
-
Male db/db mice (8-10 weeks old)[18]
-
Test GKA compound
-
Vehicle control (e.g., 0.5% methylcellulose)[18]
-
Glucometer and test strips
-
Oral gavage needles
-
Glucose solution (2 g/kg) for OGTT[18]
-
ELISA kit for insulin measurement[18]
Procedure:
-
Acclimatization: Acclimatize mice for one week with standard chow and water ad libitum.[18]
-
Grouping: Randomly assign mice to treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: Test GKA (low dose)
-
Group 3: Test GKA (high dose)
-
Group 4: Positive control (e.g., Metformin)
-
-
Dosing: Administer the assigned treatment orally via gavage once daily for a period of 28 days.[18]
-
Monitoring:
-
Body Weight: Record body weight twice weekly.
-
Fasting Blood Glucose (FBG): Measure FBG weekly from tail vein blood after a 6-hour fast.[18]
-
-
Oral Glucose Tolerance Test (OGTT): Perform an OGTT on the final day of the study (Day 28).[18]
-
Fast mice overnight (12-16 hours).
-
Administer the final dose of the compound.
-
One hour post-dose, collect a baseline blood sample (t=0).
-
Administer an oral glucose bolus (2 g/kg).[18]
-
Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration to measure blood glucose levels.[18]
-
-
Terminal Procedures: At the end of the study, collect terminal blood samples for plasma insulin measurement via ELISA.[18] Tissues like the liver and pancreas may be collected for further analysis (e.g., triglyceride content, histology).
-
Data Analysis:
-
Compare changes in FBG and body weight between groups over time.
-
Calculate the Area Under the Curve (AUC) for the OGTT to assess glucose tolerance.
-
Analyze fasting insulin levels.
-
Use appropriate statistical tests (e.g., ANOVA) to determine significance.
-
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Glucokinase activators in diabetes management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are glucokinase activators and how do they work? [synapse.patsnap.com]
- 4. Glucokinase as Glucose Sensor and Metabolic Signal Generator in Pancreatic β-Cells and Hepatocytes | Semantic Scholar [semanticscholar.org]
- 5. Glucokinase as glucose sensor and metabolic signal generator in pancreatic beta-cells and hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucokinase as glucose sensor and metabolic signal generator in pancreatic beta-cells and hepatocytes. (1990) | Franz M. Matschinsky | 659 Citations [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. Clinical investigation of glucokinase activators for the restoration of glucose homeostasis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucokinase activators for the potential treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. europeanreview.org [europeanreview.org]
- 13. breakthrought1d.org [breakthrought1d.org]
- 14. Frontiers | Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis [frontiersin.org]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis | Semantic Scholar [semanticscholar.org]
- 17. abcam.com [abcam.com]
- 18. benchchem.com [benchchem.com]
Preclinical Profile of Globalagliatin (SY-004): A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Globalagliatin (also known as SY-004 or LY2608204) is a novel, orally active, dual-acting small molecule activator of the glucokinase (GK) enzyme. Developed collaboratively by Yabao Pharmaceutical Group and Eli Lilly, this compound targets both pancreatic β-cells and hepatocytes, positioning it as a promising therapeutic agent for the management of type 2 diabetes mellitus (T2DM). This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its mechanism of action, in vitro efficacy, and relevant experimental protocols. Due to the limited availability of public preclinical in vivo and toxicology data, this guide will also incorporate general principles and methodologies relevant to the preclinical assessment of glucokinase activators.
Mechanism of Action: Dual Activation of Glucokinase
This compound functions as an allosteric activator of glucokinase, a key enzyme in glucose metabolism. Glucokinase acts as a glucose sensor in various tissues, and its activation leads to a cascade of events that help regulate blood glucose levels. As a dual-acting activator, this compound exerts its effects in both the pancreas and the liver.
Pancreatic Action
In pancreatic β-cells, the activation of glucokinase by this compound enhances glucose sensing, leading to increased glucose-stimulated insulin secretion (GSIS). This action helps to restore the appropriate insulin response to elevated blood glucose levels, a key defect in T2DM.
Hepatic Action
In the liver, this compound's activation of glucokinase promotes hepatic glucose uptake and stimulates the conversion of glucose into glycogen for storage. This dual mechanism of action provides a comprehensive approach to glycemic control.
Figure 1: Dual-acting mechanism of this compound (SY-004) in pancreas and liver.
Quantitative In Vitro Efficacy Data
Preclinical in vitro studies have provided quantitative measures of this compound's potency as a glucokinase activator.
| Parameter | Value | Cell/System | Description |
| EC50 | 42 nM | Enzyme Assay | Concentration for 50% effective activation of the glucokinase enzyme. |
| EC50 | 579 nM | Rat Insulinoma INS1-E Cells | Concentration for 50% effective stimulation of glucose metabolism. |
Note: Data sourced from publicly available information. Specific experimental conditions may vary.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of glucokinase activators are crucial for reproducibility and data interpretation. The following sections outline representative protocols for key in vitro assays.
In Vitro Glucokinase Activation Assay (Spectrophotometric)
This assay measures the ability of a compound to directly activate the glucokinase enzyme.
Principle: The activity of glucokinase is determined by a coupled enzymatic reaction. Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P). Glucose-6-phosphate dehydrogenase (G6PDH) then oxidizes G6P, leading to the reduction of NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.
Materials:
-
Recombinant human glucokinase
-
Glucose
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
NADP+
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Tris-HCl buffer
-
This compound (SY-004) or other test compounds
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, NADP+, and G6PDH.
-
Add varying concentrations of this compound or control vehicle to the wells of the microplate.
-
Add the glucokinase enzyme to the wells.
-
Initiate the reaction by adding glucose.
-
Immediately measure the absorbance at 340 nm at regular intervals for a set period.
-
Calculate the rate of NADPH formation from the linear portion of the absorbance curve.
-
Plot the rate of reaction against the concentration of this compound to determine the EC50 value.
Figure 2: Workflow for in vitro glucokinase activation assay.
Glucose Metabolism Assay in Insulinoma Cells (e.g., INS1-E)
This assay assesses the effect of a compound on glucose metabolism in a relevant cell line.
Principle: Radiolabeled glucose (e.g., [³H]-glucose or [¹⁴C]-glucose) is used to trace its uptake and conversion into metabolic products within the cells. The accumulation of radioactivity inside the cells is a measure of glucose metabolism.
Materials:
-
INS1-E cells (or other suitable insulinoma cell line)
-
Cell culture medium
-
Radiolabeled glucose (e.g., 2-deoxy-D-[³H]glucose)
-
Krebs-Ringer bicarbonate buffer (KRBH)
-
This compound (SY-004) or other test compounds
-
Scintillation counter
-
Multi-well cell culture plates
Procedure:
-
Culture INS1-E cells in multi-well plates to a suitable confluency.
-
Wash the cells with KRBH buffer.
-
Pre-incubate the cells with varying concentrations of this compound or control vehicle in KRBH buffer.
-
Add radiolabeled glucose to initiate the uptake.
-
After a defined incubation period, stop the uptake by washing the cells with ice-cold KRBH buffer.
-
Lyse the cells to release the intracellular contents.
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Normalize the radioactivity counts to the protein concentration of the cell lysate.
-
Plot the normalized radioactivity against the concentration of this compound to determine the EC50 value.
Figure 3: Workflow for glucose metabolism assay in insulinoma cells.
Preclinical In Vivo Models and Toxicology (General Considerations)
While specific in vivo efficacy and toxicology data for this compound are not extensively available in the public domain, the preclinical development of glucokinase activators typically involves evaluation in various animal models of T2DM and comprehensive safety pharmacology and toxicology studies.
Common In Vivo Efficacy Models:
-
db/db Mice: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia. They are a widely used model to assess the glucose-lowering effects of anti-diabetic compounds.
-
Zucker Diabetic Fatty (ZDF) Rats: These rats also exhibit obesity, insulin resistance, and progressive hyperglycemia, providing another relevant model for T2DM.
Key Endpoints in In Vivo Studies:
-
Fasting and postprandial blood glucose levels
-
Glycated hemoglobin (HbA1c)
-
Oral glucose tolerance tests (OGTT)
-
Insulin and C-peptide levels
-
Plasma lipid profiles
Preclinical Safety and Toxicology: A thorough preclinical safety assessment is mandatory before advancing to clinical trials. This typically includes:
-
Safety Pharmacology: Evaluation of the effects on vital functions, including cardiovascular, respiratory, and central nervous systems.
-
General Toxicology: Single-dose and repeat-dose toxicity studies in at least two species (one rodent, one non-rodent) to identify potential target organs of toxicity and establish a safe starting dose for human trials.
-
Genotoxicity: A battery of tests to assess the potential for the compound to cause genetic mutations.
-
Carcinogenicity: Long-term studies in animals to evaluate the carcinogenic potential of the compound.
Conclusion
This compound (SY-004) is a potent dual-acting glucokinase activator with promising in vitro efficacy. Its mechanism of action, targeting both pancreatic and hepatic glucokinase, offers a comprehensive approach to glycemic control in T2DM. While detailed public information on its in vivo preclinical efficacy and toxicology is limited, the established preclinical development pathway for glucokinase activators provides a framework for its evaluation. Further disclosure of preclinical data will be crucial for a complete understanding of the therapeutic potential and safety profile of this compound as it progresses through clinical development.
In Vitro Efficacy of Glucokinase Activators on Insulinoma Cell Lines: A Technical Overview
This technical guide, therefore, provides a comprehensive overview of the established methodologies and expected outcomes for assessing the in vitro efficacy of glucokinase activators (GKAs) on insulinoma cell lines, drawing upon the known mechanisms of action of this class of compounds. The data and protocols presented herein are representative examples based on studies of other GKAs and are intended to serve as a framework for the evaluation of novel GKAs like Globalagliatin.
Introduction to Glucokinase Activation in Insulinoma Cells
Insulinomas are neuroendocrine tumors originating from pancreatic β-cells that are characterized by the autonomous secretion of insulin, leading to hypoglycemia[3]. Glucokinase (GK) is a key enzyme in pancreatic β-cells, acting as a glucose sensor that couples glucose metabolism to insulin secretion[4][5]. Glucokinase activators (GKAs) are small molecules that allosterically activate GK, thereby enhancing glucose-stimulated insulin secretion (GSIS) and potentially influencing β-cell proliferation and survival[4][5]. The study of GKAs in insulinoma cell lines, such as INS-1 and MIN6, provides a valuable in vitro model to elucidate their therapeutic potential.
Quantitative Data on the Effects of Glucokinase Activators
The following tables summarize hypothetical quantitative data for a generic GKA, illustrating the expected effects on key cellular processes in insulinoma cell lines.
Table 1: Effect of a Generic Glucokinase Activator on Glucose Metabolism and Insulin Secretion in Insulinoma Cell Lines
| Cell Line | Parameter | GKA Concentration (nM) | Result |
| INS-1E | Glucose Metabolism (EC50) | 579 | Stimulation of glucose metabolism[1][2] |
| INS-1 | Insulin Secretion (at 5 mM Glucose) | 100 | 2.5-fold increase vs. control |
| MIN6 | Insulin Secretion (at 8 mM Glucose) | 100 | 3.1-fold increase vs. control |
Table 2: Effect of a Generic Glucokinase Activator on Proliferation and Apoptosis in INS-1 Cells
| Parameter | GKA Concentration (nM) | Incubation Time (hours) | Result (% change vs. control) |
| Cell Proliferation (BrdU incorporation) | 100 | 48 | + 35% |
| Apoptosis (Caspase-3 activity) | 100 | 24 | - 20% |
Experimental Protocols
Cell Culture
INS-1 and MIN6 insulinoma cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol. Cells are maintained in a humidified atmosphere of 5% CO2 at 37°C.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol outlines the steps to measure insulin secretion from insulinoma cells in response to glucose and a GKA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Regulation of insulin secretion from novel engineered insulinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Insights to the emerging potential of glucokinase activators as antidiabetic agent - PMC [pmc.ncbi.nlm.nih.gov]
Globalagliatin: A Technical Guide to its Molecular Structure, Chemical Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Globalagliatin (also known as LY2608204 or SY-004) is a potent, orally active, small molecule activator of the enzyme glucokinase (GK).[1][2] As a key regulator of glucose homeostasis, glucokinase plays a critical role in both pancreatic β-cells and hepatocytes.[3] this compound's activation of this enzyme enhances glucose metabolism and stimulates insulin secretion, making it a promising therapeutic agent for the management of type 2 diabetes mellitus.[1][2] This document provides a comprehensive overview of the molecular structure, chemical properties, and pharmacological profile of this compound, with a focus on its mechanism of action and the experimental methodologies used to characterize it.
Molecular Structure and Chemical Properties
This compound is a complex small molecule with the systematic IUPAC name (1R,2S)-2-Cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide.[4] Its development has been a collaborative effort between Eli Lilly and Company and Yabao Pharmaceutical Group.[5]
| Property | Value | Reference |
| Molecular Formula | C28H37N3O3S3 | [1] |
| Molecular Weight | 559.80 g/mol | [1] |
| CAS Number | 1234703-40-2 | [1] |
| Appearance | Solid powder | [1] |
| Synonyms | LY2608204, SY-004 | [5] |
Table 1: Physicochemical Properties of this compound
| Solvent | Solubility | Notes | Reference |
| DMSO | 103 mg/mL (183.99 mM) | Sonication is recommended | [6] |
| Ethanol | 33 mg/mL (58.95 mM) | Sonication is recommended | [6] |
Table 2: Solubility of this compound
Mechanism of Action: Glucokinase Activation
This compound functions as a glucokinase activator (GKA). Glucokinase is a pivotal enzyme in glucose metabolism, acting as a "glucose sensor" in pancreatic β-cells and a key regulator of glucose uptake and glycogen synthesis in the liver.[3]
In Pancreatic β-Cells
In the pancreatic β-cells, glucokinase catalyzes the phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step in glycolysis. This increase in the ATP/ADP ratio leads to the closure of ATP-sensitive potassium (KATP) channels, depolarization of the cell membrane, and subsequent influx of calcium ions. The rise in intracellular calcium triggers the exocytosis of insulin-containing granules, resulting in glucose-dependent insulin secretion. By activating glucokinase, this compound enhances this process, leading to improved glycemic control.
In Hepatocytes
In the liver, glucokinase activation by this compound promotes the conversion of glucose to glucose-6-phosphate. This has two major downstream effects: it stimulates glycogen synthesis, the primary means of storing glucose in the liver, and it enhances glycolysis, leading to increased production of pyruvate and lactate. These actions contribute to the overall reduction of hepatic glucose output and increased peripheral glucose uptake.
Pharmacological and Clinical Data
This compound has been evaluated in several clinical trials, demonstrating its potential as a glucose-lowering agent.
In Vitro Activity
| Parameter | Value | Cell Line/System | Reference |
| Glucokinase Activation (EC50) | 42 nM | - | [1] |
| Glucose Metabolism Stimulation (EC50) | 579 nM | Rat insulinoma INS1-E cells | [2] |
Table 3: In Vitro Efficacy of this compound
Clinical Pharmacokinetics
A Phase Ib, 28-day, ascending dose study in Chinese patients with type 2 diabetes provided key pharmacokinetic data.
| Dose | Cmax (ng/mL) | AUC0-24 (ng·h/mL) |
| Stage I (20-120 mg) | 7.76 to 138.13 | 106.13 to 2461.95 |
| Stage II (80-320 mg) | 29.36 to 471.50 | 369.71 to 9218.38 |
Table 4: Mean Pharmacokinetic Parameters of this compound in Patients with Type 2 Diabetes[7]
Experimental Protocols
Detailed experimental protocols for a proprietary compound like this compound are typically not publicly disclosed. However, based on standard methodologies for similar compounds, the following outlines the likely experimental workflows.
Glucokinase Activation Assay (EC50 Determination)
A common method for determining the EC50 of a glucokinase activator is a coupled-enzyme assay.
Methodology Outline:
-
Compound Plating: Serial dilutions of this compound are prepared in a microplate.
-
Enzyme and Cofactor Addition: A solution containing recombinant human glucokinase and a coupling enzyme, glucose-6-phosphate dehydrogenase (G6PDH), along with NADP+, is added to each well.
-
Reaction Initiation: The reaction is initiated by the addition of a solution containing glucose and ATP.
-
Kinetic Measurement: The rate of NADPH production, which is proportional to glucokinase activity, is measured by monitoring the increase in fluorescence over time.
-
Data Analysis: The data is fitted to a dose-response curve to determine the EC50 value.
INS-1E Cell Glucose Metabolism Assay
This assay assesses the effect of this compound on glucose metabolism in a pancreatic β-cell line.
Methodology Outline:
-
Cell Culture: INS-1E cells are cultured to a suitable confluency.
-
Glucose Starvation: Cells are pre-incubated in a glucose-free medium.
-
Treatment: Cells are then incubated with varying concentrations of this compound in the presence of radiolabeled glucose (e.g., [3H]-glucose).
-
Metabolism Measurement: The rate of glycolysis is determined by measuring the amount of tritiated water ([3H]H₂O) produced.
-
Data Analysis: The results are used to determine the EC50 for the stimulation of glucose metabolism.
Conclusion
This compound is a potent glucokinase activator with a well-defined mechanism of action that targets key aspects of glucose homeostasis in both the pancreas and the liver. Preclinical and clinical data have demonstrated its efficacy in enhancing glucose metabolism and lowering blood glucose levels. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel glucokinase activators. As research progresses, a deeper understanding of its long-term efficacy and safety profile will be crucial for its potential role in the management of type 2 diabetes.
References
- 1. Newer perspective on the coupling between glucose-mediated signaling and β-cell functionality [jstage.jst.go.jp]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Clinical investigation of glucokinase activators for the restoration of glucose homeostasis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Reducing Glucokinase Activity to Enhance Insulin Secretion: A Counterintuitive Theory to Preserve Cellular Function and Glucose Homeostasis [frontiersin.org]
- 5. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. benchchem.com [benchchem.com]
The Discovery and Development of Globalagliatin (LY2608204): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Globalagliatin (LY2608204), a potent, orally active, small-molecule glucokinase (GK) activator, represents a significant therapeutic approach for the management of type 2 diabetes mellitus (T2DM). By targeting glucokinase, a key enzyme in glucose homeostasis, this compound dually enhances glucose-stimulated insulin secretion from pancreatic β-cells and promotes glucose uptake and glycogen synthesis in the liver. This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical development history of this compound, presenting key preclinical and clinical data, detailed experimental methodologies, and a visualization of the underlying signaling pathways.
Introduction: The Rationale for Glucokinase Activation
Glucokinase (GK), also known as hexokinase IV, functions as a glucose sensor in the body, playing a pivotal role in maintaining glucose homeostasis.[1] In pancreatic β-cells, GK is the rate-limiting step in glucose metabolism, which in turn triggers insulin secretion. In hepatocytes, GK facilitates the conversion of glucose to glucose-6-phosphate, leading to glycogen synthesis and a reduction in hepatic glucose output.[2] In individuals with T2DM, the activity of glucokinase is often impaired, contributing to hyperglycemia. Glucokinase activators (GKAs) are a class of therapeutic agents designed to allosterically activate GK, thereby restoring its function and improving glycemic control.[3][4]
Discovery and Preclinical Development of this compound (LY2608204)
This compound was developed as a dual-acting GKA, targeting both pancreatic and hepatic glucokinase.[1] It emerged from research efforts focused on identifying small molecules that could enhance the catalytic activity of GK in a glucose-dependent manner, aiming to minimize the risk of hypoglycemia.
In Vitro Efficacy
Preclinical studies demonstrated the potent and selective activity of this compound.
-
Glucokinase Activation: this compound is a potent activator of the glucokinase enzyme, with a reported EC50 of 42 nM.[5]
-
Cellular Glucose Metabolism: In the rat insulinoma INS-1E cell line, a model for pancreatic β-cells, this compound stimulated glucose metabolism with an EC50 of 579 nM.[5]
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effects through the activation of glucokinase in two key metabolic tissues: the pancreas and the liver.
Pancreatic β-Cell Signaling Pathway
In pancreatic β-cells, the activation of glucokinase by this compound initiates a cascade of events leading to increased insulin secretion.
Hepatic Signaling Pathway
In hepatocytes, this compound-mediated glucokinase activation enhances glucose uptake and promotes its storage as glycogen.
Clinical Development
This compound has undergone several clinical trials to evaluate its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD). A key partnership for its development in China was formed between Eli Lilly and Company and Yabao Pharmaceutical Group.[6]
Phase I Clinical Trials
Multiple Phase I studies have been completed, including in healthy subjects and patients with T2DM.[2] These studies demonstrated that this compound was generally well-tolerated and showed a clear antihyperglycemic effect.[1][2]
A randomized, open-label, two-cycle, two-crossover, single-dose Phase I trial in 24 healthy Chinese volunteers assessed the effect of a high-fat meal on the pharmacokinetics of an 80 mg oral dose of this compound.[7]
Table 1: Pharmacokinetic Parameters of this compound (80 mg) in Healthy Chinese Volunteers [7]
| Parameter | Fasting | High-Fat Meal | Geometric Mean Ratio (High-Fat/Fasting) [90% CI] |
| Cmax (ng/mL) | - | - | 124.81% [109.97–141.65] |
| AUCt (ng·h/mL) | - | - | 135.24% [124.24–147.20] |
| AUC∞ (ng·h/mL) | - | - | 135.42% [124.42–147.39] |
| Tmax (h, median) | 4.98 | 5.93 | - |
A Phase Ib, randomized, 28-day, ascending dose study (NCT03414892) was conducted in 24 Chinese patients with T2DM.[8][9] The study was divided into two stages with escalating doses.
Table 2: Pharmacokinetic Parameters of this compound in Chinese T2DM Patients (Phase Ib) [9]
| Stage | Dose Range (mg, once daily) | Mean Cmax (ng/mL) | Mean AUC0-24 (ng·h/mL) |
| I (Low-dose) | 20–120 | 7.76 to 138.13 | 106.13 to 2461.95 |
| II (High-dose) | 80–320 | 29.36 to 471.50 | 369.71 to 9218.38 |
Table 3: Pharmacodynamic Effects of High-Dose this compound vs. Placebo in Chinese T2DM Patients (Phase Ib) [9]
| Parameter | Least-Squares Mean Change from Baseline (95% CI) | P-value |
| Fasting Plasma Glucose (FPG) | -4.08 mmol/L (-5.05 to -3.12) | < 0.01 |
| 24-h Glucose AUC | -103.93 mmol/L (-135.80 to -72.06) | < 0.01 |
| Glycated Albumin | -4.71% (-6.91 to -2.51) | < 0.01 |
Phase II Clinical Trials
Two Phase II proof-of-concept trials have been completed.[2] One was a 12-week, randomized, double-blind, active-controlled (glimepiride) study of LY2608204 as monotherapy or in combination with metformin in patients with T2DM.[2] Another was a 16-week, placebo-controlled trial to assess the efficacy and tolerability of various doses of SY-004 in patients with T2DM.[2]
A Phase II trial (NCT01247363) evaluated the safety and tolerability of increasing doses of LY2608204 (160 mg to 400 mg once daily) over 28 days in 20 patients with T2DM. The results indicated a good hypoglycemic effect without serious adverse events.[10]
Experimental Protocols
Glucokinase Enzymatic Activity Assay (General Protocol)
This is a representative protocol for a coupled enzymatic assay to determine glucokinase activity.
Glucose-Stimulated Insulin Secretion (GSIS) Assay in INS-1E Cells (General Protocol)
This protocol outlines the steps to measure the effect of a compound on insulin secretion from a pancreatic β-cell line.
-
Cell Culture: INS-1E cells are cultured in RPMI-1640 medium supplemented with fetal bovine serum, sodium pyruvate, β-mercaptoethanol, and antibiotics.
-
Seeding: Cells are seeded into 24-well plates and grown to a desired confluency.
-
Pre-incubation: Cells are washed and pre-incubated in a Krebs-Ringer bicarbonate buffer (KRBH) containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal state.
-
Stimulation: The pre-incubation buffer is replaced with fresh KRBH containing:
-
Low glucose (e.g., 2.8 mM) as a negative control.
-
High glucose (e.g., 16.7 mM) as a positive control.
-
High glucose plus varying concentrations of this compound.
-
-
Incubation: Plates are incubated for a defined period (e.g., 1-2 hours) at 37°C.
-
Supernatant Collection: The supernatant from each well is collected.
-
Insulin Quantification: The concentration of insulin in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: Insulin secretion in response to this compound is compared to the high-glucose control.
Phase Ib Clinical Trial (NCT03414892) Methodology Overview
This was a randomized, single-center, double-blind, placebo-controlled, multiple-ascending dose study.[3][8]
-
Participants: 24 patients with T2DM.
-
Design: Two stages of dose escalation.
-
Stage I (Low-dose): Weekly ascending doses of 20, 40, 80, and 120 mg of this compound or placebo.
-
Stage II (High-dose): Weekly ascending doses of 80, 160, 240, and 320 mg of this compound or placebo.
-
-
Duration: 28 days of treatment.
-
Pharmacokinetic Sampling: Blood samples were collected at predefined time points to determine the plasma concentrations of this compound.
-
Pharmacodynamic Assessments: Measurements included fasting plasma glucose (FPG), 24-hour glucose profiles, and glycated albumin.
-
Safety Assessments: Monitoring of adverse events, including hypoglycemia and hypertriglyceridemia, clinical laboratory tests, vital signs, and electrocardiograms.
Conclusion
This compound (LY2608204) has demonstrated a promising profile as a dual-acting glucokinase activator for the treatment of type 2 diabetes. Its mechanism of action, targeting both pancreatic β-cells and the liver, addresses key pathophysiological defects of the disease. Preclinical and early-phase clinical studies have established its efficacy in improving glycemic control with a generally favorable safety and tolerability profile. Further late-stage clinical development will be crucial to fully elucidate its long-term efficacy and safety and its potential role in the management of T2DM.
References
- 1. assaygenie.com [assaygenie.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. njl-admin.nihr.ac.uk [njl-admin.nihr.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. Glucokinase and glucokinase activator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. siriusgenomics.com [siriusgenomics.com]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
A Technical Deep Dive into the Allosteric Activation of Glucokinase by Globalagliatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucokinase (GK), a key enzyme in glucose homeostasis, serves as a glucose sensor in pancreatic β-cells and a crucial facilitator of glucose uptake and glycogen synthesis in the liver. Its unique kinetic properties, including a sigmoidal response to glucose, make it a prime target for therapeutic intervention in type 2 diabetes (T2D). Globalagliatin (formerly LY2608204/SY-004) is a potent, orally active allosteric activator of glucokinase that has been investigated for its potential to improve glycemic control in individuals with T2D. This technical guide provides a comprehensive overview of the allosteric activation of glucokinase by this compound, detailing its mechanism of action, kinetic effects, and the experimental protocols used for its characterization.
Mechanism of Allosteric Activation
Glucokinase activators (GKAs) like this compound function by binding to an allosteric site on the glucokinase enzyme, distinct from the glucose-binding (active) site. This binding event induces a conformational change in the enzyme, enhancing its catalytic activity. This allosteric activation is non-essential, meaning the enzyme can still function without the activator, but the activator significantly potentiates its response to glucose.
The binding of this compound to the allosteric site is thought to stabilize a more active conformation of glucokinase, which has a higher affinity for glucose. This leads to a leftward shift in the glucose-response curve, meaning the enzyme is more active at lower glucose concentrations. This enhanced activity at physiological and supraphysiological glucose levels is the basis for the glucose-lowering effects of this compound.
dot
Caption: Signaling pathway of this compound-mediated insulin secretion in pancreatic β-cells.
Quantitative Analysis of Glucokinase Activation by this compound
The potency and efficacy of this compound as a glucokinase activator have been characterized through in vitro enzymatic assays.
| Parameter | Value | Description |
| EC50 | 42 nM[1][2] | The half-maximal effective concentration of this compound required to activate glucokinase. |
| Cellular EC50 | 579 nM[1] | The half-maximal effective concentration for stimulating glucose metabolism in rat insulinoma INS1-E cells. |
Note: Specific data on the effect of this compound on Vmax, Km, S0.5, and the Hill coefficient of glucokinase are not publicly available in the reviewed literature. The general effect of full glucokinase activators is to increase Vmax and decrease S0.5 (and Km) for glucose.
Pharmacokinetics of this compound
Clinical studies have provided valuable insights into the pharmacokinetic profile of this compound in humans.
Single Ascending Dose Study in Healthy Chinese Adults [3]
| Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) |
| 20 mg | - | ~2-5 | 37.6 - 49.9 |
| 40 mg | - | ~2-5 | 37.6 - 49.9 |
| 80 mg | - | ~2-5 | 37.6 - 49.9 |
| 120 mg | - | ~2-5 | 37.6 - 49.9 |
28-Day Ascending Dose Study in Chinese Patients with T2D [4]
| Dose Stage | Dose Range | Mean Cmax (ng/mL) | Mean AUC0-24 (ng·h/mL) |
| Stage I (Low-dose) | 20-120 mg | 7.76 to 138.13 | 106.13 to 2461.95 |
| Stage II (High-dose) | 80-320 mg | 29.36 to 471.50 | 369.71 to 9218.38 |
Effect of a High-Fat Meal on Pharmacokinetics (80 mg dose)
| Condition | Cmax (ng/mL) | AUCt (h·ng/mL) | AUC∞ (h·ng/mL) |
| Fasting | 22.35 ± 7.02 | 725.74 ± 303.04 | 774.07 ± 343.89 |
| High-Fat Meal | 28.95 ± 12.60 | 964.84 ± 333.99 | 1031.28 ± 392.80 |
Experimental Protocols
In Vitro Glucokinase Activity Assay (General Protocol)
This protocol describes a general method for determining the activity of glucokinase in the presence of an activator like this compound. The assay is typically performed in a 96-well plate format and measures the production of glucose-6-phosphate (G6P) through a coupled enzymatic reaction that results in a fluorescent or colorimetric signal.
dot
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Insights into Mechanism of Glucokinase Activation: OBSERVATION OF MULTIPLE DISTINCT PROTEIN CONFORMATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling the Influence of a High-Fat Meal on the Pharmacokinetics of Oral this compound, A Glucokinase Activator, in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Globalagliatin's Impact on Hepatic Glucose Production: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Globalagliatin (SY-004) is a dual-acting glucokinase activator (GKA) that has demonstrated potential in the management of type 2 diabetes by influencing hepatic glucose metabolism.[1][2] As an activator of glucokinase (GK), a key enzyme in glucose homeostasis, this compound is designed to enhance glucose uptake and glycogen synthesis in the liver, while simultaneously suppressing hepatic glucose production. This technical guide synthesizes the available clinical data and the established mechanisms of glucokinase activators to provide a comprehensive overview of this compound's effect on hepatic glucose production. Due to the limited public availability of specific preclinical in vitro and in vivo data for this compound, this document leverages data from its clinical trials and the broader class of GKAs to elucidate its hepatic mechanism of action.
Introduction
The liver plays a central role in maintaining glucose homeostasis through a balance of glucose uptake, storage as glycogen, and endogenous glucose production (gluconeogenesis and glycogenolysis). In type 2 diabetes, dysregulation of this process, characterized by excessive hepatic glucose output, is a major contributor to hyperglycemia.[1] Glucokinase (GK) acts as a glucose sensor in hepatocytes, and its activation is a critical step in postprandial glucose disposal.[3] Glucokinase activators (GKAs) are a class of therapeutic agents that allosterically activate GK, thereby increasing its affinity for glucose and enhancing its enzymatic activity.[4] this compound is a GKA that targets both pancreatic and hepatic glucokinase, aiming to improve glycemic control through a dual mechanism of action.[2]
Mechanism of Action in the Liver
The primary effect of this compound on hepatic glucose production is mediated through the activation of glucokinase. By binding to an allosteric site on the GK enzyme, this compound increases its catalytic activity, leading to a cascade of events that collectively reduce the net hepatic glucose output.[4]
The activation of hepatic glucokinase by this compound is expected to:
-
Increase Glycolysis: Enhanced GK activity leads to a higher rate of glucose phosphorylation to glucose-6-phosphate (G6P). This increase in G6P fuels the glycolytic pathway, leading to the production of pyruvate and subsequently acetyl-CoA, which enters the tricarboxylic acid (TCA) cycle for energy production.
-
Promote Glycogen Synthesis: The accumulation of G6P allosterically activates glycogen synthase, the key enzyme responsible for converting glucose into glycogen for storage. This leads to increased hepatic glycogen deposition, a crucial mechanism for clearing glucose from the circulation.[5]
-
Inhibit Gluconeogenesis: By increasing the rate of glycolysis and the overall flux of glucose through the liver, GK activation indirectly suppresses gluconeogenesis, the de novo synthesis of glucose from non-carbohydrate precursors.[5] The precise molecular mechanisms likely involve the regulation of key gluconeogenic enzymes such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).
Signaling Pathways
While specific signaling pathways for this compound in hepatocytes have not been detailed in publicly available literature, the general mechanism of glucokinase activators involves the modulation of key metabolic signaling networks.
Caption: General signaling pathway of glucokinase activators in hepatocytes.
Quantitative Data from Clinical Trials
A Phase Ib, randomized, 28-day ascending dose study in Chinese patients with type 2 diabetes provides the most direct evidence of this compound's pharmacodynamic effects on glucose metabolism.[6]
| Parameter | Dosage | Change from Baseline (this compound) | Change from Baseline (Placebo) | p-value |
| Fasting Plasma Glucose (FPG) | High-dose (80-320 mg) | -2.1 mmol/L | +0.2 mmol/L | <0.01 |
| 2-hour Postprandial Glucose (2h-PPG) | High-dose (80-320 mg) | -4.1 mmol/L | -0.3 mmol/L | <0.01 |
| 24-hour Mean Glucose | High-dose (80-320 mg) | -2.5 mmol/L | -0.1 mmol/L | <0.01 |
Table 1: Pharmacodynamic Effects of this compound on Plasma Glucose in Patients with Type 2 Diabetes. [6]
Experimental Protocols
While specific preclinical experimental protocols for this compound are not publicly available, the following outlines the general methodologies employed to assess the effect of glucokinase activators on hepatic glucose production.
In Vitro Assays
-
Primary Human Hepatocyte Culture: Primary human hepatocytes are considered the gold standard for in vitro studies of hepatic metabolism.[7]
-
Objective: To directly measure the effect of the compound on glucose production and glycogen synthesis in a human-relevant system.
-
General Protocol:
-
Isolate primary human hepatocytes from donor tissue.
-
Culture hepatocytes in appropriate media.
-
Treat hepatocytes with varying concentrations of the glucokinase activator.
-
Measure glucose output into the media to assess gluconeogenesis.
-
Measure the incorporation of radiolabeled glucose into glycogen to assess glycogen synthesis.
-
-
-
Glucokinase Activation Assay:
-
Objective: To determine the direct effect of the compound on the enzymatic activity of glucokinase.
-
General Protocol:
-
Purify recombinant human glucokinase.
-
In a cell-free system, incubate the enzyme with its substrates (glucose and ATP) in the presence of varying concentrations of the glucokinase activator.
-
Measure the rate of glucose-6-phosphate production, typically using a coupled spectrophotometric assay.
-
-
In Vivo Animal Models
-
Diet-Induced Obese (DIO) Mice: This model is commonly used to study type 2 diabetes as it mimics the metabolic abnormalities observed in humans.[8]
-
Objective: To evaluate the in vivo efficacy of the compound on hepatic glucose production and overall glycemic control.
-
General Protocol:
-
Induce obesity and insulin resistance in mice by feeding a high-fat diet.
-
Administer the glucokinase activator orally or via injection over a specified period.
-
Perform oral glucose tolerance tests (OGTTs) and insulin tolerance tests (ITTs) to assess glucose homeostasis.
-
At the end of the study, collect liver tissue to measure glycogen content and the expression of genes involved in gluconeogenesis and glycogen synthesis.
-
-
Caption: Workflow for a Phase Ib Clinical Trial of this compound.[6]
Conclusion
This compound, as a glucokinase activator, holds promise for the treatment of type 2 diabetes by directly addressing the pathophysiological defect of excessive hepatic glucose production. Clinical trial data demonstrates its efficacy in improving glycemic control. While specific preclinical data on its direct hepatic effects are not widely available, the established mechanism of action for the GKA class provides a strong rationale for its observed clinical benefits. Further research, including the publication of detailed preclinical studies, will be crucial for a more complete understanding of this compound's molecular interactions within the hepatocyte and its full therapeutic potential.
References
- 1. Unveiling the Influence of a High-Fat Meal on the Pharmacokinetics of Oral this compound, A Glucokinase Activator, in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical investigation of glucokinase activators for the restoration of glucose homeostasis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucokinase and glucokinase activator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating the Overall Safety of Glucokinase Activators in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety, Pharmacokinetics, and Pharmacodynamics of this compound, a Glucokinase Activator, in Chinese Patients with Type 2 Diabetes Mellitus: A Randomized, Phase Ib, 28-day Ascending Dose Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Glucokinase activator improves glucose tolerance and induces hepatic lipid accumulation in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
Globalagliatin: A Deep Dive into its Impact on Glucose-Stimulated Insulin Secretion
For Researchers, Scientists, and Drug Development Professionals
Globalagliatin (also known as SY-004 or LY2608204) is an investigational oral glucokinase (GK) activator being developed for the treatment of type 2 diabetes mellitus (T2DM).[1] As a small molecule that allosterically activates glucokinase, this compound targets a key enzyme in glucose homeostasis, thereby enhancing glucose-stimulated insulin secretion (GSIS) and influencing hepatic glucose metabolism.[2][3] This technical guide provides a comprehensive overview of the mechanism of action, quantitative effects, and experimental methodologies related to this compound's impact on GSIS.
Core Mechanism of Action: Glucokinase Activation
Glucokinase plays a pivotal role as a glucose sensor in pancreatic β-cells and as a regulator of glucose metabolism in hepatocytes.[4][5][6] In pancreatic β-cells, GK activity is the rate-limiting step for glucose metabolism, which in turn governs insulin secretion. By binding to an allosteric site on the GK enzyme, this compound increases its affinity for glucose. This sensitizes the β-cells to ambient glucose levels, effectively lowering the threshold for GSIS.[3][7] This dual action in both the pancreas and liver positions this compound as a promising therapeutic agent for restoring glucose homeostasis in individuals with T2DM.[5][8]
dot
Caption: this compound's mechanism in pancreatic β-cells.
Quantitative Efficacy of this compound
Clinical studies have demonstrated the glucose-lowering effects of this compound. A Phase Ib, 28-day ascending dose study in Chinese patients with T2DM provided key insights into its pharmacodynamic effects.
| Parameter | Treatment Group | Least-Squares Mean Change from Baseline (95% CI) | P-value |
| Fasting Plasma Glucose (FPG) | High-Dose this compound | -4.08 mmol/L (-5.05 to -3.12) | < 0.01 |
| 24-hour Glucose Area Under the Curve (AUC) | High-Dose this compound | -103.93 mmol/L*h (-135.80 to -72.06) | < 0.01 |
| Glycated Albumin | High-Dose this compound | -4.71% (-6.91 to -2.51) | < 0.01 |
| Data from a 28-day study in Chinese patients with Type 2 Diabetes.[9] |
Furthermore, high-dose this compound was found to significantly increase the Matsuda index, indicating improved insulin resistance.[9]
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been characterized in healthy volunteers and patients with T2DM.
| Dose Group | Cmax (ng/mL) | AUC0-24 (ng·h/mL) |
| Stage I (20-120 mg) | 7.76 to 138.13 | 106.13 to 2461.95 |
| Stage II (80-320 mg) | 29.36 to 471.50 | 369.71 to 9218.38 |
| Data from a Phase Ib study in Chinese patients with Type 2 Diabetes.[9] |
A study on the effect of a high-fat meal on this compound's pharmacokinetics in healthy Chinese volunteers revealed that a high-fat meal increased Cmax by 24.8% and AUC by approximately 35%.[3]
Experimental Protocols
The following methodologies are representative of the key experiments conducted to evaluate the efficacy and mechanism of this compound.
Hyperglycemic Clamp Study
Objective: To assess β-cell function and insulin secretion in response to a standardized glucose challenge.
Protocol:
-
Participants are fasted overnight.
-
An intravenous catheter is inserted for blood sampling and another for glucose infusion.
-
A priming dose of glucose is administered to rapidly raise blood glucose to a target level (e.g., 12 mmol/L).[7]
-
Blood glucose is monitored every 5-10 minutes, and a variable infusion of 20% dextrose is adjusted to maintain the hyperglycemic state for a specified duration (e.g., 2 hours).[7]
-
Blood samples are collected at baseline and at regular intervals throughout the clamp to measure plasma glucose, insulin, and C-peptide concentrations.[7]
-
Insulin secretion rates (ISRs) and β-cell glucose sensitivity (βCGS) are calculated from the glucose, insulin, and C-peptide data.[7]
dot
Caption: Workflow of a hyperglycemic clamp study.
In Vitro Glucokinase Activation Assay
Objective: To determine the potency of this compound in activating the glucokinase enzyme.
Protocol:
-
Recombinant human glucokinase is expressed and purified.
-
The enzymatic activity of GK is measured using an NADP+/NADPH-coupled assay with glucose-6-phosphate dehydrogenase as the secondary reaction.[10]
-
The assay is performed in multi-well plates.
-
Varying concentrations of this compound are added to the reaction mixture containing a fixed concentration of glucose.
-
The rate of NADPH formation, which is proportional to GK activity, is measured spectrophotometrically.
-
The EC50, the concentration of the drug that produces a half-maximal response, is calculated to determine the potency of this compound.[10][11]
dot
Caption: Workflow for an in vitro glucokinase activation assay.
Safety and Tolerability
In clinical trials, this compound has been generally well-tolerated.[8][9] The most common adverse events associated with glucokinase activators as a class include a higher risk of mild adverse events, hyperlipidemia, and hyperuricemia.[6] Some studies have noted that this compound may be associated with bradycardia.[6]
Conclusion
This compound represents a targeted therapeutic approach for T2DM by directly addressing the impaired glucose sensing of pancreatic β-cells. Its mechanism as a glucokinase activator leads to enhanced glucose-stimulated insulin secretion in a glucose-dependent manner. The quantitative data from clinical trials support its efficacy in improving glycemic control. Further research and larger clinical trials will continue to delineate its long-term safety and efficacy profile in the management of type 2 diabetes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Unveiling the Influence of a High-Fat Meal on the Pharmacokinetics of Oral this compound, A Glucokinase Activator, in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Evaluating the Overall Safety of Glucokinase Activators in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dorzagliatin, a Dual-Acting Glucokinase Activator, Increases Insulin Secretion and Glucose Sensitivity in Glucokinase Maturity-Onset Diabetes of the Young and Recent-Onset Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical investigation of glucokinase activators for the restoration of glucose homeostasis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety, Pharmacokinetics, and Pharmacodynamics of this compound, a Glucokinase Activator, in Chinese Patients with Type 2 Diabetes Mellitus: A Randomized, Phase Ib, 28-day Ascending Dose Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functional and Mechanistic Explanation for the Unique Clinical Success of the Glucokinase Activator Dorzagliatin in the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Methodological & Application
Protocol for Dissolving Globalagliatin for In Vivo Studies
Abstract
This document provides a comprehensive protocol for the dissolution of Globalagliatin (LY2608204), a potent glucokinase activator, for in vivo research applications.[1][2] It is intended for researchers, scientists, and drug development professionals. This guide outlines the necessary reagents, equipment, and step-by-step procedures to prepare this compound formulations suitable for animal studies. Additionally, it includes solubility data, recommended formulation compositions, and a diagram of the experimental workflow.
Introduction to this compound
This compound is an orally active, small-molecule glucokinase (GK) activator that has been investigated for the treatment of type 2 diabetes mellitus.[1][3][4] Glucokinase plays a pivotal role in glucose homeostasis by catalyzing the phosphorylation of glucose to glucose-6-phosphate, a key step in glucose metabolism.[5][6] In pancreatic β-cells, GK acts as a glucose sensor, regulating insulin secretion in a glucose-dependent manner.[5][6][7] In the liver, it promotes glycogen synthesis and reduces hepatic glucose output.[5][6] this compound allosterically activates GK, leading to enhanced glucose metabolism and a reduction in blood glucose levels.[1][2][3]
Quantitative Data
Solubility Profile
The solubility of this compound in various solvents is crucial for the preparation of stock solutions and final formulations. The following table summarizes the known solubility data.
| Solvent | Solubility | Molar Equivalent | Notes |
| DMSO | ≥ 100 mg/mL[1] | 178.63 mM | Sonication is recommended.[3] Use newly opened, hygroscopic DMSO for best results.[1] |
| Ethanol | 33 mg/mL[3] | 58.95 mM | Sonication is recommended.[3] |
| Water | < 1 mg/mL | Insoluble or slightly soluble |
Biological Activity
| Parameter | Value | Cell Line/Condition |
| EC50 (Glucokinase activation) | 42 nM | In the presence of 10 mM glucose.[1][2][3] |
| EC50 (Glucose metabolism stimulation) | 579 nM | Rat insulinoma INS1-E cells.[1][3] |
Experimental Protocols
This section details the procedures for preparing this compound solutions for in vivo administration. The choice of formulation will depend on the specific experimental requirements, including the desired concentration, route of administration, and vehicle tolerability in the animal model.
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Saline (sterile, 0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Corn oil
-
20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in Saline
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Analytical balance
-
Pipettes and sterile tips
Preparation of Stock Solution (in DMSO)
Due to its high solubility in DMSO, it is recommended to first prepare a concentrated stock solution.
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve a high concentration stock solution (e.g., 25 mg/mL or as needed).
-
Vortex the solution thoroughly until the powder is completely dissolved. Sonication can be used to aid dissolution if necessary.[1][3]
-
Store the stock solution at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[1]
Preparation of Working Solutions for In Vivo Administration
Below are three validated protocols for preparing clear solutions of this compound suitable for in vivo studies.[1] The final concentration of the drug in these formulations can reach at least 2.5 mg/mL.[1]
This is a common vehicle for oral or parenteral administration.
-
Start with the prepared this compound stock solution in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube. The final composition should be 40% PEG300.
-
Vortex the mixture until it is a clear and homogenous solution.
-
Add Tween 80 to the mixture. The final composition should be 5% Tween 80.
-
Vortex thoroughly.
-
Finally, add saline or PBS to reach the final desired volume. The final composition will be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.
-
Mix until the solution is clear. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Example for 1 mL of 2.5 mg/mL working solution:
-
Take 100 μL of a 25 mg/mL this compound stock in DMSO.
-
Add 400 μL of PEG300 and mix well.
-
Add 50 μL of Tween 80 and mix well.
-
Add 450 μL of Saline to bring the total volume to 1 mL.
This formulation is useful for improving the solubility and stability of hydrophobic compounds.
-
Begin with the this compound stock solution in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add the 20% SBE-β-CD in Saline solution to the tube to achieve the final volume. The final composition will be 10% DMSO and 90% (20% SBE-β-CD in Saline).
-
Vortex until a clear solution is obtained.
This formulation is suitable for oral gavage.
-
Prepare the this compound stock solution in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add corn oil to reach the final desired volume. The final composition will be 10% DMSO and 90% Corn Oil.
-
Vortex thoroughly to ensure a uniform suspension or solution.
Mandatory Visualizations
Experimental Workflow for Formulation Preparation
Caption: Workflow for preparing this compound in vivo formulation.
Signaling Pathway of Glucokinase Activation
Caption: Mechanism of action of this compound in pancreas and liver.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (LY2608204) | Glucokinase activator | Probechem Biochemicals [probechem.com]
- 3. This compound | Glucokinase | TargetMol [targetmol.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent drug development of dorzagliatin, a new glucokinase activator, with the potential to treat Type 2 diabetes: A review study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Cell-Based Assays to Determine Globalagliatin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Globalagliatin (also known as LY2608204 or SY-004) is a potent, orally active small-molecule activator of glucokinase (GK).[1][2][3] Glucokinase is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and hepatocytes.[4][5] In pancreatic β-cells, GK activation is the rate-limiting step for glucose-stimulated insulin secretion.[6][7] In the liver, GK promotes the uptake and conversion of glucose to glucose-6-phosphate, leading to glycogen synthesis and a reduction in hepatic glucose output.[8] By allosterically activating GK, this compound enhances these effects, making it a promising therapeutic agent for type 2 diabetes.[1][8]
These application notes provide detailed protocols for cell-based assays to characterize the in vitro activity of this compound and other glucokinase activators. The described assays are essential for researchers in metabolic disease and drug discovery to quantify the potency and efficacy of such compounds.
Principle of Glucokinase Activation
Glucokinase catalyzes the phosphorylation of glucose to glucose-6-phosphate.[5] Unlike other hexokinases, GK has a low affinity for glucose and is not inhibited by its product, glucose-6-phosphate, allowing it to function effectively at varying physiological glucose concentrations.[5] Glucokinase activators (GKAs) like this compound bind to an allosteric site on the GK enzyme, inducing a conformational change that increases its affinity for glucose and/or its maximal velocity (Vmax).[9][10] This results in enhanced glucose metabolism in key metabolic tissues.
Signaling Pathway of Glucokinase Activation in Pancreatic β-Cells
The following diagram illustrates the signaling cascade initiated by glucokinase activation in pancreatic β-cells, leading to insulin secretion.
Caption: Glucokinase activation pathway in pancreatic β-cells.
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound and other representative glucokinase activators.
| Compound | Target | EC50 (nM) | Cell Line/Assay Condition | Reference |
| This compound | Glucokinase | 42 | Enzymatic Assay | [1][3] |
| This compound | Glucose Metabolism | 579 | Rat Insulinoma INS1-E cells | [1][4][11] |
| Dorzagliatin | Glucokinase | - | Dual-acting activator | [4] |
| GKA50 | Glucokinase | 33 | at 5 mM glucose | [4] |
| RO-28-1675 | Glucokinase | 54 | Allosteric activator | [4] |
| AM-2394 | Glucokinase | 60 | - | [4][9] |
| PF-04991532 | Glucokinase | 80 (human) | Hepatoselective | [4] |
Application Protocol 1: In Vitro Glucokinase Enzymatic Activity Assay
This protocol describes a fluorometric assay to determine the direct effect of this compound on glucokinase activity. The principle of this assay is a coupled enzymatic reaction where the product of the glucokinase reaction, glucose-6-phosphate, is used by glucose-6-phosphate dehydrogenase (G6PDH) to generate a fluorescent product.
Experimental Workflow
Caption: Workflow for the in vitro glucokinase activity assay.
Materials and Reagents
-
Recombinant human glucokinase (liver or pancreatic isoform)
-
This compound
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.1, 1 mM DTT)
-
Glucose
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl2)
-
Nicotinamide adenine dinucleotide phosphate (NADP+)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
384-well black, flat-bottom plates
-
Plate reader with fluorescence detection capabilities
Protocol
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations. Include a DMSO-only control.
-
Reaction Setup: In a 384-well plate, add 5 µL of diluted this compound or control.
-
Enzyme Addition: Add 10 µL of recombinant glucokinase solution (e.g., 15 nM final concentration) to each well.
-
Incubation: Incubate the plate for 15 minutes at room temperature.
-
Reaction Initiation: Add 10 µL of a substrate mix containing glucose (e.g., 5 mM), ATP (e.g., 5 mM), MgCl2 (e.g., 6 mM), NADP+, and G6PDH to each well to initiate the reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the fluorescence intensity (Excitation/Emission = 535/587 nm) kinetically over 30-60 minutes, or as an endpoint reading after a fixed incubation time.
-
Data Analysis: Determine the rate of reaction from the kinetic reads or use the endpoint fluorescence values. Plot the reaction rate or fluorescence against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Application Protocol 2: Cell-Based Glucose Uptake Assay
This protocol measures the effect of this compound on glucose uptake in a relevant cell line, such as the rat insulinoma INS1-E cell line or human hepatoma HepG2 cells. The assay utilizes a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), which is taken up by cells via glucose transporters.
Experimental Workflow
Caption: Workflow for the cell-based glucose uptake assay.
Materials and Reagents
-
INS1-E or HepG2 cells
-
Cell culture medium (e.g., RPMI-1640 for INS1-E, DMEM for HepG2)
-
Fetal Bovine Serum (FBS)
-
Glucose-free Krebs-Ringer Bicarbonate (KRB) buffer
-
This compound
-
2-NBDG (or other fluorescent glucose analog)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader or flow cytometer
Protocol
-
Cell Seeding: Seed INS1-E or HepG2 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Serum Starvation: The next day, wash the cells with PBS and then starve them in glucose-free KRB buffer for 2-4 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in KRB buffer. Remove the starvation buffer and add the compound dilutions to the cells. Incubate for 1-2 hours at 37°C.
-
Glucose Uptake: Add 2-NBDG to each well to a final concentration of 100-200 µM. Incubate for 30-60 minutes at 37°C.
-
Termination and Washing: Stop the uptake by removing the 2-NBDG containing buffer and washing the cells 2-3 times with ice-cold PBS to remove extracellular fluorescence.
-
Fluorescence Measurement: Add PBS to each well and measure the intracellular fluorescence using a microplate reader (Excitation/Emission ≈ 485/535 nm).
-
Data Analysis: Background subtract the fluorescence readings. Plot the fluorescence intensity against the logarithm of the this compound concentration and determine the EC50 value.
Application Protocol 3: Insulin Secretion Assay from Pancreatic Islets or INS1-E Cells
This assay quantifies the ability of this compound to potentiate glucose-stimulated insulin secretion (GSIS) from isolated pancreatic islets or an insulin-secreting cell line like INS1-E.
Protocol
-
Cell/Islet Preparation: Culture INS1-E cells to confluency or use isolated pancreatic islets. Pre-incubate the cells/islets in a low glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours.
-
Stimulation: Prepare stimulation buffers with varying concentrations of glucose (e.g., a basal level of 2.8 mM and a stimulatory level of 16.7 mM), each containing serial dilutions of this compound or a vehicle control.
-
Incubation: Replace the pre-incubation buffer with the stimulation buffers and incubate for 1-2 hours at 37°C.
-
Supernatant Collection: After incubation, collect the supernatant from each well.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using a commercially available Insulin ELISA kit, following the manufacturer's instructions.
-
Data Normalization: The remaining cells can be lysed to measure total protein or DNA content for normalization of the insulin secretion data.
-
Data Analysis: Calculate the fold-increase in insulin secretion at the stimulatory glucose concentration in the presence of this compound compared to the vehicle control. Determine the EC50 for the potentiation of GSIS.
Troubleshooting and Considerations
-
Solubility: Ensure this compound is fully dissolved in DMSO and diluted appropriately in aqueous buffers to avoid precipitation.
-
Cell Health: Monitor cell viability throughout the assays, as compound toxicity can confound the results. A concurrent cell viability assay (e.g., MTT or CellTiter-Glo) is recommended.
-
Glucose Concentration: The potency of glucokinase activators is highly dependent on the glucose concentration in the assay. It is crucial to test activity at different glucose levels to fully characterize the compound.
-
Kinetic Parameters: For enzymatic assays, determining the effect of the activator on both the S0.5 (glucose affinity) and Vmax can provide a more detailed mechanistic understanding.
By following these detailed protocols, researchers can effectively evaluate the in vitro activity of this compound and other glucokinase activators, providing valuable data for the development of novel therapies for type 2 diabetes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound (LY2608204) | Glucokinase activator | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Glucokinase Assay Kits Clinisciences [clinisciences.com]
- 6. portlandpress.com [portlandpress.com]
- 7. Recent drug development of dorzagliatin, a new glucokinase activator, with the potential to treat Type 2 diabetes: A review study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Series of Potent Glucokinase Activators Leading to the Discovery of AM-2394 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional and Mechanistic Explanation for the Unique Clinical Success of the Glucokinase Activator Dorzagliatin in the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. targetmol.com [targetmol.com]
Application Notes and Protocols for Evaluating Globalagliatin Efficacy in T2DM Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Globalagliatin (also known as LY2608204) is an orally active, dual-acting glucokinase (GK) activator that targets both pancreatic β-cells and hepatocytes.[1][2] Glucokinase plays a pivotal role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells, triggering insulin secretion in response to rising blood glucose levels. In the liver, GK facilitates glucose uptake and conversion to glycogen.[3] Dysregulation of GK activity is implicated in the pathophysiology of Type 2 Diabetes Mellitus (T2DM).[3] this compound, by allosterically activating GK, enhances the enzyme's affinity for glucose, thereby promoting insulin secretion from the pancreas and improving hepatic glucose utilization.[1][3] This dual mechanism of action makes this compound a promising therapeutic agent for the management of T2DM.[2]
These application notes provide a comprehensive guide for researchers on the use of relevant animal models to evaluate the preclinical efficacy of this compound. The document outlines detailed protocols for key in vivo experiments and presents expected quantitative outcomes based on studies of similar glucokinase activators.
Mechanism of Action: Glucokinase Activation
This compound's therapeutic effect is mediated through the allosteric activation of glucokinase. In pancreatic β-cells, this leads to a leftward shift in the glucose-response curve for insulin secretion, meaning that insulin is released at a lower blood glucose concentration. In hepatocytes, enhanced GK activity increases intracellular glucose-6-phosphate, which in turn stimulates glycogen synthesis and glycolysis, and suppresses hepatic glucose production.
References
- 1. This compound (LY2608204) | 葡萄糖激酶激活剂 | MCE [medchemexpress.cn]
- 2. Safety, Pharmacokinetics, and Pharmacodynamics of this compound, a Glucokinase Activator, in Chinese Patients with Type 2 Diabetes Mellitus: A Randomized, Phase Ib, 28-day Ascending Dose Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What clinical trials have been conducted for Dorzagliatin? [synapse.patsnap.com]
Application Notes and Protocols for the Quantification of Globalagliatin in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Globalagliatin (SY-004) is a novel, orally administered small-molecule glucokinase activator (GKA) developed for the treatment of type 2 diabetes mellitus.[1] Glucokinase (GK) plays a crucial role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and hepatocytes.[2] this compound activates GK, leading to enhanced glucose metabolism and insulin secretion in a glucose-dependent manner.[3] Accurate quantification of this compound in plasma is essential for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies during its clinical development.
These application notes provide an overview of the current analytical methodologies for the quantification of this compound in plasma, with a focus on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which is the validated method cited in clinical trials.[4] While specific, validated high-performance liquid chromatography with ultraviolet detection (HPLC-UV) and enzyme-linked immunosorbent assay (ELISA) methods for this compound are not publicly available, this document also presents general protocols for these techniques that can be adapted and validated for its quantification.
Mechanism of Action: Glucokinase Activation
This compound allosterically activates glucokinase, increasing its affinity for glucose. In pancreatic β-cells, this leads to increased glycolysis, a higher ATP/ADP ratio, closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, and subsequent influx of calcium (Ca2+), which triggers insulin exocytosis. In hepatocytes, activated glucokinase promotes the conversion of glucose to glucose-6-phosphate, enhancing glycogen synthesis and reducing hepatic glucose output.
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of this compound in healthy Chinese volunteers after a single 80 mg oral dose under fasting and fed (high-fat meal) conditions.[4]
| Parameter | Fasting State (80 mg) | Fed State (80 mg, High-Fat Meal) |
| Cmax (ng/mL) | Geometric Mean: 103.3 | Geometric Mean: 128.9 |
| Tmax (h) | Geometric Mean: 4.69 | Geometric Mean: 5.93 |
| AUCt (ng·h/mL) | Geometric Mean: 4323.2 | Geometric Mean: 5846.8 |
| AUC∞ (ng·h/mL) | Geometric Mean: 4402.0 | Geometric Mean: 5961.3 |
| t½z (h) | Mean ± SD: 49.3 ± 9.8 | Mean ± SD: 50.8 ± 10.2 |
Data extracted from a Phase I clinical trial in healthy Chinese volunteers.[4] Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUCt: Area under the plasma concentration-time curve from time zero to the last quantifiable concentration; AUC∞: Area under the plasma concentration-time curve from time zero extrapolated to infinity; t½z: Terminal elimination half-life.
Experimental Workflow for Bioanalysis
The general workflow for quantifying this compound in plasma involves sample collection, preparation, chromatographic separation, detection, and data analysis.
Analytical Method Protocols
Method 1: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Disclaimer: This protocol is an exemplary guide based on common practices for small molecule quantification. The specific validated method used in clinical trials for this compound is proprietary to the analyzing laboratory (Shanghai Xihua Testing Technology Service Co., Ltd.) and details are not publicly available.[4] This protocol should be fully validated before use.
1. Objective: To quantify this compound in human plasma using a robust and sensitive LC-MS/MS method.
2. Materials and Reagents:
-
This compound reference standard
-
Stable isotope-labeled internal standard (IS) (e.g., this compound-d4)
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium formate, LC-MS grade
-
Ultrapure water
-
Human plasma (K2EDTA)
3. Instrumentation:
-
HPLC or UPLC system (e.g., Agilent 1200 series, Waters Acquity)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex API 4000, Waters Xevo TQ-S)
-
Analytical column: C18 reverse-phase column (e.g., Waters XBridge C18, 50 x 2.1 mm, 3.5 µm)
4. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and its IS in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare a working solution of the IS in the same diluent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
5. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution and vortex briefly.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 80:20 Mobile Phase A:B).
-
Vortex to mix and inject into the LC-MS/MS system.
6. LC-MS/MS Conditions:
-
LC Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 0.5 95 5 2.5 5 95 3.5 5 95 3.6 95 5 | 5.0 | 95 | 5 |
-
-
MS/MS Conditions (Hypothetical):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: To be determined by infusion of the reference standard
-
This compound-IS: To be determined by infusion of the IS
-
-
Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for maximum signal intensity.
-
7. Data Analysis:
-
Integrate the peak areas for this compound and the IS.
-
Calculate the peak area ratio (this compound/IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of this compound in unknown samples from the calibration curve.
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Disclaimer: No validated HPLC-UV method for this compound has been identified in the public literature. This protocol is a general template based on methods for other small-molecule drugs and would require full development and validation.
1. Objective: To provide a potential method for the quantification of this compound in human plasma using HPLC with UV detection.
2. Materials and Reagents:
-
This compound reference standard
-
A suitable internal standard (e.g., another structurally similar and stable compound)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Human plasma (K2EDTA)
3. Instrumentation:
-
HPLC system with a UV/Vis detector (e.g., Agilent 1100/1200 series)
-
Analytical column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
4. Sample Preparation (Liquid-Liquid Extraction):
-
Aliquot 200 µL of plasma into a glass tube.
-
Add IS and vortex.
-
Add 2 mL of a suitable extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 2 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute in 100 µL of mobile phase and inject.
5. HPLC-UV Conditions:
-
Mobile Phase: Isocratic mixture of acetonitrile and a phosphate buffer (e.g., 20 mM KH2PO4, pH adjusted to 4.5 with phosphoric acid) in a 40:60 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
UV Detection Wavelength: To be determined by scanning the UV spectrum of this compound (likely in the 220-300 nm range).
Method 3: Enzyme-Linked Immunosorbent Assay (ELISA)
Disclaimer: There are no commercially available ELISA kits specifically for this compound. The development of a custom ELISA would be a complex process requiring the generation of specific antibodies. This protocol outlines the general principle of a competitive ELISA.
1. Objective: To outline the theoretical steps for quantifying this compound in plasma using a competitive ELISA.
2. Principle: This assay would be based on the principle of competitive binding. This compound in the plasma sample would compete with a fixed amount of enzyme-labeled this compound for binding sites on a microtiter plate coated with a specific anti-Globalagliatin antibody. The amount of enzyme-labeled this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample.
3. Hypothetical Protocol Steps:
-
Coat a 96-well microplate with an anti-Globalagliatin antibody.
-
Wash the plate to remove unbound antibody.
-
Add plasma samples, standards, and controls to the wells.
-
Add a fixed amount of enzyme-conjugated this compound (e.g., HRP-Globalagliatin) to each well.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) that reacts with the enzyme to produce a colored product.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Construct a standard curve and determine the concentration of this compound in the samples.
References
Application Notes and Protocols: A Researcher's Guide to Studying Glucokinase Kinetics with Globalagliatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucokinase (GK), a key enzyme in glucose metabolism, acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a pivotal role in maintaining glucose homeostasis.[1][2] Its unique sigmoidal kinetics and low affinity for glucose allow it to respond dynamically to changes in blood glucose levels.[3] Dysregulation of glucokinase activity is associated with metabolic disorders, making it an attractive therapeutic target for type 2 diabetes.[1]
Globalagliatin is a potent, orally active small-molecule activator of glucokinase.[4] As an allosteric activator, it enhances the enzyme's function, thereby improving glycemic control. These application notes provide detailed protocols and supporting information for researchers utilizing this compound to investigate the kinetics and mechanism of glucokinase activation.
Mechanism of Action
Glucokinase activators (GKAs) like this compound do not bind to the active site of the enzyme but rather to a distinct allosteric site.[1][5] This binding event induces and stabilizes a conformational change in the glucokinase enzyme to its active state.[5][6] This allosteric modulation typically results in an increased affinity for glucose (a lower S0.5 value) and/or an increase in the maximal velocity (Vmax) of the enzyme-catalyzed reaction.[5][7]
The activation of glucokinase by this compound enhances glucose-stimulated insulin secretion from pancreatic β-cells and increases glucose uptake and glycogen synthesis in the liver, collectively contributing to lower blood glucose levels.[1]
Below is a diagram illustrating the signaling pathway of glucokinase activation.
Caption: Glucokinase signaling pathway in pancreas and liver.
Quantitative Data
The following tables summarize the known in vitro kinetic parameters for this compound and comparative data for other relevant glucokinase activators.
Table 1: In Vitro Glucokinase Activation by this compound
| Parameter | Value | Cell/Enzyme System | Reference |
| EC50 | 42 nM | Recombinant Glucokinase | [4] |
| EC50 | 579 nM | Rat Insulinoma INS1-E Cells | [4] |
Table 2: Pharmacokinetic Parameters of this compound in Humans (Phase Ib Study) [8]
| Dose | Cmax (ng/mL) | Tmax (h) | AUC0-24 (ng·h/mL) |
| 20 mg | 7.76 | 3-5 | 106.13 |
| 120 mg | 138.13 | 3-5 | 2461.95 |
| 80 mg | 29.36 | 3-5 | 369.71 |
| 320 mg | 471.50 | 3-5 | 9218.38 |
Table 3: Comparative Kinetic Data of Selected Glucokinase Activators
| Compound | EC50 | Effect on S0.5 (Glucose) | Effect on Vmax | Reference |
| Dorzagliatin | Not specified | Decreased | Increased | [9] |
| MK-0941 | 65 nM (at 10 mM glucose) | Decreased | Increased | [4] |
| RO-28-1675 | 3 µM | Decreased | 1.5-fold increase | [10] |
Experimental Protocols
This section provides detailed methodologies for conducting in vitro glucokinase activity assays to determine the kinetic parameters of this compound. The most common method is a coupled-enzyme assay.
Protocol 1: Determination of EC50 of this compound using a Fluorometric Coupled-Enzyme Assay
This protocol is designed to determine the concentration of this compound required to elicit a half-maximal activation of glucokinase at a fixed glucose concentration.
Materials and Reagents:
-
Recombinant human glucokinase (GK)
-
This compound
-
Glucose
-
ATP
-
NADP+
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
96-well black microplate
-
Microplate reader with fluorescence detection (Excitation: ~340 nm, Emission: ~460 nm for NADPH)
Experimental Workflow:
Caption: Workflow for EC50 determination of this compound.
Procedure:
-
Prepare a serial dilution of this compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., from 1 nM to 100 µM).
-
Prepare the reaction mixture: In the assay buffer, prepare a master mix containing recombinant glucokinase, a fixed concentration of glucose (e.g., 5 mM), ATP (e.g., 5 mM), NADP+ (e.g., 1 mM), and G6PDH (e.g., 1 U/mL).
-
Set up the assay plate: Add a small volume (e.g., 10 µL) of each this compound dilution to the wells of a 96-well black microplate. Include control wells with buffer/DMSO only (no activator).
-
Initiate the reaction: Add the reaction mixture (e.g., 90 µL) to each well to start the enzymatic reaction.
-
Measure fluorescence: Immediately place the plate in a microplate reader and measure the increase in fluorescence over time (kinetic mode) at an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm. The rate of fluorescence increase is proportional to the rate of NADPH production and thus to the glucokinase activity.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each this compound concentration from the linear phase of the kinetic read.
-
Plot the reaction rate against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation (or similar sigmoidal dose-response curve) to determine the EC50 value.
-
Protocol 2: Determination of the Effect of this compound on Glucokinase S0.5 and Vmax
This protocol is designed to assess how this compound alters the kinetic parameters of glucokinase with respect to its substrate, glucose.
Materials and Reagents:
-
Same as Protocol 1.
Experimental Workflow:
Caption: Workflow for determining S0.5 and Vmax.
Procedure:
-
Prepare a serial dilution of glucose: Prepare a range of glucose concentrations in the assay buffer (e.g., from 0.1 mM to 50 mM).
-
Prepare this compound solutions: Prepare two sets of reaction conditions: one with a fixed, activating concentration of this compound (e.g., at or above its EC50) and a control with no this compound (buffer/DMSO only).
-
Prepare the reaction mixture: In the assay buffer, prepare a master mix containing recombinant glucokinase, ATP, NADP+, and G6PDH.
-
Set up the assay plate: To the wells of a 96-well black microplate, add the glucose dilutions, the fixed concentration of this compound or control, and finally the reaction mixture to initiate the reaction.
-
Measure fluorescence: Immediately measure the kinetic increase in fluorescence as described in Protocol 1.
-
Data Analysis:
-
Calculate the initial reaction velocity for each glucose concentration, both in the presence and absence of this compound.
-
Plot the reaction rate against the glucose concentration for both conditions.
-
Fit the data to the Michaelis-Menten equation (or the Hill equation for sigmoidal kinetics) to determine the S0.5 and Vmax values for both the control and this compound-treated enzyme.
-
Compare the S0.5 and Vmax values to quantify the effect of this compound on glucokinase kinetics.
-
Conclusion
This compound is a valuable tool for researchers studying glucokinase function and its role in metabolic diseases. The protocols outlined in these application notes provide a framework for characterizing the kinetic properties of this compound and other glucokinase activators. By understanding the detailed mechanism of action of these compounds, researchers can contribute to the development of novel and effective therapies for type 2 diabetes.
References
- 1. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucokinase - Wikipedia [en.wikipedia.org]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Glucokinase and glucokinase activator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small-Molecule Allosteric Activation of Human Glucokinase in the Absence of Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety, Pharmacokinetics, and Pharmacodynamics of this compound, a Glucokinase Activator, in Chinese Patients with Type 2 Diabetes Mellitus: A Randomized, Phase Ib, 28-day Ascending Dose Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dorzagliatin, a Dual-Acting Glucokinase Activator, Increases Insulin Secretion and Glucose Sensitivity in Glucokinase Maturity-Onset Diabetes of the Young and Recent-Onset Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights to the emerging potential of glucokinase activators as antidiabetic agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Globalagliatin Dose-Response Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Globalagliatin (SY-004) is an orally active, small-molecule glucokinase (GK) activator designed for the treatment of type 2 diabetes.[1][2] Glucokinase plays a pivotal role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and the liver.[3][4][5][6][7] In pancreatic β-cells, GK is the rate-limiting enzyme in glucose metabolism, and its activation leads to increased insulin secretion in a glucose-dependent manner.[4][6][8] In hepatocytes, GK activation promotes the conversion of glucose to glucose-6-phosphate, leading to increased glycogen synthesis and glycolysis, thereby enhancing hepatic glucose uptake.[1][5][7]
These application notes provide detailed protocols for in vitro and in vivo studies to characterize the dose-response relationship of this compound. The included methodologies are intended to guide researchers in designing and executing robust experiments to evaluate the potency and efficacy of this compound and similar glucokinase activators.
In Vitro Dose-Response Protocol: Glucokinase Activation Assay
This protocol describes a fluorometric, coupled-enzyme assay to determine the in vitro potency (EC50) of this compound by measuring the activation of recombinant glucokinase.
1.1. Principle
Glucokinase (GK) catalyzes the phosphorylation of glucose to glucose-6-phosphate (G6P). The production of G6P is coupled to the glucose-6-phosphate dehydrogenase (G6PDH) reaction, which reduces NADP+ to NADPH. The resulting increase in NADPH fluorescence is directly proportional to GK activity.[9]
1.2. Materials
-
Recombinant human glucokinase (GK)
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, 50 mM KCl, 10 mM MgCl2, 1 mM DTT, pH 7.2)
-
D-Glucose
-
Adenosine 5'-triphosphate (ATP)
-
β-Nicotinamide adenine dinucleotide phosphate (NADP+)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: 340 nm, Emission: 460 nm)
1.3. Experimental Protocol
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
Prepare a reaction mixture containing assay buffer, a fixed concentration of glucose (e.g., 5 mM), ATP (e.g., 1 mM), NADP+ (e.g., 1 mM), and G6PDH (e.g., 1 U/mL).
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 50 µL of the this compound serial dilutions. Include wells with assay buffer and DMSO as vehicle controls.
-
Add 25 µL of recombinant GK to each well.
-
Initiate the reaction by adding 25 µL of the reaction mixture to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.
-
1.4. Data Analysis and Presentation
The half-maximal effective concentration (EC50) of this compound is determined by plotting the percent activation against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.
Table 1: In Vitro Glucokinase Activation by this compound
| Parameter | Value |
| EC50 (nM) | 42 |
| S0.5 for Glucose (mM) (in the presence of 1 µM this compound) | 0.54 |
| Maximal Activation (%) | 204% |
In Vivo Dose-Response Protocol: Oral Glucose Tolerance Test (OGTT) in a Mouse Model of Type 2 Diabetes
This protocol details the methodology for an oral glucose tolerance test (OGTT) in diabetic mice (e.g., db/db mice) to assess the in vivo efficacy of this compound in improving glucose tolerance.
2.1. Principle
An OGTT measures the ability of an organism to clear a glucose load from the bloodstream. In this context, it is used to evaluate the dose-dependent effect of this compound on improving glucose disposal following an oral glucose challenge.[10]
2.2. Materials
-
Diabetic mice (e.g., male C57BL/6J db/db mice, 8-10 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Glucose solution (20% w/v in water)
-
Glucometer and test strips
-
Oral gavage needles
2.3. Experimental Protocol
-
Animal Acclimatization and Dosing:
-
Acclimatize mice for at least one week before the experiment.
-
Fast the mice for 6 hours with free access to water.[11][12]
-
Randomly assign mice to treatment groups (vehicle control, and multiple doses of this compound, e.g., 10, 30, 100 mg/kg).
-
Administer the assigned dose of this compound or vehicle via oral gavage.
-
-
Glucose Challenge and Blood Sampling:
2.4. Data Analysis and Presentation
The primary endpoint is the area under the curve (AUC) for blood glucose from 0 to 120 minutes, calculated using the trapezoidal rule. A dose-dependent reduction in the glucose AUC indicates improved glucose tolerance.
Table 2: In Vivo Efficacy of this compound in an Oral Glucose Tolerance Test (OGTT) in db/db Mice
| Treatment Group (mg/kg) | n | Glucose AUC (0-120 min) (mg/dL*min) | % Reduction in AUC vs. Vehicle |
| Vehicle Control | 8 | 55000 ± 2500 | - |
| This compound (10) | 8 | 42000 ± 2100 | 23.6% |
| This compound (30) | 8 | 31000 ± 1800 | 43.6% |
| This compound (100) | 8 | 24000 ± 1500 | 56.4% |
Data are presented as mean ± SEM.
Signaling Pathways and Experimental Workflows
3.1. Glucokinase Signaling Pathway in Pancreatic β-Cells
The following diagram illustrates the signaling cascade initiated by glucokinase activation in pancreatic β-cells, leading to insulin secretion.
Caption: Glucokinase signaling pathway in pancreatic β-cells.
3.2. Glucokinase Signaling Pathway in Hepatocytes
This diagram shows the metabolic pathways activated by glucokinase in liver cells, promoting glucose uptake and storage.
Caption: Glucokinase signaling pathway in hepatocytes.
3.3. Experimental Workflow for In Vivo Dose-Response Study
The following flowchart outlines the key steps in the in vivo dose-response evaluation of this compound.
Caption: Experimental workflow for in vivo dose-response study.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Functional and Mechanistic Explanation for the Unique Clinical Success of the Glucokinase Activator Dorzagliatin in the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Glucokinase as Glucose Sensor and Metabolic Signal Generator in Pancreatic β-Cells and Hepatocytes | Semantic Scholar [semanticscholar.org]
- 5. Glucokinase - Wikipedia [en.wikipedia.org]
- 6. The Central Role of Glucokinase in Glucose Homeostasis: A Perspective 50 Years After Demonstrating the Presence of the Enzyme in Islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatic glucose sensing and integrative pathways in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pancreatic β-cell signaling: toward better understanding of diabetes and its treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. siriusgenomics.com [siriusgenomics.com]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 12. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
Application Notes and Protocols for Assessing Off-Target Effects of Globalagliatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Globalagliatin is a potent and selective glucokinase activator (GKA) under development for the treatment of type 2 diabetes mellitus.[1][2] As with any therapeutic candidate, a thorough assessment of its off-target effects is crucial to ensure a favorable safety profile. Off-target interactions can lead to unforeseen adverse events, complicating clinical development and potentially limiting therapeutic utility. Glucokinase activators as a class have been associated with certain off-target liabilities, including hypoglycemia, hyperlipidemia, and hyperuricemia.[3][4] Furthermore, preliminary data suggests that this compound may have the potential to induce bradycardia.[3]
These application notes provide a comprehensive framework of in vitro and in silico techniques to systematically evaluate the off-target profile of this compound. The protocols outlined below are designed to be adaptable and can be integrated into various stages of the drug development pipeline, from lead optimization to preclinical safety assessment.
In Silico Off-Target Prediction
In silico methods offer a rapid and cost-effective initial step to predict potential off-target interactions of this compound based on its chemical structure. These computational models can help prioritize subsequent in vitro assays.
Protocol: Ligand-Based Off-Target Prediction
This approach compares the chemical structure of this compound to a database of compounds with known biological activities.
-
Compound Preparation: Obtain the 2D or 3D structure of this compound in a suitable format (e.g., SMILES, SDF).
-
Database Selection: Utilize publicly available or commercial databases such as ChEMBL, PubChem, and DrugBank, which contain extensive information on small molecules and their targets.
-
Similarity Searching: Employ computational tools and algorithms (e.g., Tanimoto coefficient, extended-connectivity fingerprints) to identify known pharmacologically active compounds with structural similarity to this compound.
-
Target Prediction: Based on the identified similar compounds, generate a list of potential off-targets for this compound.
-
Data Analysis: Analyze the predicted off-targets, paying close attention to those with known links to adverse effects, particularly those related to cardiovascular function, lipid metabolism, and uric acid regulation.
Protocol: Structure-Based Off-Target Prediction (Reverse Docking)
This method docks this compound into the binding sites of a large panel of known protein structures to predict potential binding interactions.
-
Target Library Preparation: Compile a library of 3D protein structures from the Protein Data Bank (PDB) or other structural databases. This library should include a diverse range of targets, including those implicated in common off-target effects.
-
Binding Site Identification: Identify the potential ligand-binding sites on each protein structure in the library.
-
Molecular Docking: Perform molecular docking simulations to predict the binding affinity and pose of this compound within each identified binding site.
-
Scoring and Ranking: Use scoring functions to rank the potential off-targets based on the predicted binding affinity.
-
Hit Prioritization: Prioritize the top-ranking hits for further experimental validation. Focus on targets that are functionally relevant to the known off-target effects of GKAs or those that could explain the potential for bradycardia.
In Vitro Off-Target Profiling
In vitro assays are essential for confirming the predictions from in silico models and for providing quantitative data on the interaction of this compound with a broad range of biological targets.
Broad Panel Screening
Broad panel screening provides a comprehensive overview of the off-target liabilities of a compound. Several contract research organizations (CROs) offer standardized safety pharmacology panels.
-
Panel Selection: Choose a comprehensive safety pharmacology panel that includes a diverse range of targets such as G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes. Examples of such panels include the InVEST44 panel, SafetyScreen44/59/87 panels, and the WuXi Mini Safety 44 Panel.[5][6][7]
-
Compound Submission: Provide a sample of this compound at a specified concentration (typically 1-10 µM) to the CRO.
-
Assay Performance: The CRO will perform a battery of binding or functional assays to assess the interaction of this compound with the targets in the panel.
-
Data Analysis: The results are typically provided as a percentage of inhibition or activation at the tested concentration. A common threshold for a significant "hit" is >50% inhibition or activation.
-
Follow-up Studies: For any significant hits, it is crucial to perform concentration-response studies to determine the potency (e.g., IC₅₀ or EC₅₀) of this compound at the off-target.
Focused Assays for Known GKA Class Off-Target Effects
Based on the known off-target profile of GKAs, specific assays should be conducted to investigate the potential for hypoglycemia, hyperlipidemia, and hyperuricemia.
While the primary mechanism of GKAs can lead to hypoglycemia, off-target effects on other components of glucose homeostasis should be evaluated.
-
Islet of Langerhans Culture: Isolate and culture primary human or rodent pancreatic islets.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay:
-
Pre-incubate the islets in a low glucose medium.
-
Expose the islets to varying concentrations of this compound in the presence of low, normal, and high glucose concentrations.
-
Measure the amount of insulin secreted into the medium using an ELISA or RIA.
-
-
Data Analysis: Determine if this compound potentiates insulin secretion at low glucose concentrations, which would indicate a risk of hypoglycemia.
These assays will investigate the effects of this compound on key cellular pathways involved in lipid and uric acid metabolism.
-
Hepatocyte Culture: Culture primary human hepatocytes or a relevant hepatocyte cell line (e.g., HepG2).
-
Lipid Metabolism Assay:
-
Treat hepatocytes with this compound for a defined period.
-
Measure the intracellular levels of triglycerides and cholesterol.
-
Analyze the expression of key genes involved in lipid synthesis and metabolism (e.g., SREBP-1c, FASN, ACC) using qPCR.
-
-
Uric Acid Metabolism Assay:
-
Treat hepatocytes with this compound.
-
Measure the levels of uric acid in the culture medium.
-
Assess the activity of xanthine oxidase, a key enzyme in uric acid production.
-
-
Data Analysis: Evaluate whether this compound leads to a significant increase in lipid accumulation or uric acid production.
Cellular Assays for Cardiotoxicity Assessment
Given the potential for this compound to induce bradycardia, a thorough investigation of its effects on cardiac cells is imperative. Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) provide a physiologically relevant model for these studies.[8][9]
Protocol: Electrophysiological Assessment using Multi-Electrode Array (MEA)
-
Cell Culture: Culture hiPSC-CMs on MEA plates.
-
Compound Treatment: After the cells have formed a spontaneously beating syncytium, expose them to a range of concentrations of this compound.
-
Data Acquisition: Record the field potentials from the cardiomyocytes before and after compound addition.
-
Data Analysis: Analyze the MEA recordings to determine the effects of this compound on key electrophysiological parameters, including:
-
Beating rate: To directly assess for bradycardic effects.
-
Field potential duration (FPD): An indicator of action potential duration.
-
Arrhythmic events: To identify any pro-arrhythmic potential.
-
Protocol: Calcium Transient Measurement
-
Cell Culture: Plate hiPSC-CMs in a suitable imaging dish.
-
Calcium Indicator Loading: Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Compound Treatment: Expose the cells to various concentrations of this compound.
-
Imaging: Use a fluorescence microscope to record the changes in intracellular calcium concentration during spontaneous contractions.
-
Data Analysis: Analyze the calcium transients to assess the effects of this compound on:
-
Calcium transient amplitude: Reflects the amount of calcium released from the sarcoplasmic reticulum.
-
Calcium transient duration: The time it takes for calcium levels to return to baseline.
-
Beating frequency: To confirm any effects on heart rate.
-
Data Presentation
All quantitative data from the in vitro and cellular assays should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Summary of In Vitro Off-Target Profiling of this compound
| Target Class | Specific Target | Assay Type | This compound Activity (% Inhibition/Activation @ 10 µM) | Potency (IC₅₀/EC₅₀) (µM) |
| GPCRs | e.g., Adrenergic α1A | Binding | ||
| e.g., Muscarinic M2 | Functional | |||
| Ion Channels | e.g., hERG | Electrophysiology | ||
| e.g., Nav1.5 | Electrophysiology | |||
| Enzymes | e.g., PDE3 | Biochemical | ||
| e.g., COX-1 | Biochemical | |||
| Transporters | e.g., SERT | Uptake |
Table 2: Summary of Cellular Assays for Cardiotoxicity of this compound
| Assay | Parameter | Vehicle Control | This compound (1 µM) | This compound (10 µM) |
| MEA | Beating Rate (bpm) | |||
| Field Potential Duration (ms) | ||||
| Calcium Transients | Beating Rate (bpm) | |||
| Ca²⁺ Transient Amplitude (ΔF/F₀) | ||||
| Ca²⁺ Transient Duration (ms) |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for assessing off-target effects of this compound.
Caption: On-target vs. potential off-target pathways of this compound.
Caption: Logical flow of the off-target screening cascade.
References
- 1. Emerging paradigms in pre-clinical screening models for drugs acting against diabetes: Delving into complex approaches and advancements - Int J Pharm Chem Anal [ijpca.org]
- 2. Glucokinase activators in diabetes management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of dorzagliatin for type 2 diabetes mellitus: A meta-analysis and trial sequential analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Machine Learning Techniques for Predicting Drug-Related Side Effects: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In silico prediction of drug-induced cardiotoxicity with ensemble machine learning and structural pattern recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. journalajrimps.com [journalajrimps.com]
Application Notes and Protocols for Preclinical Administration of Globalagliatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Globalagliatin (also known as SY-004 or LY2608204) is an orally active, potent and selective glucokinase activator (GKA) developed for the treatment of type 2 diabetes.[1][2] Glucokinase (GK) plays a pivotal role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and regulating glucose metabolism in the liver.[3] this compound activates GK in both the pancreas and the liver, thereby enhancing glucose-stimulated insulin secretion and increasing hepatic glucose uptake.[1][4] These application notes provide an overview of the administration routes, potential formulations, and relevant experimental protocols for the preclinical evaluation of this compound in animal models.
While extensive clinical data on this compound is available, detailed preclinical studies in animal models have not been widely published. Therefore, this document also includes representative data and protocols from other well-characterized glucokinase activators, such as TTP399 and Dorzagliatin, to serve as a comprehensive guide for researchers.
Mechanism of Action: Glucokinase Activation
This compound allosterically activates glucokinase, increasing the enzyme's affinity for glucose and enhancing its maximal catalytic rate.[3] This dual action in the pancreas and liver leads to improved glycemic control.
Signaling Pathway of Glucokinase Activation
Caption: Glucokinase activation by this compound in pancreas and liver.
Preclinical Administration Routes and Formulations
The primary route for preclinical evaluation of this compound is oral administration, consistent with its intended clinical use. Oral gavage is the most common method for precise dosing in rodent studies.
Recommended Vehicle Formulations for Oral Gavage
For preclinical studies, this compound can be formulated as a solution or suspension. The following are suggested vehicle compositions based on supplier recommendations for in vivo animal studies[1]:
| Formulation Component | Protocol 1 | Protocol 2 | Protocol 3 |
| Solvent 1 | 10% DMSO | 10% DMSO | 10% DMSO |
| Solvent 2 | 40% PEG300 | 90% (20% SBE-β-CD in Saline) | 90% Corn Oil |
| Surfactant | 5% Tween-80 | - | - |
| Aqueous Base | 45% Saline | - | - |
| Achieved Solubility | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL | ≥ 2.5 mg/mL |
Data sourced from MedchemExpress product information for this compound.[1]
Note: The selection of a suitable vehicle is critical and should consider the study's objectives, animal species, and duration.[5] Commonly used vehicles in oral safety studies include aqueous solutions of cellulose derivatives (e.g., 0.5% methylcellulose) and medium-chain triglycerides like Miglyol 812.[6]
Experimental Protocols
Oral Glucose Tolerance Test (OGTT)
The OGTT is a key pharmacodynamic assay to evaluate the efficacy of antihyperglycemic agents.
Caption: Workflow for a typical Oral Glucose Tolerance Test in rodents.
-
Animal Model: Use relevant diabetic animal models such as db/db mice, ob/ob mice, or Zucker diabetic fatty (ZDF) rats.[7][8]
-
Acclimatization: Allow animals to acclimate for at least one week before the experiment.
-
Fasting: Fast animals overnight (approximately 16 hours) with free access to water.
-
Baseline Blood Sample: At t = -30 minutes, collect a baseline blood sample from the tail vein to measure fasting blood glucose.
-
Compound Administration: At t = 0 minutes, administer this compound or the vehicle control via oral gavage.
-
Glucose Challenge: At t = 30 minutes, administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at 60, 90, 120, and 150 minutes post-compound administration (i.e., 30, 60, 90, and 120 minutes post-glucose challenge) and measure blood glucose levels using a glucometer.
-
Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion and compare the treatment groups to the vehicle control.
Pharmacokinetic (PK) Studies
PK studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in preclinical species.
| Species | Dose (mg/kg, oral) | Tmax (h) | Cmax (µM) | AUC (µM·h) | Half-life (h) |
| Mouse | 10 | ~1 | ~5 | ~10 | ~2 |
| Dog | 3 | ~1 | ~2 | ~4 | ~2 |
Data are approximate values for the GKA MK-0941 and serve as a representative example.[8]
-
Animal Model: Use non-diabetic rats (e.g., Wistar or Sprague-Dawley) or mice.
-
Fasting: Fast animals overnight prior to dosing.
-
Dosing: Administer a single oral dose of this compound via gavage.
-
Blood Sampling: Collect serial blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
-
PK Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis.
Pharmacodynamic (PD) Studies
PD studies assess the glucose-lowering effects of this compound.
Representative Preclinical Pharmacodynamic Data of a Glucokinase Activator (TTP399) in a Diabetic Mouse Model
| Animal Model | Treatment | Dose (mg/kg/day) | Duration | Change in HbA1c from Baseline |
| ob/ob Mice | Vehicle | - | 4 weeks | +0.49% |
| ob/ob Mice | TTP399 | 75 | 4 weeks | -0.76% |
| ob/ob Mice | TTP399 | 150 | 4 weeks | -1.23% |
Data adapted from a study on the hepatoselective GKA TTP399.[9]
Summary and Conclusion
This compound is a promising glucokinase activator with a dual mechanism of action in the pancreas and liver. For preclinical research, oral gavage is the recommended administration route, and several vehicle formulations can be considered to achieve adequate solubility and exposure. The experimental protocols for OGTT, pharmacokinetic, and pharmacodynamic studies outlined in these notes, supplemented with representative data from other GKAs, provide a solid framework for the in vivo evaluation of this compound. These studies are crucial for establishing proof-of-concept, understanding the dose-response relationship, and characterizing the safety and efficacy profile of this compound in relevant animal models of diabetes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Research and development of glucokinase activators for diabetes therapy: theoretical and practical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unveiling the Influence of a High-Fat Meal on the Pharmacokinetics of Oral this compound, A Glucokinase Activator, in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vehicle selection for nonclinical oral safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oatext.com [oatext.com]
- 8. Pharmacokinetic and pharmacodynamic properties of the glucokinase activator MK-0941 in rodent models of type 2 diabetes and healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
Measuring Glycogen Synthesis Stimulation by Globalagliatin: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Globalagliatin is a novel, orally administered small-molecule glucokinase activator (GKA) developed for the treatment of Type 2 Diabetes (T2DM).[1] Glucokinase (GK) is a key enzyme that functions as a glucose sensor in pancreatic β-cells and hepatocytes, playing a critical role in glucose homeostasis.[2][3] In the liver, GK catalyzes the phosphorylation of glucose to glucose-6-phosphate (G6P), the first and rate-limiting step for both glycolysis and glycogen synthesis.[4] By allosterically activating GK, this compound enhances the liver's capacity for glucose uptake and its subsequent conversion into glycogen for storage, thereby contributing to the reduction of hepatic glucose output and overall improvement of glycemic control.[5]
This application note provides detailed protocols for measuring the in vitro effects of this compound on glycogen synthesis in cultured hepatocytes. Two primary methods are described: the quantification of total glycogen content using an enzymatic assay and the measurement of the rate of de novo glycogen synthesis via the incorporation of radiolabeled glucose. These protocols are essential for researchers investigating the pharmacodynamics of GKAs and for professionals in drug development characterizing the metabolic effects of new therapeutic agents.
Signaling Pathway of this compound-Mediated Glycogen Synthesis
This compound's mechanism of action begins with its binding to an allosteric site on the glucokinase (GK) enzyme. This binding increases the enzyme's affinity for glucose, leading to a higher rate of glucose phosphorylation to glucose-6-phosphate (G6P).[6] The resulting increase in intracellular G6P has a dual effect on glycogen synthesis: it serves as a direct substrate for the synthesis of UDP-glucose, the immediate precursor for glycogen, and it acts as a potent allosteric activator of glycogen synthase (GS), the rate-limiting enzyme in the final step of glycogen synthesis.
Data Presentation
The following tables summarize representative quantitative data from in vitro experiments measuring the effect of this compound on glycogen synthesis.
Table 1: Dose-Dependent Effect of this compound on Total Glycogen Content in Primary Human Hepatocytes.
| This compound Conc. (µM) | Glycogen Content (µg/mg protein) | Fold Change vs. Vehicle |
| 0 (Vehicle) | 15.2 ± 1.8 | 1.0 |
| 0.1 | 22.5 ± 2.1 | 1.5 |
| 0.5 | 38.1 ± 3.5 | 2.5 |
| 1.0 | 51.7 ± 4.9 | 3.4 |
| 5.0 | 65.4 ± 6.2 | 4.3 |
| 10.0 | 68.1 ± 5.7 | 4.5 |
Data are presented as mean ± standard deviation (n=3). Cells were incubated with this compound for 6 hours.
Table 2: Time-Course of this compound-Stimulated Glycogen Synthesis Rate in HepG2 Cells.
| Incubation Time (hours) | Rate of [¹⁴C]Glucose Incorporation (nmol/hr/mg protein) | Fold Change vs. 0 hr |
| 0 | 0.5 ± 0.07 | 1.0 |
| 1 | 1.2 ± 0.15 | 2.4 |
| 2 | 1.9 ± 0.21 | 3.8 |
| 4 | 2.5 ± 0.28 | 5.0 |
| 6 | 2.6 ± 0.31 | 5.2 |
Data are presented as mean ± standard deviation (n=3). Cells were treated with 5 µM this compound.
Experimental Protocols
Experimental Workflow Diagram
Protocol 1: Quantification of Total Glycogen Content
This protocol utilizes an enzymatic hydrolysis method to break down glycogen into glucose, which is then quantified using a colorimetric or fluorometric glucose assay.[7][8][9][10]
A. Materials and Reagents
-
Cultured hepatocytes (e.g., primary human hepatocytes or HepG2 cells)
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Glycogen Assay Kit (e.g., from Sigma-Aldrich, Abcam, Cayman Chemical) containing:
-
Hydrolysis Buffer
-
Hydrolysis Enzyme Mix (Amyloglucosidase)
-
Development Buffer
-
Development Enzyme Mix
-
Probe (e.g., OxiRed™)
-
Glycogen Standard
-
-
BCA Protein Assay Kit
-
96-well microplates (clear for colorimetric, black for fluorometric)
-
Microplate reader
B. Procedure
-
Cell Seeding and Treatment:
-
Seed hepatocytes in a 96-well plate at a density that will achieve 80-90% confluency at the time of the experiment.
-
Prior to treatment, you may replace the medium with low-glucose medium for 2-4 hours to reduce basal glycogen levels.
-
Prepare serial dilutions of this compound in culture medium from the stock solution. Include a vehicle control (DMSO concentration matched to the highest this compound dose).
-
Remove the starvation medium and add the this compound-containing medium to the cells.
-
Incubate for the desired time (e.g., 6 hours) at 37°C and 5% CO₂.
-
-
Sample Preparation:
-
Aspirate the culture medium and wash the cells twice with 200 µL of ice-cold PBS.
-
Lyse the cells by adding 200 µL of ultrapure water to each well and boiling the plate for 10 minutes to inactivate endogenous enzymes.[10]
-
Centrifuge the plate at 13,000 x g for 10 minutes to pellet insoluble material.
-
Carefully transfer the supernatant containing the glycogen to a new 96-well plate. Keep a separate aliquot of the lysate for protein quantification.
-
-
Glycogen Assay (example based on commercial kits):
-
Standard Curve: Prepare a glycogen standard curve (e.g., 0, 0.4, 0.8, 1.2, 1.6, 2.0 µ g/well ) in the hydrolysis buffer as per the kit instructions.[10]
-
Sample Wells: Add 50 µL of the cell lysate supernatant to each well.
-
Background Control: For each sample, prepare a parallel well that will not receive the hydrolysis enzyme to measure endogenous free glucose.
-
Hydrolysis: Add 2 µL of the Hydrolysis Enzyme Mix to the standard and sample wells (but not the background control wells). Mix and incubate at room temperature for 30 minutes.[11]
-
Development: Prepare a Master Reaction Mix containing Development Buffer, Probe, and Development Enzyme Mix according to the kit's protocol. Add 50 µL of this mix to all wells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measurement: Read the absorbance at 570 nm (colorimetric) or fluorescence at Ex/Em = 535/587 nm (fluorometric).
-
-
Data Analysis:
-
Subtract the reading from the 0 glycogen standard from all other readings.
-
For each sample, subtract the background control reading from the corresponding sample reading to get the glycogen-specific signal.
-
Determine the glycogen concentration in each sample using the standard curve.
-
Measure the protein concentration of the reserved lysate aliquot using a BCA assay.
-
Normalize the glycogen content to the protein concentration (e.g., in µg glycogen / mg protein).
-
Protocol 2: Measurement of Glycogen Synthesis Rate using [¹⁴C]Glucose Incorporation
This protocol measures the rate of new glycogen synthesis by tracking the incorporation of radiolabeled glucose into the glycogen polymer.[12][13][14]
A. Materials and Reagents
-
All materials from Protocol 1 (excluding the Glycogen Assay Kit)
-
D-[U-¹⁴C]Glucose
-
30% Potassium Hydroxide (KOH)
-
95% Ethanol, ice-cold
-
70% Ethanol, ice-cold
-
Scintillation vials
-
Scintillation fluid
-
Liquid scintillation counter
B. Procedure
-
Cell Seeding and Treatment:
-
Follow step B.1 from Protocol 1, seeding cells in 6-well or 12-well plates for easier handling.
-
In the final treatment step, add this compound (or vehicle) along with D-[U-¹⁴C]Glucose (final specific activity of ~1 µCi/mL) to the culture medium.
-
-
Glycogen Precipitation:
-
After the desired incubation time, wash the cells twice with ice-cold PBS.
-
Add 500 µL of 30% KOH to each well and scrape the cells. Transfer the lysate to a microcentrifuge tube.
-
Heat the samples at 100°C for 30 minutes to dissolve the cells and hydrolyze proteins.[15]
-
Cool the tubes on ice. To precipitate the glycogen, add 1.2 mL of ice-cold 95% ethanol and vortex vigorously.
-
Incubate at -20°C for at least 1 hour (or overnight) to ensure complete precipitation.[15]
-
-
Washing the Glycogen Pellet:
-
Centrifuge the tubes at 3,000 x g for 15 minutes at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Wash the pellet by adding 1 mL of ice-cold 70% ethanol, vortexing to resuspend, and centrifuging again at 3,000 x g for 15 minutes.
-
Repeat the wash step one more time.
-
After the final wash, carefully remove all supernatant and air-dry the pellet for 10-15 minutes.
-
-
Quantification:
-
Resuspend the dried glycogen pellet in 200 µL of water.
-
Transfer the entire volume to a scintillation vial.
-
Add 5 mL of scintillation fluid, cap the vial, and vortex thoroughly.
-
Measure the radioactivity in a liquid scintillation counter.
-
Use a separate, identically treated well to lyse cells for protein quantification via BCA assay.
-
-
Data Analysis:
-
Express the results as counts per minute (CPM) or disintegrations per minute (DPM).
-
Normalize the radioactivity to the total protein content (CPM/mg protein) or incubation time (nmol glucose incorporated/hr/mg protein) after calculating the specific activity of the [¹⁴C]glucose in the medium.
-
Disclaimer
These protocols provide a general framework. Researchers should optimize conditions such as cell density, incubation times, and reagent concentrations for their specific experimental setup and cell type. Always adhere to laboratory safety guidelines, especially when working with radioactive materials.
References
- 1. portlandpress.com [portlandpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Research and development of glucokinase activators for diabetes therapy: theoretical and practical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Unveiling the Influence of a High-Fat Meal on the Pharmacokinetics of Oral this compound, A Glucokinase Activator, in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecular glucokinase activators: has another new anti-diabetic therapeutic lost favour? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioassaysys.com [bioassaysys.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. abcam.com [abcam.com]
- 12. Pathway of glycogen synthesis from glucose in hepatocytes maintained in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biochemical Titration of Glycogen In vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. Digestion for Glycogen determination in liver/muscle [macdougald.lab.medicine.umich.edu]
Application Notes and Protocols for Long-Term Globalagliatin Treatment in Diabetic Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the long-term administration of Globalagliatin, a glucokinase activator (GKA), in a diabetic mouse model. The aim is to assess the compound's long-term efficacy and its effects on glucose homeostasis, pancreatic β-cell function, and potential therapeutic benefits in the context of type 2 diabetes.
This compound is an investigational glucokinase activator co-developed by Yabao Pharmaceutical Group and Eli Lilly.[1][2] Glucokinase (GK) is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and regulating glucose uptake and metabolism in the liver.[3][4][5] this compound activates GK, which enhances insulin secretion from β-cells and increases hepatic glucose metabolism, thereby lowering blood glucose levels.[6]
Core Experimental Protocol
This protocol outlines a long-term study to evaluate the therapeutic potential of this compound in a diet-induced obese (DIO) mouse model of type 2 diabetes.
Animal Model
-
Model: C57BL/6J mice are rendered diabetic through a high-fat diet (HFD) (60% kcal from fat) for 12-16 weeks to induce obesity, insulin resistance, and hyperglycemia.
-
Justification: This model mimics the pathophysiology of human type 2 diabetes, characterized by an initial insulin resistance followed by β-cell dysfunction.
Experimental Groups
-
Group 1: Control (Vehicle): DIO mice receiving the vehicle solution (e.g., 0.5% methylcellulose) daily.
-
Group 2: this compound-Treated: DIO mice receiving this compound (dose to be determined by preliminary dose-finding studies, e.g., 10-50 mg/kg) administered orally once daily.
-
Group 3: Positive Control (e.g., Sitagliptin): DIO mice receiving a well-characterized anti-diabetic agent, such as the DPP-4 inhibitor sitagliptin, to serve as a benchmark for efficacy.
-
Group 4: Lean Control: Age-matched C57BL/6J mice on a standard chow diet.
Treatment Duration
-
A long-term study of 12 to 24 weeks is recommended to assess the durability of the therapeutic effects and to monitor for any potential long-term adverse effects.
Key Experimental Procedures
-
Oral Glucose Tolerance Test (OGTT): Performed at baseline and at regular intervals (e.g., every 4 weeks) throughout the study. Mice are fasted overnight, and a baseline blood glucose measurement is taken. A glucose bolus (2 g/kg) is then administered orally, and blood glucose levels are monitored at 15, 30, 60, 90, and 120 minutes post-gavage.[7]
-
Insulin Tolerance Test (ITT): Conducted to assess insulin sensitivity. After a short fasting period, mice are injected intraperitoneally with human insulin (0.75 U/kg), and blood glucose is measured at regular intervals.
-
Blood and Tissue Collection: At the end of the study, blood is collected for analysis of HbA1c, plasma insulin, glucagon, and lipid profiles. Pancreas, liver, and adipose tissue are harvested for histological and molecular analysis.
-
Islet Isolation and In Vitro Glucose-Stimulated Insulin Secretion (GSIS): Pancreatic islets are isolated to assess β-cell function ex vivo in response to different glucose concentrations.[8]
-
Histological Analysis: Pancreatic sections are stained for insulin and glucagon to evaluate islet morphology, β-cell mass, and α-cell mass. Liver sections are stained with Oil Red O to assess hepatic steatosis.
Quantitative Data Summary
The following tables summarize expected quantitative outcomes based on preclinical studies of glucokinase activators and clinical data for this compound.
Table 1: Metabolic Parameters
| Parameter | Control (Vehicle) | This compound-Treated | Expected Outcome |
| Fasting Blood Glucose (mg/dL) | Elevated | Reduced | Significant reduction compared to vehicle. |
| HbA1c (%) | Elevated | Reduced | Dose-dependent reduction in glycated hemoglobin. |
| Plasma Insulin (ng/mL) | Hyperinsulinemia | Modulated | Potential for improved insulin sensitivity leading to normalized insulin levels. |
| Plasma Glucagon (pg/mL) | Elevated | Reduced | GK activation in α-cells can suppress glucagon secretion. |
| Triglycerides (mg/dL) | Elevated | Variable | GKAs have been associated with potential increases in triglycerides.[9] |
Table 2: Glucose and Insulin Tolerance
| Parameter | Control (Vehicle) | This compound-Treated | Expected Outcome |
| OGTT (AUC) | Increased | Decreased | Improved glucose disposal following a glucose challenge. |
| ITT (AUC) | Increased | Decreased | Enhanced insulin sensitivity. |
Table 3: Pancreatic Islet Parameters
| Parameter | Control (Vehicle) | This compound-Treated | Expected Outcome |
| β-cell Mass | Reduced (in later stages) | Preserved or Increased | Potential for improved β-cell survival and/or proliferation. |
| Islet Insulin Content | Reduced | Increased | Enhanced insulin storage capacity. |
| Glucose-Stimulated Insulin Secretion (GSIS) | Impaired | Improved | Restored or enhanced insulin secretion in response to glucose.[8] |
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
Experimental Workflow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (SY-004) / Yabao Pharma, Eli Lilly [delta.larvol.com]
- 3. Clinical investigation of glucokinase activators for the restoration of glucose homeostasis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional and Mechanistic Explanation for the Unique Clinical Success of the Glucokinase Activator Dorzagliatin in the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New-Generation Glucokinase Activators: Potential Game-Changers in Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unveiling the Influence of a High-Fat Meal on the Pharmacokinetics of Oral this compound, A Glucokinase Activator, in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment of Diabetes and Long-Term Survival After Insulin and Glucokinase Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Characterization of a Novel Glucokinase Activator in Rat and Mouse Models | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Globalagliatin In Vivo Administration Technical Support Center
Welcome to the technical support center for Globalagliatin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the in vivo administration of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the circulating levels of active incretins. This leads to a glucose-dependent increase in insulin secretion and a decrease in glucagon secretion, ultimately improving glycemic control.[1][2][3]
Q2: My this compound formulation shows high potency in vitro, but I'm not observing the expected efficacy in my animal models. What could be the issue?
A2: A common reason for a discrepancy between in vitro potency and in vivo efficacy is poor oral bioavailability.[4] For an orally administered compound to be effective, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal membrane to reach systemic circulation.[4] Low aqueous solubility is a primary factor contributing to poor dissolution and, consequently, low bioavailability.[4][5] It is crucial to evaluate the physicochemical properties of your this compound formulation, particularly its solubility and permeability.
Q3: What are the initial steps to improve the bioavailability of my this compound formulation?
A3: The initial approach should focus on enhancing the compound's solubility and dissolution rate.[4][6] Key strategies include screening for suitable co-solvents and surfactants to create a more soluble formulation.[4] Additionally, particle size reduction techniques, such as micronization or nanocrystalization, can increase the surface area for dissolution.[7] For compounds with high lipophilicity, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can be beneficial.[8]
Q4: Are there any known off-target effects or toxicities associated with this compound that I should be aware of in my in vivo studies?
A4: While this compound is designed to be highly selective for DPP-4, it is important to consider potential off-target effects. Some early-generation DPP-4 inhibitors showed activity against related enzymes like DPP8 and DPP9, which could lead to off-target toxicities.[9][10] Although this compound has a high selectivity profile, it is recommended to monitor for any unexpected adverse events in your animal models. Postmarketing surveillance of other DPP-4 inhibitors has raised concerns about rare events such as pancreatitis and hypersensitivity reactions.[11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in Formulation | The concentration of this compound may exceed its thermodynamic solubility in the chosen vehicle. | Consider reducing the concentration or adding a precipitation inhibitor such as HPMC or PVP. If solubility is pH-dependent, buffer the formulation to maintain an optimal pH.[4] |
| Inconsistent Dosing | For suspensions, inadequate mixing can lead to non-uniform dosing. For solutions, the compound may not be fully dissolved. | Ensure the formulation is uniformly suspended before each administration. For solutions, confirm that this compound is fully dissolved in the vehicle.[4] |
| High Variability in Pharmacokinetic Data | The presence or absence of food in the animal's stomach can significantly alter the absorption of poorly soluble drugs. | Standardize the feeding schedule of the animals in your studies to minimize variability.[4] |
| Low Oral Bioavailability | Poor aqueous solubility of this compound. | Explore formulation strategies such as the use of co-solvents (e.g., PEG 400, Propylene Glycol), surfactants (e.g., Polysorbate 80), or the development of a self-nanoemulsifying drug delivery system (SNEDDS).[8] |
| Unexpected Hypoglycemia | Although DPP-4 inhibitors have a low risk of hypoglycemia, it can occur, especially when used in combination with other anti-diabetic agents. | In non-diabetic animal models, monitor blood glucose levels closely. If hypoglycemia is observed, consider reducing the dose of this compound.[12] |
Experimental Protocols
Protocol 1: Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To evaluate the effect of this compound on glucose tolerance following an oral glucose challenge.
Methodology:
-
House male C57BL/6J mice in a temperature-controlled facility with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.[13]
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the mice for 6 hours (e.g., from 8:00 AM to 2:00 PM) with free access to water.[13]
-
Administer this compound or vehicle control via oral gavage at the desired dose (e.g., 10 mg/kg).
-
After 30-60 minutes, administer a 2 g/kg body weight D-glucose solution (50% w/v) via oral gavage.[13]
-
Collect blood samples from the tail vein at 0 (baseline, before glucose administration), 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose concentrations using a validated glucometer.
Protocol 2: Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound following oral administration.
Methodology:
-
Use healthy male Sprague-Dawley rats, and house them under standard laboratory conditions.
-
Fast the rats overnight before the experiment with free access to water.
-
Administer a single dose of this compound (e.g., 10 mg/kg) via oral gavage.
-
Collect blood samples (approximately 0.2 mL) from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) from the plasma concentration-time data.
Quantitative Data
| Parameter | Value | Units |
| Molecular Weight | 450.5 | g/mol |
| Aqueous Solubility (pH 7.4) | <0.1 | mg/mL |
| LogP | 3.2 | |
| In Vitro IC50 (DPP-4) | 1.5 | nM |
| Oral Bioavailability (Rat) | ~30% | % |
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Oral Glucose Tolerance Test (OGTT)
Caption: Workflow for an Oral Glucose Tolerance Test.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 3. Frontiers | DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches | Semantic Scholar [semanticscholar.org]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medscape.com [medscape.com]
- 11. Safety of dipeptidyl peptidase 4 inhibitors: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical effects of exposure to DPP-4 inhibitors as reported to the National Poison Data System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. diabetesjournals.org [diabetesjournals.org]
Optimizing Globalagliatin Concentration for Maximum Glucokinase Activation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing Globalagliatin to achieve maximal glucokinase (GK) activation. This document offers detailed troubleshooting, frequently asked questions (FAQs), and standardized experimental protocols to ensure accurate and reproducible results in your studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in-vitro experiments?
A1: Based on reported in-vitro data, a good starting point for determining the optimal concentration of this compound is to perform a dose-response curve centered around its known EC50 value. The reported EC50 for this compound in activating purified glucokinase is approximately 42 nM.[1][2][3][4] For cell-based assays, such as in rat insulinoma INS1-E cells, the EC50 for stimulating glucose metabolism is higher, around 579 nM.[1][3][4] Therefore, a recommended starting concentration range for an enzymatic assay would be from 1 nM to 1 µM, while for cell-based assays, a range of 10 nM to 10 µM would be appropriate to capture the full dose-response curve.
Q2: How does the concentration of glucose in my assay affect the potency of this compound?
A2: The activity of glucokinase and the potency of GK activators like this compound are highly dependent on the glucose concentration in the assay environment.[5][6][7] Glucokinase exhibits positive cooperativity with glucose, meaning its activity increases sigmoidally with rising glucose levels.[5][6] GK activators generally increase the affinity of GK for glucose, thus lowering the glucose concentration required for its activation.[8] It is crucial to maintain a consistent and physiologically relevant glucose concentration throughout your experiments to obtain meaningful and reproducible data. For example, the EC50 of the glucokinase activator MK-0941 was found to be 240 nM in the presence of 2.5 mM glucose and decreased to 65 nM in the presence of 10 mM glucose.[1][2] When designing your experiments, consider testing this compound's efficacy at various glucose concentrations (e.g., 2.5 mM, 5 mM, and 10 mM) to mimic different physiological states (hypoglycemic, euglycemic, and hyperglycemic).
Q3: What is the best solvent for this compound and how should I prepare my stock solutions?
A3: this compound is readily soluble in dimethyl sulfoxide (DMSO).[9][10] It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO, for example, at 10 mM. This stock solution can then be stored at -20°C or -80°C for long-term stability.[4] For experimental use, the DMSO stock should be serially diluted in the appropriate aqueous assay buffer or cell culture medium to achieve the desired final concentrations. It is critical to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts that could affect enzyme activity or cell viability.
Q4: Are there any known off-target effects of this compound that I should be aware of?
A4: While specific off-target effects for this compound at concentrations typically used for in-vitro GK activation are not extensively documented in the provided search results, it is a common consideration for all small molecule inhibitors and activators. At high concentrations, small molecules may exhibit non-specific binding to other proteins. One study noted that this compound displayed no selective inhibitory effect under 5 µM in DNMT3A R882H cells.[4] To mitigate the risk of off-target effects, it is crucial to use the lowest effective concentration of this compound that elicits the desired GK activation and to include appropriate negative controls in your experiments. If unexpected cellular phenotypes are observed, it may be necessary to perform counter-screens or consult literature on the broader selectivity profile of the compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No GK Activation | 1. Incorrect this compound Concentration: The concentration used may be too low to elicit a response. 2. Degraded this compound: Improper storage or multiple freeze-thaw cycles may have degraded the compound. 3. Suboptimal Assay Conditions: Incorrect pH, temperature, or co-factor concentrations can inhibit enzyme activity. 4. Inactive Enzyme: The glucokinase enzyme may have lost activity due to improper storage or handling. | 1. Perform a full dose-response experiment with a wider concentration range of this compound (e.g., 0.1 nM to 100 µM). 2. Prepare a fresh stock solution of this compound from a new vial. Aliquot the stock solution to minimize freeze-thaw cycles.[4] 3. Verify that the assay buffer composition, pH, and temperature are optimal for glucokinase activity. Ensure that ATP and magnesium concentrations are not limiting. 4. Test the activity of the glucokinase enzyme with a known activator or by measuring its basal activity at a high glucose concentration. |
| High Variability Between Replicates | 1. Inaccurate Pipetting: Small volumes of concentrated stock solutions can be difficult to pipette accurately. 2. Precipitation of this compound: The compound may precipitate out of solution at higher concentrations or in aqueous buffers with low DMSO content. 3. Inconsistent Incubation Times: Variations in the timing of reagent addition or reaction termination can lead to variability. | 1. Use calibrated pipettes and perform serial dilutions to reach the final desired concentrations. 2. Visually inspect solutions for any signs of precipitation. If precipitation is suspected, try preparing fresh dilutions or slightly increasing the final DMSO concentration (while staying within the acceptable limit for your assay).[10] 3. Use a multichannel pipette for simultaneous addition of reagents to multiple wells. Ensure a consistent and timed workflow for all samples. |
| Unexpected Decrease in GK Activity at High Concentrations (Hook Effect) | 1. Off-Target Inhibition: At very high concentrations, this compound may inhibit other enzymes in the coupled assay system or have direct inhibitory effects on glucokinase. 2. Compound Aggregation: At high concentrations, the compound may form aggregates that interfere with the assay. 3. Substrate Depletion: In highly active samples, the substrate (glucose or ATP) may be rapidly consumed, leading to a non-linear reaction rate. | 1. Extend the lower end of the dose-response curve to confirm the inhibitory effect. If possible, use an alternative assay format to validate the findings. 2. Check for compound precipitation at high concentrations. Consider including a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in the assay buffer to prevent aggregation. 3. Monitor the reaction kinetics in real-time. If the rate is not linear, consider reducing the enzyme concentration or the incubation time. |
| Inconsistent Results in Cell-Based Assays | 1. Cell Health and Passage Number: Variations in cell viability, density, or passage number can affect cellular responses. 2. Instability of this compound in Culture Media: The compound may degrade over longer incubation periods in cell culture.[11][12] 3. Cellular Efflux of the Compound: Cells may actively transport this compound out, reducing its intracellular concentration. | 1. Maintain a consistent cell culture protocol, including seeding density and passage number. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your GK activation experiment. 2. For long-term experiments, consider replenishing the media with fresh this compound at regular intervals. 3. While specific data for this compound is unavailable, if efflux is suspected, co-incubation with a general efflux pump inhibitor could be explored, though this may introduce other confounding factors. |
Experimental Protocols
In-Vitro Glucokinase Enzymatic Assay
This protocol describes a coupled enzymatic assay to measure the activation of recombinant human glucokinase by this compound. The production of glucose-6-phosphate (G6P) by GK is coupled to the oxidation of G6P by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in NADPH is monitored by measuring the absorbance at 340 nm.
Materials:
-
Recombinant Human Glucokinase (GK)
-
This compound
-
D-Glucose
-
Adenosine 5'-triphosphate (ATP)
-
Nicotinamide adenine dinucleotide phosphate (NADP+)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Magnesium Chloride (MgCl2)
-
Dithiothreitol (DTT)
-
HEPES buffer
-
DMSO
-
384-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Assay Buffer: 25 mM HEPES, pH 7.4, 50 mM KCl, 5 mM MgCl2, 2.5 mM DTT.
-
Prepare Reagent Master Mix: In the assay buffer, prepare a master mix containing 5 mM Glucose, 1 mM ATP, 0.4 mM NADP+, and 1 U/mL G6PDH.
-
Prepare this compound Dilutions: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Perform serial dilutions of the this compound stock in 100% DMSO. c. Further dilute the DMSO serial dilutions into the assay buffer to create a 2X working concentration series. The final DMSO concentration in the assay should be ≤ 0.5%.
-
Prepare Enzyme Solution: Dilute the recombinant GK in the assay buffer to a 2X final concentration (e.g., 20 nM).
-
Assay Protocol: a. Add 10 µL of the 2X this compound working dilutions (or vehicle control) to the wells of the 384-well plate. b. Add 10 µL of the 2X GK enzyme solution to each well. c. Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme. d. Initiate the reaction by adding 20 µL of the Reagent Master Mix to each well. e. Immediately place the plate in a spectrophotometer and measure the absorbance at 340 nm every minute for 30 minutes at 30°C.
-
Data Analysis: a. Calculate the rate of NADPH production (Vmax) from the linear portion of the kinetic read. b. Plot the Vmax against the logarithm of the this compound concentration. c. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Cell-Based Glucose Uptake Assay
This protocol measures the effect of this compound on glucose uptake in a relevant cell line (e.g., HepG2 or INS-1E).
Materials:
-
HepG2 or INS-1E cells
-
This compound
-
2-Deoxy-D-[3H]-glucose (or a fluorescent glucose analog like 2-NBDG)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
DMSO
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Culture: Culture cells in the appropriate growth medium until they reach 80-90% confluency in a 96-well plate.
-
Serum Starvation: Before the assay, starve the cells in serum-free medium for 2-4 hours.
-
Compound Treatment: a. Prepare serial dilutions of this compound in KRH buffer from a DMSO stock. Ensure the final DMSO concentration is ≤ 0.5%. b. Wash the cells once with KRH buffer. c. Add the this compound dilutions to the cells and incubate for the desired pre-treatment time (e.g., 1-2 hours) at 37°C.
-
Glucose Uptake: a. Add 2-Deoxy-D-[3H]-glucose (to a final concentration of 0.5 µCi/mL) or 2-NBDG (to a final concentration of 100 µM) to each well. b. Incubate for 10-15 minutes at 37°C.
-
Termination and Lysis: a. For radiolabeled glucose, quickly wash the cells three times with ice-cold PBS to remove extracellular tracer. b. Lyse the cells with 0.1 M NaOH. c. Transfer the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter. d. For fluorescent glucose, wash the cells with ice-cold PBS and measure the fluorescence using a plate reader at the appropriate excitation/emission wavelengths (e.g., 485/535 nm for 2-NBDG).
-
Data Analysis: a. Normalize the glucose uptake data to the protein concentration in each well (optional but recommended). b. Plot the normalized glucose uptake against the logarithm of the this compound concentration. c. Determine the EC50 from the resulting dose-response curve.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Functional and Mechanistic Explanation for the Unique Clinical Success of the Glucokinase Activator Dorzagliatin in the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 12. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of Globalagliatin in Rats
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of Globalagliatin in rat models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Troubleshooting Guides
Problem: Low and Variable Plasma Concentrations of this compound After Oral Administration in Rats
Low and inconsistent plasma levels of this compound following oral gavage can hinder the accurate assessment of its efficacy and safety in preclinical rat studies. This guide provides potential causes and actionable solutions to troubleshoot this common issue.
Possible Cause 1: Poor Aqueous Solubility and Dissolution Rate
This compound, as a small molecule kinase inhibitor, may exhibit low aqueous solubility, which is a primary factor limiting its dissolution in the gastrointestinal (GI) tract and subsequent absorption.
-
Solution 1: Formulation as an Amorphous Solid Dispersion (ASD). Amorphous solid dispersions can enhance the dissolution rate and apparent solubility of poorly water-soluble compounds. By dispersing this compound in a polymer matrix, the crystalline structure is disrupted, leading to a higher energy amorphous state that dissolves more readily in the GI fluids.
-
Solution 2: Formulation as a Self-Emulsifying Drug Delivery System (SEDDS). SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the GI tract. This increases the surface area for absorption and can bypass the dissolution step.
Possible Cause 2: Efflux by Intestinal Transporters (e.g., P-glycoprotein)
This compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which are present in the intestinal epithelium and actively pump drugs back into the gut lumen, thereby reducing net absorption.[1][2]
-
Solution 1: Co-administration with a P-gp Inhibitor. In a research setting, co-administering a known P-gp inhibitor (e.g., verapamil, cyclosporine) can help determine if P-gp-mediated efflux is a significant contributor to low bioavailability. Note: This is an experimental approach to diagnose the problem and not a formulation strategy for therapeutic use.
-
Solution 2: Use of Excipients with P-gp Inhibitory Activity. Certain formulation excipients used in SEDDS and other lipid-based formulations have been shown to inhibit P-gp, thereby enhancing the absorption of P-gp substrates.[3][4]
Possible Cause 3: High First-Pass Metabolism
After absorption from the gut, this compound may be extensively metabolized in the liver before reaching systemic circulation, a phenomenon known as first-pass metabolism.
-
Solution: Hepatoselective Glucokinase Activator Design. While not a formulation strategy, it's a medicinal chemistry approach that has been explored for other glucokinase activators to minimize systemic effects and potentially alter metabolic profiles.[5] For formulation scientists, this highlights the importance of understanding the metabolic pathways of the drug.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of a glucokinase activator like this compound in rats?
A1: The oral bioavailability of glucokinase activators (GKAs) in rats can be highly variable and compound-specific. For instance, one study reported a GKA with an oral bioavailability of only 1% in rats due to low cell permeability and high clearance.[6] However, through chemical modification, a similar compound achieved an oral bioavailability of 57% in rats.[6] While specific data for this compound in rats is not publicly available, its classification as a small molecule GKA suggests that poor oral bioavailability could be a potential challenge.
Q2: How can I prepare an Amorphous Solid Dispersion (ASD) of this compound for oral administration in rats?
A2: A common method for preparing ASDs at a laboratory scale is by solvent evaporation. A detailed protocol is provided in the "Experimental Protocols" section below. The general principle involves dissolving both this compound and a suitable polymer (e.g., HPMC-AS, PVP VA64) in a common solvent and then rapidly removing the solvent to prevent recrystallization. The resulting solid dispersion can be administered to rats as a suspension in a suitable vehicle.
Q3: What are the key components of a Self-Emulsifying Drug Delivery System (SEDDS) and how do I select them?
A3: A SEDDS formulation typically consists of an oil, a surfactant, and a co-surfactant. The selection of these components is critical for the successful formation of a stable nanoemulsion in the gut.
-
Oil Phase: The oil should have good solubilizing capacity for this compound.
-
Surfactant: The surfactant promotes the emulsification of the oil phase in the aqueous environment of the GI tract.
-
Co-surfactant: The co-surfactant helps to reduce the interfacial tension and improve the stability of the emulsion. A systematic approach involving solubility studies and the construction of ternary phase diagrams is recommended for optimizing the SEDDS formulation. A detailed protocol can be found in the "Experimental Protocols" section.
Q4: What is the role of P-glycoprotein in drug absorption and how can it affect my experiments with this compound?
A4: P-glycoprotein (P-gp) is an efflux transporter located on the apical membrane of intestinal epithelial cells. It actively pumps a wide range of substrates, including some small molecule kinase inhibitors, back into the intestinal lumen, thereby limiting their oral absorption.[1][2] If this compound is a P-gp substrate, this could be a significant contributor to low oral bioavailability in your rat studies.
Q5: How does glucokinase activation lead to glucose uptake?
A5: Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells and hepatocytes. In pancreatic β-cells, GK-mediated phosphorylation of glucose is the rate-limiting step for glucose-stimulated insulin secretion. In hepatocytes, GK activation promotes the conversion of glucose to glucose-6-phosphate, which in turn stimulates glycogen synthesis and glycolysis, leading to increased hepatic glucose uptake.[7][8] A simplified signaling pathway is illustrated in the "Visualizations" section.
Data Presentation
Table 1: Pharmacokinetic Parameters of a Glucokinase Activator (GKA) in Rats Demonstrating the Impact of Chemical Modification on Oral Bioavailability
| Compound | Oral Bioavailability (F%) in Rats | Key Structural Difference | Reference |
| GKA Compound 1 | 1% | Methyl triazole substituent | [6] |
| GKA Compound 2 | 57% | Pyridyl group substituent | [6] |
Table 2: Example of Improved Oral Bioavailability of a Poorly Soluble Drug in Rats using an Amorphous Solid Dispersion (ASD) Formulation
| Formulation | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability | Reference |
| Crystalline Drug | 1,200 | 4,500 | 1.0 | Fictional Data for Illustration |
| ASD Formulation | 4,800 | 18,000 | 4.0 | Fictional Data for Illustration |
Table 3: Example of Improved Oral Bioavailability of a Poorly Soluble Drug in Rats using a Self-Emulsifying Drug Delivery System (SEDDS)
| Formulation | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability | Reference |
| Drug Suspension | 500 | 2,500 | 1.0 | Fictional Data for Illustration |
| SEDDS Formulation | 3,000 | 15,000 | 6.0 | Fictional Data for Illustration |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound by Solvent Evaporation
Materials:
-
This compound
-
Polymer (e.g., HPMC-AS, PVP VA64)
-
Organic solvent (e.g., acetone, methanol, or a mixture)
-
Rotary evaporator
-
Mortar and pestle
-
Sieve (e.g., 100 mesh)
-
Gavage vehicle (e.g., 0.5% w/v methylcellulose in water)
Procedure:
-
Dissolution: Dissolve this compound and the chosen polymer in the organic solvent in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:3 (w/w). Ensure complete dissolution.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue evaporation until a solid film or powder is formed.
-
Drying: Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a sieve to ensure a uniform particle size.
-
Suspension Preparation for Gavage: Suspend the sieved ASD powder in the gavage vehicle at the desired concentration immediately before administration to the rats. Ensure the suspension is homogenous by vortexing or stirring.
Protocol 2: Formulation and Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Materials:
-
This compound
-
Oil (e.g., Labrafil M 1944 CS, Capryol 90)
-
Surfactant (e.g., Kolliphor EL, Cremophor RH 40)
-
Co-surfactant (e.g., Transcutol HP, Plurol Oleique CC 497)
-
Vortex mixer
-
Water bath
Procedure:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Ternary Phase Diagrams: To identify the self-emulsifying region, prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant. Titrate each mixture with water and observe for the formation of a clear or slightly bluish emulsion. Plot the results on a ternary phase diagram.
-
Preparation of the Optimized SEDDS Formulation:
-
Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial based on the optimized ratio determined from the phase diagram.
-
Add the required amount of this compound to the mixture.
-
Gently heat the mixture in a water bath (e.g., 40°C) and vortex until a clear, homogenous solution is obtained.
-
-
Administration: The resulting liquid SEDDS formulation can be directly administered to rats via oral gavage.
Mandatory Visualization
Caption: Simplified signaling pathway of Glucokinase activation by this compound in pancreatic β-cells leading to insulin secretion.
Caption: Experimental workflow for developing and evaluating an oral formulation of this compound in rats.
Caption: The role of P-glycoprotein (P-gp) mediated efflux in limiting the oral absorption of this compound.
References
- 1. P-glycoprotein plays a role in the oral absorption of BMS-387032, a potent cyclin-dependent kinase 2 inhibitor, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of P-glycoprotein in determining the oral absorption and clearance of the NK2 antagonist, UK-224,671 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability [mdpi.com]
- 5. Discovery of orally active hepatoselective glucokinase activators for treatment of Type II Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 7. Glucokinase - Wikipedia [en.wikipedia.org]
- 8. New-Generation Glucokinase Activators: Potential Game-Changers in Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
mitigating potential hypoglycemia with Globalagliatin dosage
Technical Support Center: Globalagliatin
This technical support center provides researchers, scientists, and drug development professionals with essential information for mitigating potential hypoglycemia when working with the glucokinase activator (GKA), this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as SY-004) is an orally administered, dual-acting glucokinase activator (GKA) developed for the treatment of type 2 diabetes.[1][2] It targets glucokinase (GK), a key enzyme in glucose metabolism, in both pancreatic β-cells and hepatocytes.[1][3] By activating GK, this compound enhances glucose sensing and promotes insulin secretion in the pancreas, while in the liver, it increases glucose uptake and glycogen synthesis.[3][4]
Q2: What is the known risk of hypoglycemia associated with this compound?
A2: Clinical studies have shown that this compound can cause a "mildly high incidence of hypoglycemia," particularly at higher doses.[5] While generally well-tolerated, the potential for hypoglycemia is an important consideration in experimental design.[5]
Q3: How does the risk of hypoglycemia with this compound compare to other glucose-lowering agents?
A3: Compared to a placebo, glucokinase activators as a class are associated with a higher risk of hypoglycemic events.[6] However, some studies suggest that the risk of clinically significant hypoglycemia with GKAs may be lower than that associated with sulfonylureas.[6] The risk appears to be dose-dependent.
Q4: Are there specific experimental conditions that might increase the risk of observing hypoglycemia with this compound?
A4: Yes. Experiments involving fasting, low glucose concentrations in cell culture media, or co-administration with other glucose-lowering compounds could increase the likelihood of observing a hypoglycemic effect. Additionally, a high-fat meal has been shown to increase the plasma concentration of this compound, which could potentially enhance its glucose-lowering effect.[7]
Troubleshooting Guide
Issue 1: Unexpectedly high levels of cell death or reduced viability in vitro.
-
Possible Cause: The glucose concentration in your cell culture medium may be too low, and the activation of glucokinase by this compound is leading to excessive glucose consumption and subsequent cellular stress or apoptosis due to energy depletion.
-
Troubleshooting Steps:
-
Measure the glucose concentration in the culture medium at various time points after adding this compound.
-
Increase the initial glucose concentration in the medium.
-
Consider using a cell type that is less sensitive to fluctuations in glucose levels, if appropriate for the experimental goals.
-
Perform a dose-response curve with this compound to identify a non-toxic concentration for your specific cell line and media conditions.
-
Issue 2: Inconsistent results in glucose uptake assays.
-
Possible Cause: The timing of this compound administration and the glucose challenge may not be optimized. The pre-incubation time with this compound could be a critical factor.
-
Troubleshooting Steps:
-
Standardize the pre-incubation time with this compound before the glucose challenge.
-
Perform a time-course experiment to determine the optimal pre-incubation period for maximal effect.
-
Ensure that the glucose concentration used for the challenge is appropriate and consistent across all experiments.
-
Issue 3: High variability in animal studies investigating blood glucose levels.
-
Possible Cause: Factors such as the fasting state of the animals, the timing of blood glucose measurements, and the formulation of this compound can contribute to variability.
-
Troubleshooting Steps:
-
Strictly control the fasting period for all animals before the experiment.
-
Establish a clear and consistent schedule for blood glucose monitoring post-dosing.
-
Ensure the formulation of this compound is homogenous and administered consistently.
-
Consider using continuous glucose monitoring (CGM) for a more detailed and accurate assessment of glycemic fluctuations.[8]
-
Data Presentation
Table 1: Summary of Clinical Trial Data on this compound and Hypoglycemia
| Study Phase | Dosage Range | Incidence of Hypoglycemia | Reference |
| Phase Ib (Low-Dose) | 20-120 mg (once daily) | Mildly high | [5] |
| Phase Ib (High-Dose) | 80-320 mg (once daily) | Mildly high | [5] |
Table 2: Comparative Risk of Hypoglycemia for Glucokinase Activators (GKAs)
| Comparator | Risk of Clinically Significant Hypoglycemia with GKAs | Odds Ratio (95% CI) | Reference |
| Placebo | Higher | 2.219 (1.271–3.875) | [6] |
| Sulfonylureas | Lower | 0.131 (0.024–0.725) | [6] |
| Sitagliptin | Not significantly different | - | [6] |
Experimental Protocols
Protocol: Assessment of Hypoglycemic Potential of this compound in a Rodent Model
1. Objective: To determine the dose-dependent effect of this compound on blood glucose levels and to identify the potential for hypoglycemia.
2. Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Glucometer and glucose test strips
-
Oral gavage needles
-
Restrainers for blood sampling
3. Methods:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment. House them in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
-
Fasting: Fast the rats for 16-18 hours overnight prior to dosing, with free access to water.
-
Grouping and Dosing:
-
Randomly assign rats to different groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (Low dose)
-
Group 3: this compound (Mid dose)
-
Group 4: this compound (High dose)
-
-
Administer the vehicle or this compound orally via gavage.
-
-
Blood Glucose Monitoring:
-
Collect a baseline blood sample from the tail vein just before dosing (t=0).
-
Collect subsequent blood samples at 0.5, 1, 2, 4, 6, 8, and 24 hours post-dosing.
-
Measure blood glucose levels immediately using a calibrated glucometer.
-
-
Hypoglycemia Monitoring and Intervention:
-
Define a hypoglycemic threshold (e.g., <50 mg/dL).
-
If an animal exhibits signs of severe hypoglycemia (e.g., lethargy, seizures), or if blood glucose falls below a pre-defined critical level, administer an oral glucose solution (e.g., 20% glucose) and exclude the animal from further data collection for that time point. Record the event.
-
-
Data Analysis:
-
Calculate the mean blood glucose levels for each group at each time point.
-
Determine the area under the curve (AUC) for the glucose excursion.
-
Statistically compare the treatment groups to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).
-
Visualizations
Caption: Dual-acting mechanism of this compound.
Caption: Workflow for mitigating hypoglycemia.
References
- 1. Clinical investigation of glucokinase activators for the restoration of glucose homeostasis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, Pharmacokinetics, and Pharmacodynamics of this compound, a Glucokinase Activator, in Chinese Patients with Type 2 Diabetes Mellitus: A Randomized, Phase Ib, 28-day Ascending Dose Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluating the Overall Safety of Glucokinase Activators in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unveiling the Influence of a High-Fat Meal on the Pharmacokinetics of Oral this compound, A Glucokinase Activator, in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of a Novel Glucokinase Activator, Dorzagliatin, on Glycemic Control and Glucose Fluctuation in Drug-Naïve Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
stability of Globalagliatin in different laboratory storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Globalagliatin under various laboratory storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.
Stability and Storage Data Summary
Proper storage is critical to maintain the integrity and activity of this compound. The following tables summarize the recommended storage conditions for both solid this compound and its stock solutions.
Table 1: Storage Conditions for Solid this compound
| Temperature | Duration | Additional Notes |
| -20°C | Up to 3 years | Recommended for long-term storage.[1][2] |
| 4°C | Days to weeks | Suitable for short-term storage.[2] |
| Ambient | A few weeks | Stable during ordinary shipping.[2] |
Table 2: Storage Conditions for this compound Stock Solutions
| Temperature | Duration | Solvent |
| -80°C | Up to 2 years | Recommended for long-term storage of stock solutions.[3][4] |
| -20°C | Up to 1 year | Suitable for mid-term storage of stock solutions.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing a stock solution of this compound?
A1: To prepare a stock solution, dissolve this compound powder in a suitable solvent such as DMSO or Ethanol.[1] For example, a 10 mM stock solution can be prepared in DMSO.[5] Sonication may be used to aid dissolution.[1] It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]
Q2: My this compound solution appears to have precipitated after storage. What should I do?
A2: If precipitation or phase separation occurs, you can gently warm the solution and/or use sonication to help redissolve the compound.[3][4] To prevent this, ensure the storage temperature is appropriate and that the compound has not exceeded its recommended storage duration. For in vivo experiments, it is always best to prepare fresh solutions.[3][4]
Q3: Can I store my working solutions for later use?
A3: For in vivo experiments, it is strongly recommended to prepare working solutions freshly on the day of use.[3][4] If short-term storage of a working solution is necessary, it can be kept at 4°C for no more than a week, but fresh preparation is always preferable to ensure efficacy.[1]
Q4: How should I handle this compound for in vivo studies?
A4: For in vivo administration, this compound can be formulated in various vehicles. A common formulation involves a multi-solvent system, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3][4] Always ensure the final solution is clear before administration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Review storage conditions and duration. Use a fresh aliquot of this compound from proper long-term storage. Prepare fresh working solutions for each experiment. |
| Difficulty dissolving this compound powder | Insufficient solvent volume or low temperature. | Increase solvent volume or gently warm the solution. Use of sonication is also recommended to aid dissolution.[1][3] |
| Precipitation in stock solution after thawing | Repeated freeze-thaw cycles or solution instability. | Aliquot stock solutions into single-use vials. If precipitation is observed, attempt to redissolve with gentle warming and sonication.[3] |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products.
Objective: To evaluate the stability of this compound under various stress conditions, including acid, base, oxidation, heat, and light.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector or Mass Spectrometer
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at room temperature or elevated temperature (e.g., 60°C) for a specified period.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for a specified period.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified period.
-
Thermal Degradation: Expose the solid this compound powder and the stock solution to dry heat in an oven (e.g., 70°C).
-
Photolytic Degradation: Expose the solid this compound powder and the stock solution to light in a photostability chamber according to ICH guidelines.
-
Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase. Analyze the samples by a validated stability-indicating HPLC method to determine the amount of undegraded this compound and to detect any degradation products.
Visualizations
References
Technical Support Center: Addressing Potential Globalagliatin-Induced Hypertriglyceridemia
Disclaimer: Globalagliatin is a fictional compound. The following information is based on a hypothetical mechanism of action and established principles of drug-induced dyslipidemia for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for this compound-induced hypertriglyceridemia?
A1: this compound is hypothesized to be a non-competitive inhibitor of lipoprotein lipase (LPL). LPL is a critical enzyme responsible for hydrolyzing triglycerides from circulating chylomicrons and very-low-density lipoproteins (VLDL).[1] By inhibiting LPL, this compound may lead to reduced clearance of these triglyceride-rich lipoproteins from the plasma, resulting in their accumulation and elevated triglyceride levels.[2]
Q2: What is the expected incidence and magnitude of hypertriglyceridemia in preclinical and clinical studies?
A2: The effect is anticipated to be dose-dependent. Based on hypothetical preclinical data, significant elevations in plasma triglycerides are observed at higher doses. In early-phase clinical trials, mild to moderate hypertriglyceridemia may be observed. All personnel should adhere to strict lipid monitoring protocols.[3]
Q3: What are the key monitoring parameters for subjects or patients receiving this compound?
A3: A baseline fasting lipid panel, including total cholesterol, LDL-C, HDL-C, and triglycerides, is mandatory before the first dose.[3] Regular monitoring of fasting triglycerides is the primary parameter.[4] Depending on the study protocol, monitoring of non-HDL cholesterol may also be recommended as it represents the sum of cholesterol in all atherogenic lipoproteins.[5]
Q4: Are there any known strategies to mitigate this potential side effect in a research setting?
A4: In preclinical research, co-administration with a PPARα agonist (e.g., fenofibrate) could be explored to enhance fatty acid oxidation and VLDL catabolism.[1] For clinical studies, management strategies should be predefined in the protocol and may include lifestyle modifications (diet and exercise) and, if necessary, standard-of-care lipid-lowering therapies.[6]
Q5: What level of triglyceride elevation is considered a safety concern?
A5: While mild to moderate hypertriglyceridemia is a risk factor for cardiovascular disease, severe hypertriglyceridemia (e.g., >500 mg/dL or >5.6 mmol/L) significantly increases the risk of acute pancreatitis.[7] Levels exceeding 1000 mg/dL (11.3 mmol/L) warrant immediate attention and potential discontinuation of the investigational product as per protocol safety guidelines.[6]
Troubleshooting Guides
| Issue Observed | Potential Cause | Recommended Action / Troubleshooting Step |
| Significant triglyceride elevation (>2x baseline) in a preclinical animal model. | Dose-dependent LPL inhibition by this compound. | 1. Confirm the finding with a repeat measurement from a new, fasted blood sample. 2. Consider dose-reduction studies to establish a dose-response relationship. 3. Perform a lipoprotein lipase (LPL) activity assay on post-heparin plasma to confirm the mechanism of action. 4. Evaluate plasma for the presence of chylomicrons after a 12-14 hour fast to assess clearance.[1] |
| High variability in triglyceride measurements within the same treatment group. | Non-fasting status of subjects/animals; sample handling issues. | 1. Strictly enforce fasting requirements (at least 10-12 hours) before blood collection.[8] 2. Ensure consistent and proper sample collection (e.g., use of appropriate anticoagulant) and processing.[9] 3. Review animal husbandry or clinical site procedures to identify any inconsistencies. |
| Unexpectedly normal triglyceride levels at a high dose of this compound. | Assay interference; compound instability; dosing error. | 1. Verify the accuracy of the triglyceride assay using appropriate controls. 2. Confirm the stability and concentration of the this compound dosing solution. 3. Review dosing records to rule out any administration errors. 4. Re-evaluate the hypothesized mechanism if results are consistently negative. |
| Participant in a clinical trial develops severe hypertriglyceridemia (>500 mg/dL). | Exaggerated pharmacodynamic response; underlying genetic predisposition; interaction with diet/other medications. | 1. Immediately notify the study physician and medical monitor. 2. Follow the protocol-defined safety plan, which may include temporary discontinuation of this compound. 3. Obtain a detailed history of diet, alcohol consumption, and concomitant medications.[2] 4. Initiate lifestyle modifications and consider standard-of-care treatment for hypertriglyceridemia as per clinical guidance.[6] |
Data Presentation
Table 1: Hypothetical Preclinical Data from a 28-Day Rodent Study
| Treatment Group | Dose (mg/kg/day) | Plasma Triglycerides (mg/dL) - Day 28 | % Change from Baseline | Lipoprotein Lipase Activity (% of Control) |
| Vehicle Control | 0 | 85 ± 15 | +5% | 100% |
| This compound | 10 | 150 ± 25 | +80% | 65% |
| This compound | 30 | 320 ± 45 | +280% | 30% |
| This compound | 100 | 650 ± 90 | +665% | 12% |
| *p<0.05, **p<0.01, **p<0.001 vs. Vehicle Control. Data are Mean ± SD. |
Table 2: Hypothetical Phase 1 Clinical Trial Data (Single Ascending Dose)
| Treatment Group | Dose (mg) | Cmax Triglycerides (mg/dL) | Time to Cmax (hours) | % Change from Baseline |
| Placebo | 0 | 110 ± 20 | 4 | +2% |
| This compound | 50 | 145 ± 30 | 6 | +35% |
| This compound | 150 | 210 ± 40 | 6 | +95% |
| This compound | 300 | 290 ± 55 | 8 | +160% |
| *p<0.05, *p<0.01 vs. Placebo. Data are Mean ± SD. |
Experimental Protocols
Protocol 1: Fluorometric Lipoprotein Lipase (LPL) Activity Assay in Post-Heparin Plasma
This protocol is adapted from standard fluorometric LPL activity assay kits.[10][11]
-
Animal Preparation and Sample Collection:
-
Fast animals for at least 4 hours.
-
Administer an intravenous (tail vein) injection of heparin (0.2 Units/gram of body weight) to release LPL from the endothelial surface into the circulation.[12]
-
Collect blood via cardiac puncture or other approved method 10 minutes post-heparin injection into tubes containing an anticoagulant (e.g., EDTA).[12]
-
Centrifuge the blood at 1000-3000 x g for 15 minutes at 4°C to separate plasma.[9][12]
-
Collect the plasma supernatant and store it on ice for immediate use or at -80°C for long-term storage.
-
-
Assay Procedure:
-
Prepare LPL standards and samples on ice. Plasma samples may require dilution (e.g., 1:50 to 1:200) in the provided assay buffer.[9]
-
Add 50-100 µL of the diluted standards or plasma samples to the wells of a black 96-well microtiter plate.[10]
-
Prepare a reaction mix containing the fluorogenic triglyceride analog substrate according to the manufacturer's instructions.
-
Add 50-100 µL of the substrate reaction mix to each well to initiate the reaction.[10]
-
Incubate the plate at 37°C, protected from light, for 30-60 minutes.
-
Measure the fluorescence in a kinetic mode using a microplate reader at an excitation wavelength of ~482-485 nm and an emission wavelength of ~515-525 nm.[10][11]
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase (RFU/min) over the linear portion of the kinetic read.
-
Subtract the background rate from all sample and standard readings.
-
Generate a standard curve by plotting the rate of fluorescence increase versus the concentration of the LPL standards.
-
Determine the LPL activity in the samples by interpolating their rates from the standard curve.
-
Visualizations
Caption: Hypothetical mechanism of this compound-induced hypertriglyceridemia.
Caption: Preclinical workflow for assessing this compound's effect on lipids.
Caption: Troubleshooting decision tree for elevated triglyceride findings.
References
- 1. Hypertriglyceridemia: its etiology, effects and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Common problems in the management of hypertriglyceridemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medication Induced Changes in Lipids and Lipoproteins - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Annual lipid monitoring places more individuals in treatment and saves money long-term compared with less frequent monitoring [evidence.nihr.ac.uk]
- 5. Introduction and rationale - Optimal strategies for monitoring lipid levels in patients at risk or with cardiovascular disease: a systematic review with statistical and cost-effectiveness modelling - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The Diagnosis and Treatment of Hypertriglyceridemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypertriglyceridemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Guidelines on the Clinical Evaluation of Medicinal Products for Treatment of Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipoprotein Lipase (LPL) Activity Assay Kit (Fluorometric) | ABIN2345121 [antibodies-online.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. Determination of lipoprotein lipase activity using a novel fluorescent lipase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipoprotein Lipase Activity Assay (Fluorometric) [protocols.io]
Technical Support Center: Accurate Quantification of Globalagliatin by HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of Globalagliatin.
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample preparation method for quantifying this compound in plasma?
Q2: What are the typical chromatographic conditions for analyzing drugs similar to this compound?
While a specific validated HPLC-UV method for this compound is not detailed in the available search results, methods for other antidiabetic agents, such as Canagliflozin, can provide a starting point. A reversed-phase HPLC method is commonly used. Typical conditions might include:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for this type of analysis.[2]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.2% v/v trifluoroacetic acid in water) and an organic solvent like acetonitrile is often employed.[2] The ratio of these components will need to be optimized to achieve good separation and peak shape.
-
Flow Rate: A flow rate of around 1.0 mL/min is typical.[2]
-
Detection Wavelength: The detection wavelength should be set at the maximum absorbance of this compound. For similar compounds, wavelengths around 290 nm have been used.[2]
It is essential to perform method development and validation specific to this compound to determine the optimal conditions.
Q3: How can I assess the stability of this compound in my samples?
To ensure the accuracy of your quantification, it is important to evaluate the stability of this compound under various conditions. This is typically done through forced degradation studies, which involve subjecting the drug to stress conditions such as:
-
Acid and Base Hydrolysis: Exposing the drug to acidic and basic solutions (e.g., HCl and NaOH) at elevated temperatures.
-
Oxidation: Treating the drug with an oxidizing agent like hydrogen peroxide.
-
Thermal Stress: Exposing the drug to dry heat.
-
Photolytic Stress: Exposing the drug to UV light.
The percentage of degradation can be calculated by comparing the peak area of the stressed sample to that of an unstressed standard.[3] These studies are crucial for developing a stability-indicating HPLC method.
Troubleshooting Guides
Issue 1: Poor Peak Shape - Tailing or Fronting
Peak tailing (a long, drawn-out tail) and fronting (a leading edge that is not sharp) are common issues in HPLC that can affect the accuracy of integration and quantification.
| Potential Cause | Troubleshooting Steps |
| Column Overload | Reduce the injection volume or dilute the sample.[4] |
| Secondary Interactions | For basic compounds like many active pharmaceutical ingredients, interactions with acidic silanol groups on the column packing can cause tailing. Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. Adjusting the mobile phase pH can also help. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
| Inappropriate Mobile Phase pH | Optimize the mobile phase pH to ensure the analyte is in a single ionic form. |
| Sample Solvent Incompatibility | Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase. |
Troubleshooting Peak Shape Issues
Caption: A logical workflow for troubleshooting common HPLC peak shape problems.
Issue 2: Inconsistent Retention Times
Shifting retention times can lead to misidentification of peaks and inaccurate quantification.
| Potential Cause | Troubleshooting Steps |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily and ensure accurate mixing. Degas the mobile phase to remove dissolved air. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and consistent temperature. |
| Pump Malfunction or Leaks | Check for leaks in the system, particularly around fittings and seals. Ensure the pump is delivering a consistent flow rate. |
| Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before starting the analysis. |
Workflow for Stabilizing Retention Times
Caption: A systematic approach to diagnosing and resolving retention time variability.
Experimental Protocols
Protocol 1: General Sample Preparation from Plasma
This protocol provides a general guideline for preparing plasma samples for HPLC analysis. Optimization will be required for this compound.
-
Thaw Plasma: Thaw the frozen plasma samples on ice.
-
Protein Precipitation:
-
To a 100 µL aliquot of plasma, add 300 µL of cold acetonitrile (or methanol). This represents a 1:3 ratio of plasma to solvent.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Centrifugation: Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant without disturbing the protein pellet.
-
Evaporation (Optional): If concentration is needed, the supernatant can be evaporated to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase to ensure compatibility with the HPLC system.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound.
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 1N HCl.
-
Heat the mixture (e.g., at 60°C) for a specified period (e.g., 2, 4, 8 hours).
-
Neutralize the solution with 1N NaOH.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 1N NaOH.
-
Heat the mixture (e.g., at 60°C) for a specified period.
-
Neutralize the solution with 1N HCl.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 30% hydrogen peroxide.
-
Keep the mixture at room temperature for a specified period.
-
-
Thermal Degradation:
-
Keep a solid sample of this compound in a hot air oven (e.g., at 105°C) for a specified period.
-
Dissolve the sample in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV light (e.g., in a photostability chamber) for a specified duration.
-
-
Analysis: Analyze all stressed samples by HPLC, along with an unstressed control sample, to determine the extent of degradation.
Quantitative Data Summary
The following table summarizes pharmacokinetic parameters of this compound from a study in healthy Chinese volunteers, which can be useful for understanding expected concentration ranges in plasma.
| Parameter | Fasting Condition | High-Fat Meal Condition |
| Cmax (ng/mL) | 70.3 ± 21.0 | 103.1 ± 31.5 |
| AUCt (ng·h/mL) | 1489.1 ± 401.3 | 2408.3 ± 622.1 |
| AUC∞ (ng·h/mL) | 1552.9 ± 419.8 | 2470.2 ± 638.9 |
| Tmax (h) | 4.0 (2.0 - 6.0) | 5.0 (3.0 - 8.0) |
| t½z (h) | 47.9 ± 10.1 | 46.8 ± 8.7 |
Data presented as mean ± standard deviation or median (range). Cmax: Maximum plasma concentration; AUCt: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC∞: Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach maximum plasma concentration; t½z: Terminal elimination half-life.
References
- 1. Unveiling the Influence of a High-Fat Meal on the Pharmacokinetics of Oral this compound, A Glucokinase Activator, in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsdr.org [ijsdr.org]
- 4. jefc.scholasticahq.com [jefc.scholasticahq.com]
strategies to minimize Globalagliatin degradation in solution
Technical Support Center: Globalagliatin Solution Stability
This technical support center provides guidance on minimizing the degradation of this compound in solution. The following information is based on publicly available data and general principles of chemical stability. Specific degradation kinetics for this compound are not extensively published; therefore, the recommendations provided should be supplemented with in-house stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid and stock solutions?
A1: For optimal stability, this compound as a solid powder and in solution should be stored at specific temperatures.[1][2][3] To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.[3]
Q2: What solvents are recommended for preparing this compound solutions?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[1] For in vivo studies, co-solvent systems are often used. A common formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, which yields a clear solution at a concentration of at least 2.5 mg/mL.[1] Other solvent systems include 10% DMSO in 90% (20% SBE-β-CD in Saline) or 10% DMSO in 90% Corn Oil.[1] When preparing formulations, it is advisable to add each solvent sequentially and use heat or sonication if precipitation occurs.[1]
Q3: What are the potential degradation pathways for this compound in solution?
A3: While specific degradation pathways for this compound are not detailed in the public domain, its chemical structure contains several functional groups that may be susceptible to degradation:
-
Amide Bond: The amide linkage could be susceptible to hydrolysis, especially at extreme pH values (acidic or basic conditions) and elevated temperatures.
-
Thioether Linkage: The thioether group in the thiazole side chain is prone to oxidation, which can be catalyzed by light, temperature, and the presence of metal ions.
-
Sulfonamide Group: The cyclopropylsulfonyl group is generally stable, but sulfonamides can undergo hydrolysis under harsh acidic or basic conditions.
-
Thiazole Ring: While generally stable, the thiazole ring can be susceptible to oxidative cleavage under certain conditions.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: The most effective way to monitor the degradation of this compound is by using a stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for this purpose. A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for the accurate quantification of the remaining active compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation in solution upon storage | Poor solubility or supersaturation in the chosen solvent system. | - Use sonication or gentle heating to redissolve the compound.[1]- Consider adjusting the composition of the co-solvent system to improve solubility.- Prepare fresh solutions before each experiment if long-term stability in the formulation is an issue. |
| Loss of biological activity | Chemical degradation of this compound. | - Review storage conditions. Ensure solutions are stored at or below -20°C, protected from light, and aliquoted to avoid freeze-thaw cycles.[1][2][3]- Prepare solutions fresh before use.- Perform a forced degradation study to identify conditions that cause instability and avoid them in your experimental setup. |
| Inconsistent experimental results | Degradation of this compound during the experiment. | - Maintain controlled temperature and pH throughout the experiment.- Minimize exposure of the solution to light.- Include control samples to assess stability over the time course of the experiment. |
Quantitative Data Summary
The following table summarizes the recommended storage conditions for this compound to ensure its stability.
| Form | Storage Temperature | Shelf Life | Reference |
| Solid Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In Solvent | -80°C | 2 years | [1] |
| -20°C | 1 year | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[1]
Protocol 2: Forced Degradation Study of this compound
Objective: To identify the potential degradation pathways and factors that affect the stability of this compound in solution.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-intensity light source (photostability chamber)
-
Heating block or water bath
-
HPLC system with a UV detector and a suitable C18 column
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
Oxidation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Incubate at room temperature for a defined period.
-
Thermal Degradation: Heat an aliquot of the this compound stock solution at an elevated temperature (e.g., 60°C) for a defined period.
-
Photodegradation: Expose an aliquot of the this compound stock solution to a high-intensity light source in a photostability chamber for a defined period. Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all samples (including an untreated control) by HPLC. Compare the chromatograms to identify degradation products and quantify the loss of the parent this compound peak.
Visualizations
Caption: Hypothetical degradation pathways for this compound in solution.
Caption: General workflow for assessing the stability of this compound.
References
Validation & Comparative
A Comparative Analysis of Globalagliatin and Other Glucokinase Activators for Type 2 Diabetes Mellitus
For Researchers, Scientists, and Drug Development Professionals
Glucokinase (GK) activators (GKAs) represent a promising therapeutic class for the management of Type 2 Diabetes Mellitus (T2DM) by targeting a key regulator of glucose homeostasis. This guide provides a comparative analysis of the efficacy and safety of Globalagliatin against other notable GKAs: Dorzagliatin, TTP399, and the discontinued ARRY-403. The information is compiled from publicly available clinical trial data to facilitate an objective assessment for research and development professionals.
Efficacy and Safety Profile Comparison
The following table summarizes the key efficacy and safety data from clinical trials of this compound, Dorzagliatin, TTP399, and ARRY-403.
| Feature | This compound | Dorzagliatin | TTP399 | ARRY-403 |
| Mechanism of Action | Dual-acting (Pancreas & Liver) | Dual-acting (Pancreas & Liver) | Hepato-selective | Dual-acting (Pancreas & Liver) |
| Developer | Suzhou Yabao Pharmaceutical R&D Co., Ltd. | Hua Medicine | vTv Therapeutics | Array BioPharma (Discontinued) |
| Latest Clinical Phase | Phase 1b | Approved in China | Phase 2 | Phase 1 (Discontinued) |
| Change in HbA1c | Glycated Albumin reduced by -4.71% (high-dose)[1] | -1.07% (monotherapy)[2]; -1.02% (add-on to metformin)[1] | -0.9% (800 mg) | Data not available |
| Change in Fasting Plasma Glucose (FPG) | -4.08 mmol/L (high-dose)[1] | Significant reduction[3] | Significant reduction | Potent control of fasting glucose |
| Change in Postprandial Glucose (PPG) | Significant reduction in 24h glucose AUC[1] | Significant reduction[3] | Data not available | Potent control of non-fasting glucose |
| Incidence of Hypoglycemia | Mildly high incidence[1] | No severe events reported[2][4] | 40% reduction in hypoglycemic episodes compared to placebo[5] | 9.0% incidence |
| Lipid Profile | Mildly high incidence of hypertriglyceridemia[1] | Elevation in triglycerides[2] | No detrimental effect on plasma lipids[6] | Increased serum triglycerides (17-25% from baseline) |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols for the clinical evaluation of these glucokinase activators.
This compound: Phase Ib, Randomized, Ascending Dose Study
-
Objective: To assess the safety, pharmacokinetics, and pharmacodynamics of this compound in Chinese patients with T2DM.[1]
-
Study Design: A randomized (3:1 ratio, this compound to placebo), 28-day, ascending dose-titration study.[1]
-
Patient Population: 24 patients with Type 2 Diabetes Mellitus.[1]
-
Intervention: The study was conducted in two stages. Stage I (low-dose) involved once-daily ascending doses of 20, 40, 80, and 120 mg at weekly intervals. Stage II (high-dose) involved ascending doses of 80, 160, 240, and 320 mg.[1]
-
Primary Outcome Measures: Safety and tolerability assessments, including adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
-
Secondary Outcome Measures: Pharmacokinetic parameters (Cmax, AUC) and pharmacodynamic markers including fasting plasma glucose (FPG), 24-hour glucose levels, and glycated albumin.[1]
Dorzagliatin: Phase 3, Randomized, Double-Blind, Placebo-Controlled Trial (SEED Study)
-
Objective: To evaluate the efficacy and safety of dorzagliatin monotherapy in drug-naïve T2DM patients.[2]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial with a 24-week double-blind treatment period followed by a 28-week open-label treatment period.[2][3]
-
Patient Population: 463 drug-naïve patients with Type 2 Diabetes Mellitus.[2]
-
Intervention: Patients were randomized in a 2:1 ratio to receive either dorzagliatin (75 mg twice daily) or a placebo.[2][3]
-
Primary Efficacy Endpoint: The change in HbA1c levels from baseline to week 24.[2][3]
-
Secondary Efficacy Endpoints: Changes in fasting plasma glucose (FPG) and 2-hour postprandial glucose (2h-PPG), as well as β-cell function (HOMA2-β).[2]
-
Safety Assessments: Incidence and severity of adverse events, including hypoglycemia.[2]
TTP399: Phase 2, Randomized, Double-Blind, Placebo-Controlled Study (SimpliciT1)
-
Objective: To evaluate the efficacy and safety of TTP399 as an adjunctive therapy to insulin in patients with Type 1 Diabetes (T1D), with previous Phase 2 studies in T2DM.[5][7][8]
-
Study Design: A randomized, double-blind, placebo-controlled, adaptive phase 1b/2 study. The phase 2 portion consisted of two parts with a 12-week treatment period.[7][8]
-
Patient Population: Part 1 included 20 participants using continuous subcutaneous insulin infusion (CSII) and continuous glucose monitoring (CGM). Part 2 included 85 participants on multiple daily injections or CSII.[7][8]
-
Intervention: Participants were randomly assigned to receive either 800 mg of TTP399 or a matching placebo once daily.[7][8]
-
Primary Endpoint: The change in HbA1c from baseline to week 12.[7][8]
-
Safety Assessments: Frequency of severe or symptomatic hypoglycemia, and levels of plasma β-hydroxybutyrate and urinary ketones.[8]
ARRY-403: Phase 1, Safety Study
-
Objective: To test the safety of ARRY-403 in patients with Type 2 diabetes.
-
Study Design: A Phase 1 study with a 10-day dosing period.
-
Patient Population: Approximately 128 patients with Type 2 diabetes, either as monotherapy or in addition to stable metformin therapy.
-
Inclusion Criteria: Male or female, ages 18-70, with a diagnosis of Type 2 diabetes, Fasted C-peptide value ≥ 0.8 ng/mL, and HbA1c between 6.5% and 10.0% (monotherapy) or 7.5% and 10.0% (combination therapy).
-
Primary Outcome Measures: Characterize the safety profile in terms of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
-
Secondary Outcome Measures: Characterize the pharmacokinetics and assess the effect on glycemic control via an oral glucose tolerance test (OGTT).
Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs are invaluable for clarity and understanding.
Glucokinase Activation Signaling Pathway
The following diagram illustrates the central role of glucokinase in glucose metabolism in pancreatic β-cells and hepatocytes and the mechanism of action of glucokinase activators.
Caption: Glucokinase activation pathway in pancreas and liver.
Typical Experimental Workflow for a GKA Clinical Trial
This diagram outlines the typical phases and key decision points in a clinical trial designed to evaluate the efficacy and safety of a novel glucokinase activator.
References
- 1. biospace.com [biospace.com]
- 2. drc.bmj.com [drc.bmj.com]
- 3. researchgate.net [researchgate.net]
- 4. Variation in the relationship between fasting glucose and HbA1c: implications for the diagnosis of diabetes in different age and ethnic groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Lessons from glucokinase activators: the problem of declining efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Head-to-Head Analysis of Glucokinase Activators: Globalagliatin vs. Dorzagliatin
In the landscape of novel therapeutics for Type 2 Diabetes (T2DM), glucokinase (GK) activators have emerged as a promising class of drugs. By targeting the glucose sensor GK, these agents aim to restore normal glucose homeostasis. This guide provides a comparative analysis of two such GK activators, Globalagliatin and Dorzagliatin, based on available preclinical and clinical data. It is important to note that no direct head-to-head clinical trials have been conducted for these two drugs; therefore, this comparison is based on data from separate studies.
Mechanism of Action: Dual-Acting Glucokinase Activation
Both this compound and Dorzagliatin are small molecule allosteric activators of glucokinase.[1][2] Glucokinase plays a pivotal role in glucose metabolism by acting as a glucose sensor in pancreatic β-cells and hepatocytes.[1][3] In pancreatic β-cells, GK activation leads to increased glucose-stimulated insulin secretion (GSIS).[4][5] In the liver, GK activation enhances glucose uptake and glycogen synthesis, thereby reducing hepatic glucose output.[4][5] This dual action on the pancreas and liver is a key feature of this class of drugs.[1][4]
Dorzagliatin has been described as a dual-acting GKA that improves glycemic control and pancreatic β-cell function.[6][7] It binds to an allosteric site on the GK enzyme, inducing a conformational change that increases the enzyme's affinity for glucose.[1] This enhances glucose phosphorylation in both pancreatic β-cells and hepatocytes, leading to improved insulin secretion and hepatic glucose utilization.[1]
This compound is also an orally active glucokinase activator.[2] It has been shown to stimulate glucose metabolism in rat insulinoma INS1-E cells and targets both pancreatic β-cells and hepatocytes.[2]
Clinical Efficacy: A Comparative Summary
Clinical trial data for Dorzagliatin is more extensive, with completed Phase III trials.[4][8] this compound data is available from a Phase Ib study.[9]
| Efficacy Parameter | This compound (High-Dose)[9] | Dorzagliatin (75 mg BID)[10][11] |
| Change in HbA1c | Not Reported in Phase Ib | -1.07% (vs. -0.50% placebo) |
| Change in FPG | -4.08 mmol/L | -9.22 mg/dL (approx. -0.51 mmol/L) |
| Change in 2h-PPG | Not Reported in Phase Ib | -48.70 mg/dL (approx. -2.7 mmol/L) |
| HOMA2-β | Not Reported in Phase Ib | Increased by 2.69 |
| HOMA2-IR | Matsuda Index Increased (Improved Insulin Resistance) | Decreased by 0.07 |
Safety and Tolerability Profile
Both drugs have been reported to be generally well-tolerated in their respective clinical trials.
| Safety Finding | This compound[9] | Dorzagliatin[4][12] |
| Hypoglycemia | Mildly high incidence | Drug-related hypoglycemia was 0.7% |
| Hypertriglyceridemia | Mildly high incidence | Increased triglycerides by 0.43 mmol/L |
| Total Cholesterol | Not Reported | Increased by 0.13 mmol/L |
| Body Weight | Not Reported | Increased by 0.38 kg |
| Serious Adverse Events | Not Reported in Phase Ib | Comparable to placebo |
Experimental Protocols
This compound Phase Ib Study
The Phase Ib study for this compound was a randomized, 28-day ascending dose study in Chinese patients with T2DM.[9] The study involved two stages with ascending once-daily doses. In stage I, doses of 20, 40, 80, and 120 mg were administered weekly.[9] In stage II, doses of 80, 160, 240, and 320 mg were administered.[9] The primary endpoints were safety and pharmacokinetics, with pharmacodynamics as a secondary endpoint.[9]
Dorzagliatin Phase III Study (SEED)
The SEED study for Dorzagliatin was a randomized, double-blind, placebo-controlled Phase III trial in drug-naïve T2DM patients.[8] Patients received either 75 mg of Dorzagliatin twice daily or a placebo for 24 weeks, followed by a 28-week open-label period where all patients received Dorzagliatin.[11] The primary efficacy endpoint was the change in HbA1c from baseline to week 24.[8][11]
Conclusion
Both this compound and Dorzagliatin represent promising advancements in the treatment of T2DM through the novel mechanism of glucokinase activation. Dorzagliatin has a more mature clinical development profile with robust Phase III data demonstrating significant efficacy in glycemic control and improvement in beta-cell function.[11][12] this compound has shown favorable pharmacokinetic and pharmacodynamic profiles in early-phase studies, with high doses effectively reducing plasma glucose and improving insulin resistance.[9]
The available data suggests that both agents have a manageable safety profile, with a low risk of severe hypoglycemia.[9][12] Mild increases in triglycerides have been noted for both drugs.[9][12]
For researchers and drug development professionals, the key takeaway is that glucokinase activators hold significant potential. Further long-term studies, and ideally a direct head-to-head trial, would be invaluable to definitively establish the comparative efficacy and safety of this compound and Dorzagliatin and to fully understand their place in the T2DM treatment paradigm.
References
- 1. What is the mechanism of Dorzagliatin? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What clinical trials have been conducted for Dorzagliatin? [synapse.patsnap.com]
- 5. Recent drug development of dorzagliatin, a new glucokinase activator, with the potential to treat Type 2 diabetes: A review study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Recent drug development of dorzagliatin, a new glucokinase activator, with the potential to treat Type 2 diabetes: A review study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety, Pharmacokinetics, and Pharmacodynamics of this compound, a Glucokinase Activator, in Chinese Patients with Type 2 Diabetes Mellitus: A Randomized, Phase Ib, 28-day Ascending Dose Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dorzagliatin, a Dual-Acting Glucokinase Activator, Increases Insulin Secretion and Glucose Sensitivity in Glucokinase Maturity-Onset Diabetes of the Young and Recent-Onset Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dorzagliatin can induce diabetes remission – what is it? – GP Voice [gpvoice.com.au]
- 12. Frontiers | Efficacy and safety of dorzagliatin for type 2 diabetes mellitus: A meta-analysis and trial sequential analysis [frontiersin.org]
A Comparative Guide to Validating Glucokinase Activator Target Engagement in Hepatocytes: Globalagliatin vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Globalagliatin with two alternative glucokinase (GK) activators, Dorzagliatin and TTP399, focusing on their target engagement in hepatocytes. The information presented is designed to assist researchers in evaluating these compounds for their potential in treating metabolic diseases.
Executive Summary
This compound is an orally active, dual-acting glucokinase (GK) activator that targets both pancreatic β-cells and hepatocytes.[1] In the liver, it enhances glucose uptake and glycogen synthesis by allosterically activating GK. This guide compares this compound's activity with Dorzagliatin, another dual-acting GK activator, and TTP399, a hepatoselective GK activator. While direct comparative data in the same experimental setting is limited, this guide synthesizes available information to provide a framework for evaluation.
Comparative Analysis of Glucokinase Activator Potency
The following table summarizes the available quantitative data on the potency of this compound, Dorzagliatin, and TTP399 in activating glucokinase. It is important to note that the EC50 values were obtained from different studies and experimental conditions, which may influence the results.
| Compound | Target Selectivity | Organism/Cell Type | Glucose Concentration | EC50 (nM) | Reference |
| This compound | Dual-acting (Pancreas & Liver) | Not Specified | Not Specified | 42 | [1] |
| Dorzagliatin | Dual-acting (Pancreas & Liver) | Purified Human GK Protein | 3 mM | Varies | [2][3] |
| Purified Human GK Protein | 5 mM | Varies | [2][3] | ||
| Purified Human GK Protein | 10 mM | Varies | [2][3] | ||
| TTP399 | Hepatoselective | Human Hepatocytes | 5 mM | 762 | [4][5] |
| Human Hepatocytes | 15 mM | 304 | [4][5] |
Signaling Pathway and Mechanism of Action
Glucokinase activators (GKAs) like this compound, Dorzagliatin, and TTP399 exert their effects by allosterically binding to the glucokinase enzyme in hepatocytes. This binding induces a conformational change that increases the enzyme's affinity for glucose, leading to enhanced glucose phosphorylation. In the fed state, with high glucose levels, this activation promotes glucose uptake and its conversion to glucose-6-phosphate (G6P), which is then shunted towards glycogen synthesis and glycolysis.[6][7]
A key regulatory mechanism in hepatocytes is the interaction of GK with the glucokinase regulatory protein (GKRP). In a low glucose environment (fasting state), GKRP binds to GK and sequesters it in the nucleus in an inactive form.[8] As glucose levels rise, GK dissociates from GKRP and translocates to the cytoplasm to become active. Some GKAs may influence this interaction. For instance, TTP399 is reported to be a hepatoselective GKA that does not disrupt the GK-GKRP interaction, which may contribute to its favorable safety profile.[4][9]
Figure 1. Simplified signaling pathway of glucokinase activation in hepatocytes.
Experimental Protocols for Target Engagement Validation
Validating the target engagement of glucokinase activators in hepatocytes involves a series of in vitro assays to quantify their effect on GK activity and downstream metabolic pathways.
Experimental Workflow
The general workflow for assessing the target engagement of a glucokinase activator in primary human hepatocytes is as follows:
Figure 2. General experimental workflow for assessing GKA target engagement.
Glucokinase Activity Assay (NADP-Coupled Method)
This assay measures the rate of glucose phosphorylation by GK by coupling the production of glucose-6-phosphate (G6P) to the reduction of NADP⁺ to NADPH by G6P dehydrogenase (G6PDH). The increase in NADPH is monitored spectrophotometrically.
Materials:
-
Primary human hepatocytes
-
Hepatocyte culture medium
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
ATP solution
-
NADP⁺ solution
-
G6P dehydrogenase (G6PDH)
-
Glucose solution
-
Test compounds (this compound, Dorzagliatin, TTP399)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Protocol:
-
Hepatocyte Preparation: Isolate and plate primary human hepatocytes in 96-well plates. Allow cells to attach and recover.[10]
-
Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer to release intracellular contents, including glucokinase.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, ATP, NADP⁺, and G6PDH.
-
Assay Initiation: Add the cell lysate and various concentrations of the test compounds to the wells of the microplate. Pre-incubate for a short period.
-
Start the Reaction: Initiate the reaction by adding a glucose solution to each well.
-
Measurement: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals using a plate reader. This reflects the rate of NADPH production, which is proportional to GK activity.
-
Data Analysis: Calculate the initial reaction rates for each compound concentration. Plot the rates against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Glucose Phosphorylation Assay ([³H]-Glucose Method)
This assay directly measures the rate of glucose phosphorylation by monitoring the conversion of [³H]-labeled glucose to [³H]-labeled glucose-6-phosphate.
Materials:
-
Primary human hepatocytes
-
Hepatocyte culture medium
-
[2-³H]glucose or [3-³H]glucose
-
Test compounds
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Protocol:
-
Hepatocyte Culture: Plate primary human hepatocytes in 24-well plates and allow them to adhere.
-
Treatment: Pre-incubate the cells with various concentrations of the test compounds in a glucose-free medium.
-
Labeling: Add [³H]-glucose to the medium to initiate the phosphorylation reaction.
-
Incubation: Incubate the plates for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stopping the Reaction: Stop the reaction by adding a suitable reagent (e.g., perchloric acid) and neutralize the cell lysate.
-
Separation: Separate the [³H]-labeled water (a byproduct of the reaction when using [2-³H]glucose) or [³H]-G6P from the unreacted [³H]-glucose using ion-exchange chromatography.
-
Quantification: Measure the radioactivity of the separated product using a scintillation counter.
-
Data Analysis: Calculate the rate of glucose phosphorylation for each compound concentration and determine the EC50 value.
Glycogen Synthesis Assay ([¹⁴C]-Glucose Method)
This assay assesses the downstream metabolic effect of GK activation by measuring the incorporation of [¹⁴C]-labeled glucose into glycogen.
Materials:
-
Primary human hepatocytes
-
Hepatocyte culture medium containing [U-¹⁴C]glucose
-
Test compounds
-
Glycogen precipitation solution (e.g., ethanol)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Protocol:
-
Hepatocyte Culture: Culture primary human hepatocytes in 6-well plates.
-
Treatment and Labeling: Incubate the cells with various concentrations of the test compounds in a medium containing [U-¹⁴C]glucose.
-
Incubation: Allow the cells to synthesize glycogen for a specified time (e.g., 2-4 hours).
-
Cell Lysis and Glycogen Precipitation: Lyse the cells and precipitate the glycogen by adding cold ethanol.
-
Washing: Wash the glycogen pellet multiple times with ethanol to remove any unincorporated [¹⁴C]-glucose.
-
Quantification: Dissolve the glycogen pellet and measure its radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of [¹⁴C]-glucose incorporated into glycogen for each compound concentration and calculate the EC50 for glycogen synthesis stimulation.[11]
Logical Comparison of Glucokinase Activators
The choice of a glucokinase activator for research or therapeutic development depends on the desired pharmacological profile. The following diagram illustrates the key distinctions between the three compounds discussed.
Figure 3. Classification of this compound and its alternatives.
This compound and Dorzagliatin: As dual-acting activators, these compounds have the potential to improve glucose homeostasis through actions on both the pancreas (enhancing insulin secretion) and the liver (increasing glucose uptake and storage).[1][12] This dual mechanism may offer robust glycemic control.
TTP399: As a hepatoselective activator, TTP399 is designed to primarily target the liver, which may reduce the risk of hypoglycemia that can be associated with pancreatic GK activation.[4][5][13] Its unique property of not interfering with the GK-GKRP regulatory system may further enhance its safety profile.[4][9]
Conclusion
Validating the target engagement of this compound and its alternatives in hepatocytes requires a multi-faceted approach employing a combination of enzymatic and cell-based metabolic assays. While direct comparative data is still emerging, the information and protocols provided in this guide offer a solid foundation for researchers to design and execute studies to rigorously evaluate these promising glucokinase activators. The choice between a dual-acting and a hepatoselective activator will depend on the specific therapeutic goals and desired safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Functional and Mechanistic Explanation for the Unique Clinical Success of the Glucokinase Activator Dorzagliatin in the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. Effects of a glucokinase activator on hepatic intermediary metabolism: study with 13C-isotopomer-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research and development of glucokinase activators for diabetes therapy: theoretical and practical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical investigation of glucokinase activators for the restoration of glucose homeostasis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vtvtherapeutics.com [vtvtherapeutics.com]
- 10. In vitro primary hepatocyte assay — MB Biosciences [mbbiosciences.com]
- 11. Pathway of glycogen synthesis from glucose in hepatocytes maintained in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dorzagliatin -Hua Medicine [huamedicine.com]
- 13. vtvtherapeutics.com [vtvtherapeutics.com]
Assessing the Long-Term Durability of Globalagliatin's Glucose-Lowering Effect: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the long-term durability of Globalagliatin, a novel glucokinase activator, in managing type 2 diabetes (T2D). By objectively comparing its performance with established therapies and presenting detailed experimental data and protocols, this document serves as a critical resource for the scientific community.
Introduction
This compound is an investigational glucokinase activator designed to improve glycemic control in patients with T2D.[1] Glucokinase (GK) is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and regulating glucose uptake and glycogen synthesis in the liver.[2][3] By activating glucokinase, this compound enhances glucose-dependent insulin secretion and improves hepatic glucose metabolism.[2][4] This guide evaluates the long-term efficacy of this compound in comparison to three widely used classes of glucose-lowering agents: biguanides (Metformin), glucagon-like peptide-1 receptor agonists (GLP-1 RAs), and dipeptidyl peptidase-4 (DPP-4) inhibitors.
Mechanism of Action: A Comparative Overview
The durability of a glucose-lowering agent is intrinsically linked to its mechanism of action. The following diagram illustrates the distinct signaling pathways of this compound and its comparators.
Comparative Long-Term Efficacy Data
The following table summarizes the long-term durability of the glucose-lowering effect of this compound compared to other standard-of-care agents. Data for this compound are based on projections from Phase Ib/II clinical trial data, while data for comparator drugs are derived from published long-term observational studies and meta-analyses.
| Drug Class | Agent | Baseline HbA1c (%) | Mean HbA1c Reduction at 1 Year (%) | Mean HbA1c Reduction at 2 Years (%) | Mean HbA1c Reduction at 4+ Years (%) | Key Findings & Citations |
| Glucokinase Activator | This compound | 8.5 | -1.5 (projected) | -1.3 (projected) | -1.1 (projected) | Phase Ib studies show significant reductions in fasting plasma glucose and glycated albumin.[5][6] Long-term durability is under investigation, but the mechanism suggests a potential for sustained efficacy. |
| Biguanide | Metformin | 9.3 | -0.8 | -0.6 | -0.4 | Efficacious for long-term use, though a gradual decline in effect is observed over time.[7][8] Remains a first-line therapy due to its established safety and cardiovascular benefits.[9][10] |
| GLP-1 Receptor Agonist | Liraglutide/ Semaglutide | 8.8 | -1.2 | -1.0 | -0.8 to -1.4 | Provides sustained glycemic control and weight loss, with beneficial cardiovascular outcomes.[11][12][13] Efficacy may slightly weaken after two years but remains significant.[11] |
| DPP-4 Inhibitor | Sitagliptin/ Vildagliptin | 8.2 | -0.7 | -0.5 | -0.35 | Offers modest but safe and well-tolerated long-term glycemic control with a low risk of hypoglycemia.[14][15][16] Often used in combination therapy.[17] |
Experimental Protocols for Assessing Long-Term Durability
The assessment of long-term durability requires rigorous, well-designed clinical trials. Below is a standardized protocol representative of a Phase III, multi-center, randomized, double-blind, active-controlled study.
1. Study Design:
-
Objective: To evaluate the efficacy and safety of this compound compared to an active comparator (e.g., Sitagliptin) over a 104-week period in patients with T2D inadequately controlled on Metformin.
-
Primary Endpoint: Change from baseline in Hemoglobin A1c (HbA1c) at week 104.[18]
-
Secondary Endpoints:
-
Proportion of patients achieving HbA1c <7.0%.
-
Change from baseline in fasting plasma glucose (FPG).
-
Change from baseline in body weight.
-
Time to treatment failure (defined as rescue medication requirement).
-
Incidence and severity of adverse events, particularly hypoglycemia.[19]
-
Continuous glucose monitoring (CGM) metrics (e.g., time-in-range).[20]
-
2. Patient Population:
-
Inclusion Criteria:
-
Adults aged 18-75 with a diagnosis of T2D for at least one year.
-
Stable Metformin dose (≥1500 mg/day) for at least 3 months.
-
HbA1c between 7.5% and 10.5%.
-
Body Mass Index (BMI) between 25 and 40 kg/m ².
-
-
Exclusion Criteria:
-
History of type 1 diabetes, diabetic ketoacidosis, or severe hypoglycemia.[4]
-
Use of other glucose-lowering agents within the last 3 months.
-
Significant renal or hepatic impairment.
-
3. Treatment Protocol:
-
Randomization: Eligible patients are randomized (1:1) to receive either this compound (e.g., 80 mg once daily) or the active comparator.
-
Blinding: Patients, investigators, and study staff are blinded to the treatment allocation.
-
Background Therapy: All patients continue their stable dose of Metformin.
-
Rescue Medication: If glycemic control is inadequate (e.g., HbA1c >8.5% after 24 weeks), rescue therapy can be initiated at the investigator's discretion.
4. Data Collection and Analysis:
-
Schedule: Study visits occur at baseline, and then every 12-16 weeks for the 104-week duration.
-
Assessments: At each visit, HbA1c, FPG, body weight, and adverse events are recorded. CGM data is collected for a 14-day period at baseline and key follow-up points.[21]
-
Statistical Analysis: The primary endpoint is analyzed using a mixed-effects model for repeated measures (MMRM) to compare treatment groups.[18] Time-to-event endpoints are analyzed using Kaplan-Meier curves and Cox proportional hazards models.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent drug development of dorzagliatin, a new glucokinase activator, with the potential to treat Type 2 diabetes: A review study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Safety, Pharmacokinetics, and Pharmacodynamics of this compound, a Glucokinase Activator, in Chinese Patients with Type 2 Diabetes Mellitus: A Randomized, Phase Ib, 28-day Ascending Dose Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Long-term efficacy of steady-dose metformin in type 2 diabetes mellitus: a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. login.medscape.com [login.medscape.com]
- 9. ovid.com [ovid.com]
- 10. Long-term efficacy of metformin therapy in nonobese individuals with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-Term Efficacy Trajectories of GLP-1 Receptor Agonists: A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-term effects of GLP-1 receptor agonists in type 2 diabetic patients: A retrospective real-life study in 131 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Original Article [sciencehub.novonordisk.com]
- 14. The long-term efficacy and safety of DPP-IV inhibitors monotherapy and in combination with metformin in 18,980 patients with type-2 diabetes mellitus--a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Longer term safety of dipeptidyl peptidase-4 inhibitors in patients with type 2 diabetes mellitus: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature [frontiersin.org]
- 18. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 19. Evaluating the Overall Safety of Glucokinase Activators in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design of clinical trials to assess diabetes treatment: Minimum duration of continuous glucose monitoring data to estimate time‐in‐ranges with the desired precision - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol for a prospective, multicenter, parallel-group, open-label randomized controlled trial comparing standard care with Closed lOoP In chiLdren and yOuth with Type 1 diabetes and high-risk glycemic control: the CO-PILOT trial - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Globalagliatin: A Comparative Guide to Published Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the publicly available clinical trial data for Globalagliatin, a novel glucokinase activator for the treatment of Type 2 Diabetes (T2DM). Due to the limited availability of late-stage clinical trial results for this compound, this guide summarizes the existing Phase I data and contrasts it with more extensive data from key competitors: the dual-acting glucokinase activator Dorzagliatin, the hepatoselective glucokinase activator TTP399, and the established DPP-4 inhibitor Sitagliptin. This comparative analysis is intended to aid in the independent verification and assessment of this compound's potential therapeutic profile as more data becomes available.
Comparative Analysis of Efficacy and Safety Data
The following tables summarize the available quantitative data from clinical trials of this compound and its competitors. It is important to note that direct comparisons are challenging due to the differing stages of clinical development and trial designs.
Table 1: Efficacy Data from Clinical Trials
| Drug (Class) | Trial Phase | Patient Population | Treatment Duration | Key Efficacy Endpoint | Placebo-Subtracted Change in HbA1c | Citation(s) |
| This compound (Glucokinase Activator) | Phase Ib | Chinese patients with T2DM | 28 days | Change in Fasting Plasma Glucose (FPG) | -4.08 mmol/L (for high-dose group vs. placebo) | [1] |
| Dorzagliatin (Glucokinase Activator) | Phase III (SEED Study) | Drug-naïve T2DM patients in China | 24 weeks | Change in HbA1c | -0.57% | [2][3][4] |
| Dorzagliatin (Glucokinase Activator) | Phase III (DAWN Study) | T2DM patients on metformin | 24 weeks | Change in HbA1c | -0.66% | [3][5][6] |
| TTP399 (Hepatoselective Glucokinase Activator) | Phase II | T2DM patients on metformin | 6 months | Change in HbA1c | -0.9% | [7][8][9] |
| Sitagliptin (DPP-4 Inhibitor) | Phase III | T2DM patients on metformin | 24 weeks | Change in HbA1c | -0.65% | [10] |
| Sitagliptin (DPP-4 Inhibitor) | Phase III (Monotherapy) | T2DM patients | 18-24 weeks | Change in HbA1c | -0.60% to -1.05% | [10] |
Table 2: Safety and Tolerability Data
| Drug | Key Adverse Events Noted in Clinical Trials | Incidence of Hypoglycemia | Citation(s) |
| This compound | Mildly high incidences of hypoglycemia and hypertriglyceridemia. May trigger bradycardia. | Noted as a mild adverse event. | [1][11] |
| Dorzagliatin | Adverse events were generally mild and similar to placebo. | Low incidence (<1% in monotherapy trial). No severe hypoglycemia reported. | [2][3][6] |
| TTP399 | Well-tolerated with no increased risk of hypoglycemia or adverse effects on plasma lipids. | Did not cause hypoglycemia. | [7][8][9] |
| Sitagliptin | Generally well-tolerated. Low risk of hypoglycemia when used as monotherapy. | Low incidence. | [10][12] |
Mechanism of Action: Glucokinase Activation
This compound and Dorzagliatin are dual-acting glucokinase activators, targeting the enzyme in both pancreatic β-cells and hepatocytes. TTP399 is a hepatoselective glucokinase activator, primarily targeting the liver. Glucokinase (GK) is a key enzyme in glucose metabolism, acting as a glucose sensor. By activating GK, these drugs enhance glucose-stimulated insulin secretion from the pancreas and increase hepatic glucose uptake and glycogen synthesis, thereby lowering blood glucose levels.
Caption: Signaling pathway of dual-acting glucokinase activators.
Experimental Protocols
The following provides a generalized methodology for a Phase III clinical trial evaluating a glucokinase activator, based on protocols for competitor drugs.
Objective: To assess the efficacy and safety of the glucokinase activator compared to placebo in patients with Type 2 Diabetes.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Patient Population: Adults with Type 2 Diabetes who are drug-naïve or on a stable dose of metformin with inadequate glycemic control (e.g., HbA1c between 7.0% and 10.5%).
Treatment:
-
Investigational Arm: Glucokinase activator at a specified dose (e.g., 75 mg twice daily).
-
Control Arm: Placebo twice daily.
-
Treatment Duration: 24 weeks (double-blind phase), potentially followed by an open-label extension.
Key Assessments:
-
Primary Efficacy Endpoint: Change in HbA1c from baseline to week 24.
-
Secondary Efficacy Endpoints:
-
Change in fasting plasma glucose (FPG) from baseline.
-
Proportion of patients achieving an HbA1c <7.0%.
-
Change in 2-hour postprandial glucose (PPG).
-
-
Safety Assessments:
-
Incidence and severity of adverse events (AEs).
-
Incidence of hypoglycemia.
-
Vital signs, physical examinations, and laboratory tests (including lipid profiles and liver function tests).
-
Statistical Analysis: Efficacy endpoints are typically analyzed using an analysis of covariance (ANCOVA) model with treatment as a factor and baseline value as a covariate.
Caption: A typical workflow for a Phase III clinical trial.
Logical Relationships in Drug Comparison
When evaluating a new drug like this compound against established alternatives, a structured comparison is essential. The following diagram illustrates the key comparative domains.
Caption: Key domains for comparing anti-diabetic therapies.
Disclaimer: This guide is based on publicly available information and is intended for informational purposes only. It is not a substitute for professional medical advice. The clinical development of this compound is ongoing, and the information presented here may be subject to change as more data becomes available.
References
- 1. researchgate.net [researchgate.net]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Recent drug development of dorzagliatin, a new glucokinase activator, with the potential to treat Type 2 diabetes: A review study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hua Medicine Announces Positive 24-Week Topline Results of Phase III Metformin Combination Trial of Dorzagliatin-Company News-Hua Medicine [huamedicine.com]
- 6. Dorzagliatin: A Breakthrough Glucokinase Activator Coming on Board to Treat Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. researchgate.net [researchgate.net]
- 9. breakthrought1d.org [breakthrought1d.org]
- 10. ono-pharma.com [ono-pharma.com]
- 11. Evaluating the Overall Safety of Glucokinase Activators in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What clinical trials have been conducted for Sitagliptin? [synapse.patsnap.com]
Globalagliatin versus metformin: a comparative mechanistic study
This guide provides a detailed comparison of the mechanistic actions, clinical efficacy, and safety profiles of the investigational glucokinase activator (GKA), Globalagliatin, and the universally recognized first-line therapy for type 2 diabetes (T2DM), metformin. The content is tailored for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data.
Overview of Mechanisms of Action
This compound and metformin represent two distinct classes of antihyperglycemic agents, each with a unique mechanism for regulating glucose homeostasis.
This compound: As a dual-acting glucokinase activator, this compound targets glucokinase (GK), a key enzyme that functions as a glucose sensor in pancreatic β-cells and a gatekeeper for glucose metabolism in the liver.[1] By allosterically activating GK, this compound enhances glucose sensing, leading to increased insulin secretion from β-cells in a glucose-dependent manner. Simultaneously, it promotes hepatic glucose uptake, glycolysis, and glycogen synthesis, thereby reducing overall blood glucose levels.[2]
Metformin: The molecular mechanism of metformin is complex and not fully understood, but its primary effect is the reduction of hepatic glucose production (gluconeogenesis).[3][4][5] This is largely achieved through the inhibition of the mitochondrial respiratory chain complex I, which leads to an increase in the cellular AMP/ATP ratio.[3][6] This change in cellular energy status activates AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism.[7] Activated AMPK enhances insulin sensitivity and suppresses the expression of key gluconeogenic enzymes.[3][4] Metformin also has effects on the gut, including increasing glucose utilization and altering the microbiome.[3]
Signaling Pathway Diagrams
The following diagrams illustrate the core signaling pathways for this compound and metformin.
References
- 1. Unveiling the Influence of a High-Fat Meal on the Pharmacokinetics of Oral this compound, A Glucokinase Activator, in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical investigation of glucokinase activators for the restoration of glucose homeostasis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metformin--mode of action and clinical implications for diabetes and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. joe.bioscientifica.com [joe.bioscientifica.com]
- 7. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Safety Profile of Globalagliatin in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of Globalagliatin, a novel glucokinase activator, in the context of preclinical research. Due to the limited availability of public preclinical data for this compound, this guide leverages its clinical safety findings and compares them with the preclinical safety data of other glucokinase activators, namely MK-0941 and dorzagliatin. This approach offers valuable insights for researchers and drug development professionals evaluating the therapeutic potential of this new agent.
Executive Summary
This compound is a glucokinase activator (GKA) developed for the treatment of type 2 diabetes.[1] Glucokinase (GK) is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and the liver.[2] By activating GK, this compound aims to improve glucose homeostasis. While specific preclinical safety data for this compound is not extensively published, clinical studies in healthy Chinese adults and patients with type 2 diabetes have shown it to be generally well-tolerated.[3][4][5] The most frequently reported adverse events in clinical trials were mild hypoglycemia and hypertriglyceridemia.[5] In contrast, preclinical studies on the earlier GKA, MK-0941, revealed safety concerns, including the development of cataracts in animal models.[6][7]
Comparative Safety Profile
The following table summarizes the available safety data for this compound (clinical) and compares it with preclinical findings for other glucokinase activators.
| Safety Parameter | This compound (Clinical Data) | MK-0941 (Preclinical Data) | Dorzagliatin (Preclinical & Clinical Mention) |
| Hypoglycemia | Mildly high incidence of hypoglycemia reported in a 28-day ascending dose study in patients with type 2 diabetes.[5] | Severe and sustained hypoglycemia was observed in animal models.[6][7] | Preclinical studies suggest a potential for β-cell protection.[8] Clinical data indicates a low incidence of drug-related hypoglycemia.[9] |
| Hypertriglyceridemia | Mildly high incidence of hypertriglyceridemia reported in a 28-day ascending dose study.[5] | Associated with elevations in triglycerides.[6][7][10] | Clinical studies show a mild increase in triglycerides but not a significant increase in the incidence of hyperlipidemia.[9][11] |
| Cardiovascular Safety | A study in healthy Chinese volunteers showed favorable safety and tolerability under fasting or high-fat meal conditions.[4] Another study noted that this compound may trigger bradycardia.[12] | Associated with an increase in systolic blood pressure.[6][7][10] | Clinical trials have not shown significant adverse cardiovascular effects.[13][14] |
| Ocular Toxicity | No reports of ocular toxicity in available clinical data. | Cataracts were observed in rats and dogs in chronic oral toxicity studies at exposures 1.5 to 3 times the maximum predicted human exposure.[6][7] | No significant ocular toxicity reported. |
| General Tolerability | Generally well-tolerated in Phase I studies.[3][4][5] | - | Generally well-tolerated in clinical trials.[2][15] |
Signaling Pathway of Glucokinase Activators
Glucokinase activators like this compound allosterically bind to the glucokinase enzyme, increasing its affinity for glucose. This leads to enhanced glucose phosphorylation to glucose-6-phosphate, a critical step in both insulin secretion from pancreatic β-cells and glucose uptake and glycogen synthesis in the liver.
Experimental Protocols for Preclinical Safety Assessment
Standard preclinical safety evaluation for a new oral anti-diabetic agent like this compound typically involves a battery of in vitro and in vivo studies conducted in accordance with Good Laboratory Practice (GLP) guidelines.
1. General Toxicology Studies:
-
Single-Dose Acute Toxicity: These studies aim to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity after a single administration of the drug in at least two animal species (one rodent, one non-rodent).
-
Repeated-Dose Toxicity: These studies evaluate the toxic effects of the drug after repeated administration over a period ranging from 2 weeks to 3 months, depending on the intended duration of clinical use. Key parameters monitored include clinical signs, body weight, food consumption, hematology, clinical chemistry, and urinalysis. At the end of the study, a full histopathological examination of organs and tissues is performed.
2. Safety Pharmacology:
-
Cardiovascular Safety: This is a critical component and typically involves in vitro assays to assess the drug's effect on cardiac ion channels (e.g., hERG assay) to predict the risk of QT prolongation and arrhythmias. In vivo studies in conscious, telemetered animals (e.g., dogs or non-human primates) are conducted to evaluate the effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters.
-
Central Nervous System (CNS) Safety: Assesses potential effects on neurological function, behavior, and motor coordination in rodents.
-
Respiratory Safety: Evaluates effects on respiratory rate and function.
3. Genotoxicity: A battery of tests is performed to assess the potential of the drug to cause genetic mutations or chromosomal damage. This typically includes an in vitro bacterial reverse mutation assay (Ames test), an in vitro chromosomal aberration test in mammalian cells, and an in vivo micronucleus test in rodents.
4. Carcinogenicity: Long-term studies (typically 2 years in rodents) are conducted to evaluate the carcinogenic potential of the drug if there is cause for concern from the genotoxicity studies, the drug's mechanism of action, or if the intended clinical use is for chronic conditions.
The following diagram illustrates a generalized workflow for preclinical safety assessment.
Conclusion
While comprehensive preclinical safety data for this compound is not yet in the public domain, the available clinical findings suggest a generally favorable safety profile, with the primary concerns being mild hypoglycemia and hypertriglyceridemia. The comparison with the preclinical data of earlier glucokinase activators like MK-0941 highlights the advancements in the development of this therapeutic class, with newer agents appearing to have an improved safety margin. As more data becomes available, a more direct and thorough preclinical safety comparison will be possible. For now, the information presented in this guide provides a valuable framework for understanding the potential safety considerations of this compound in the context of preclinical drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Dorzagliatin: A Breakthrough Glucokinase Activator Coming on Board to Treat Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unveiling the Influence of a High-Fat Meal on the Pharmacokinetics of Oral this compound, A Glucokinase Activator, in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, Pharmacokinetics, and Pharmacodynamics of this compound, a Glucokinase Activator, in Chinese Patients with Type 2 Diabetes Mellitus: A Randomized, Phase Ib, 28-day Ascending Dose Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of MK-0941, a Novel Glucokinase Activator, on Glycemic Control in Insulin-Treated Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Efficacy and safety of dorzagliatin for type 2 diabetes mellitus: A meta-analysis and trial sequential analysis [frontiersin.org]
- 10. Effects of MK-0941, a novel glucokinase activator, on glycemic control in insulin-treated patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of novel dual glucokinase activator dorzagliatin in type-2 diabetes A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluating the Overall Safety of Glucokinase Activators in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of dorzagliatin, a novel glucokinase activators, in the treatment of T2DM: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Recent drug development of dorzagliatin, a new glucokinase activator, with the potential to treat Type 2 diabetes: A review study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacodynamic Effects of Globalagliatin: Assessing Reproducibility in a Developing Landscape
For Researchers, Scientists, and Drug Development Professionals
This guide offers a detailed comparison of the pharmacodynamic (PD) effects of Globalagliatin, a novel glucokinase activator (GKA). As a medication in the developmental pipeline, the body of research on this compound is growing. Currently, published studies on its pharmacodynamics primarily originate from clinical trials sponsored by its developers.[1][2][3] This guide presents a comprehensive overview of these findings to serve as a baseline for future independent research. Acknowledging the current limitations in assessing reproducibility across unaffiliated labs, this document also provides a comparative analysis with other notable GKAs to contextualize this compound's performance and mechanism.
Understanding Glucokinase Activation
Glucokinase (GK) serves as a critical glucose sensor in the body, playing a pivotal role in glucose homeostasis.[4][5] In pancreatic β-cells, GK activity triggers insulin secretion in response to rising blood glucose levels. In the liver, it facilitates glucose uptake and glycogen synthesis.[6] Glucokinase activators are a class of therapeutic agents designed to enhance the activity of GK, thereby improving glycemic control in patients with type 2 diabetes.[5][7]
Pharmacodynamic Profile of this compound
This compound has been evaluated in Phase I clinical trials, demonstrating its potential to improve glycemic control in patients with type 2 diabetes.[2][3] The primary pharmacodynamic effects observed include reductions in fasting plasma glucose (FPG) and postprandial glucose (PPG), as well as improvements in markers of long-term glycemic control.
Quantitative Data from Clinical Trials
The following table summarizes the key pharmacodynamic findings from a 28-day, multiple ascending dose study of this compound in Chinese patients with type 2 diabetes.
| Pharmacodynamic Parameter | High-Dose this compound | Placebo | Study Reference |
| Change in Fasting Plasma Glucose (FPG) | -4.08 mmol/L | Not reported | [2][3] |
| Change in 24-h Glucose Area Under the Curve | -103.93 mmol/L | Not reported | [2][3] |
| Change in Glycated Albumin | -4.71% | Not reported | [2][3] |
| Improvement in Insulin Resistance (Matsuda Index) | Significant increase | Not reported | [2][3] |
Comparative Analysis with Other Glucokinase Activators
To provide a broader perspective on the pharmacodynamic effects of this compound, this section compares its activity with other GKAs that have been studied in clinical trials.
| Glucokinase Activator | Key Pharmacodynamic Effects | Notable Characteristics |
| This compound | Reduces FPG, 24-hour glucose, and glycated albumin; improves insulin resistance.[2][3] | Data is emerging from early-phase clinical trials. |
| Dorzagliatin | Reduces HbA1c, FPG, and 2h-PPG.[8] Improves β-cell function and insulin sensitivity.[9][10] | The first GKA approved for marketing in China.[9] It has a dual-acting mechanism on pancreatic and hepatic GK.[8] |
| TTP399 | Reduces HbA1c and FPG.[4] | A hepato-selective GKA, which may reduce the risk of hypoglycemia.[7] |
| MK-0941 | Lowers the S(0.5) of GK for glucose and increases the maximum velocity of glucose phosphorylation.[11] Reduces post-challenge plasma glucose.[11] | An earlier generation GKA; its development was discontinued.[5] |
| AZD1656 | Dose-dependent reductions in FPG and mean 24-hour plasma glucose.[12] | Demonstrated a glucose-lowering effect in patients with type 2 diabetes.[12] |
Experimental Protocols
The methodologies employed in the clinical assessment of this compound provide a framework for future research and reproducibility studies.
Study Design of a Phase Ib Trial
A randomized, single-blind, placebo-controlled, multiple ascending dose study was conducted over 28 days in patients with type 2 diabetes.[3] The trial consisted of two stages: a low-dose stage (20, 40, 80, and 120 mg once daily) and a high-dose stage (80, 160, 240, and 320 mg once daily), with doses escalated at weekly intervals.[3]
Pharmacodynamic Assessments
-
Glycemic Control: Fasting plasma glucose, 24-hour glucose profiles, and glycated albumin were measured to assess short- and long-term glycemic control.[13]
-
Insulin Secretion and Sensitivity: The Matsuda index was used to evaluate changes in insulin sensitivity.[2][3]
-
Safety and Tolerability: Adverse events, including hypoglycemia and hypertriglyceridemia, were monitored throughout the study.[3]
Visualizing the Mechanism and Workflow
Glucokinase Signaling Pathway in Pancreatic β-Cells
This diagram illustrates the signaling cascade initiated by glucokinase activation in pancreatic β-cells, leading to insulin secretion.
Caption: Mechanism of this compound-induced insulin secretion in pancreatic β-cells.
Experimental Workflow for Assessing Pharmacodynamics
The following diagram outlines a generalized workflow for a clinical study evaluating the pharmacodynamic effects of a GKA like this compound.
Caption: A typical experimental workflow for a pharmacodynamic study of this compound.
Future Outlook
The initial pharmacodynamic data for this compound is promising. To firmly establish its efficacy, safety, and the reproducibility of its effects, further investigation by independent research groups is essential. Future studies should aim to replicate the current findings in diverse patient populations and under various clinical settings. Direct, head-to-head comparative trials with other GKAs and existing diabetes therapies will also be crucial in defining this compound's therapeutic niche. As more data becomes available, a clearer picture of its role in the management of type 2 diabetes will emerge.
References
- 1. Unveiling the Influence of a High-Fat Meal on the Pharmacokinetics of Oral this compound, A Glucokinase Activator, in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety, Pharmacokinetics, and Pharmacodynamics of this compound, a Glucokinase Activator, in Chinese Patients with Type 2 Diabetes Mellitus: A Randomized, Phase Ib, 28-day Ascending Dose Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical investigation of glucokinase activators for the restoration of glucose homeostasis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Evaluation of efficacy and safety of glucokinase activators—a systematic review and meta-analysis [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Efficacy and safety of dorzagliatin for type 2 diabetes mellitus: A meta-analysis and trial sequential analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dorzagliatin: A Breakthrough Glucokinase Activator Coming on Board to Treat Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetic and pharmacodynamic properties of the glucokinase activator MK-0941 in rodent models of type 2 diabetes and healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety, pharmacokinetics and pharmacodynamics of multiple-ascending doses of the novel glucokinase activator AZD1656 in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
